Rp-8-Br-cGMPS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H10BrN5O6PS- |
|---|---|
Molecular Weight |
439.16 g/mol |
IUPAC Name |
9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrN5O6PS/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18)/p-1/t2-,4-,5-,8-,23?/m1/s1 |
InChI Key |
KRYIOQOBMVFLBO-CIZWMVDRSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Rp-8-Br-cGMPS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-cGMPS, a brominated derivative of guanosine 3',5'-cyclic monophosphorothioate, is a widely utilized pharmacological tool in the study of cyclic guanosine monophosphate (cGMP) signaling pathways. Its primary mechanism of action is the competitive and reversible inhibition of cGMP-dependent protein kinase (PKG). This attribute, combined with its enhanced membrane permeability compared to other cGMP analogs, has established this compound as a valuable agent for dissecting the physiological and pathophysiological roles of PKG in various cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Primary Mechanism of Action: Competitive Inhibition of Protein Kinase G
This compound acts as a competitive antagonist at the cGMP-binding sites of PKG.[1] By binding to these sites, it prevents the conformational changes necessary for kinase activation that are normally induced by endogenous cGMP. This leads to the inhibition of the phosphorylation of downstream target proteins by PKG, thereby blocking the physiological effects mediated by the cGMP/PKG signaling cascade. Kinetic studies have demonstrated that this compound is a potent inhibitor of PKG type Iα and Iβ isoforms.[2]
Signaling Pathway of PKG Inhibition
The following diagram illustrates the canonical cGMP signaling pathway and the inhibitory action of this compound.
Caption: this compound competitively inhibits the activation of PKG by cGMP.
Quantitative Data: Potency and Selectivity
The inhibitory potency of this compound has been quantified against its primary target, PKG, as well as other related signaling proteins. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Assay Type | Ki (µM) | Reference |
| This compound | PKG Iα | In vitro kinase assay | 0.03 | [2] |
| This compound | PKG Iβ | In vitro kinase assay | 0.03 | [2] |
| This compound | PKA Type II | In vitro kinase assay | 10 | [2] |
Note: A lower Ki value indicates higher inhibitory potency.
While primarily known as a PKG inhibitor, this compound and its close analog, Rp-8-Br-PET-cGMPS, have been shown to interact with other cGMP-binding proteins, notably phosphodiesterases (PDEs).
| Compound | Target | Ki (µM) |
| Rp-8-Br-PET-cGMPS | PDE1A | 2.5 |
| Rp-8-Br-PET-cGMPS | PDE1B | 55.6 |
| Rp-8-Br-PET-cGMPS | PDE1C | 0.76 |
| Rp-8-Br-PET-cGMPS | PDE2A | 8.1 |
| Rp-8-Br-PET-cGMPS | PDE3A | 4.09 |
| Rp-8-Br-PET-cGMPS | PDE4B | 13.8 |
| Rp-8-Br-PET-cGMPS | PDE5A | 2.28 |
| Rp-8-Br-PET-cGMPS | PDE6 | 4.98 |
Data for Rp-8-Br-PET-cGMPS, a closely related analog.[3]
Off-Target Effects and Selectivity
While this compound exhibits a high degree of selectivity for PKG over cAMP-dependent protein kinase (PKA), with a selectivity ratio of approximately 333-fold, its interaction with certain PDE isoforms should be considered when interpreting experimental data.[2] For instance, its inhibitory activity against PDE5, a key enzyme in cGMP degradation, could lead to an accumulation of cellular cGMP, potentially confounding the interpretation of its effects as solely due to PKG inhibition. Recent studies have also identified interactions with PDE1 and PDE6.[4] Therefore, it is imperative for researchers to consider these potential off-target effects and employ appropriate controls in their experimental designs.
Experimental Protocols
In Vitro PKG Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of this compound on PKG using a radioactive ATP assay.
Materials:
-
Purified recombinant PKG Iα or Iβ
-
This compound
-
Peptide substrate (e.g., a fluorescently labeled or biotinylated peptide with a PKG consensus sequence)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.1 mM cGMP)
-
Phosphocellulose paper or other suitable separation matrix
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the peptide substrate, and the desired concentration of this compound.
-
Pre-incubate the mixture at 30°C for 5-10 minutes.
-
Initiate the reaction by adding purified PKG enzyme.
-
After a brief incubation (e.g., 1 minute), start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the presence of this compound to the control (no inhibitor).
-
Determine the IC₅₀ or Kᵢ value by performing the assay with a range of this compound concentrations.
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a common method for assessing the inhibitory effect of this compound on PDE activity.
Materials:
-
Purified recombinant PDE isoform (e.g., PDE5)
-
This compound
-
[³H]cGMP
-
PDE reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the PDE reaction buffer and the desired concentration of this compound.
-
Add the purified PDE enzyme to the mixture.
-
Initiate the reaction by adding [³H]cGMP.
-
Incubate the reaction at 30°C for a specific time.
-
Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Cool the samples and add snake venom nucleotidase to convert the resulting [³H]5'-GMP to [³H]guanosine.
-
Apply the reaction mixture to an anion-exchange resin column to separate the unreacted [³H]cGMP from the [³H]guanosine.
-
Elute the [³H]guanosine and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition based on the amount of [³H]guanosine produced in the presence and absence of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for characterizing a kinase inhibitor like this compound.
Caption: A logical workflow for the comprehensive characterization of this compound.
Conclusion
This compound serves as a potent and selective inhibitor of cGMP-dependent protein kinase, making it an indispensable tool for researchers investigating cGMP signaling. Its mechanism of action is centered on the competitive and reversible inhibition of PKG, thereby preventing the phosphorylation of downstream targets. While it demonstrates good selectivity over PKA, its potential interactions with phosphodiesterases necessitate careful experimental design and data interpretation. The quantitative data and detailed protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies and to advance the understanding of the multifaceted roles of the cGMP/PKG signaling pathway in health and disease.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PKG Inhibitor CN238 Affords Functional Protection of Photoreceptors and Ganglion Cells against Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]
An In-depth Technical Guide to Rp-8-Br-cGMPS: A cGMP-Dependent Protein Kinase Inhibitor
This technical guide provides a comprehensive overview of Rp-8-Br-cGMPS, a competitive inhibitor of cGMP-dependent protein kinase (PKG), for researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound in the scientific literature, this guide also includes extensive information on its widely used, more lipophilic, and membrane-permeant analog, Rp-8-Br-PET-cGMPS. The structural and functional similarities between these compounds make the data on the PET derivative highly relevant for understanding the inhibitory action of this compound.
Introduction to this compound and the cGMP Signaling Pathway
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. The effects of cGMP are primarily mediated through three main targets: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and cGMP-regulated phosphodiesterases (PDEs).
This compound (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a synthetic analog of cGMP that acts as a competitive inhibitor of PKG. By binding to the cGMP-binding sites on PKG, this compound prevents the activation of the kinase by endogenous cGMP, thereby blocking downstream signaling events. Its utility in research is often hampered by low membrane permeability.[1] To overcome this, the more lipophilic derivative, Rp-8-Br-PET-cGMPS (β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer), was developed and is more commonly used in cell-based assays.[1]
Chemical and Physical Properties
A clear distinction between this compound and its PET derivative is essential for experimental design.
| Property | This compound | Rp-8-Br-PET-cGMPS |
| Chemical Name | 8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer | β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆PS | C₁₈H₁₄BrN₅NaO₆PS |
| Molecular Weight | 462.15 g/mol | 562.27 g/mol |
| Appearance | Crystalline solid | Crystalline solid |
| Solubility | Soluble in water | Soluble in water (to 20 mM) and DMSO (to 40 mM)[2][3] |
| Storage | Store at -20°C | Store at -20°C |
Mechanism of Action and Selectivity
This compound and its analogs are competitive inhibitors at the cGMP-binding site of PKG.[1] The Rp-configuration of the phosphorothioate group is crucial for its inhibitory activity. These compounds are also resistant to hydrolysis by phosphodiesterases, which prolongs their intracellular action.[1]
The selectivity of these inhibitors for PKG over other cyclic nucleotide-dependent kinases, such as cAMP-dependent protein kinase (PKA), is a critical parameter for their use as specific research tools.
Table of Inhibitory Constants (Kᵢ) and IC₅₀ Values:
| Compound | Target | Kᵢ (µM) | IC₅₀ (µM) | Reference(s) |
| Rp-8-Br-PET-cGMPS | PKG Iα | 0.03 | - | [4] |
| PKG Iβ | 0.03 | - | [4] | |
| PKA | 10 | - | [4] | |
| cGMP-gated channels | - | 25 | ||
| Rp-8-pCPT-cGMPS | PKG | 0.5 | - |
Signaling Pathways and Experimental Workflows
Visualizing the cGMP signaling pathway and the experimental workflow for studying PKG inhibition is crucial for understanding the context in which this compound is used.
Caption: The cGMP signaling pathway.
Caption: A typical experimental workflow for studying PKG inhibition.
Experimental Protocols
Detailed, step-by-step protocols for using this compound are scarce. The following are generalized protocols for common assays, with specific details for Rp-8-Br-PET-cGMPS where available, which can be adapted for this compound.
Preparation of Stock Solutions
For Rp-8-Br-PET-cGMPS:
Protocol:
-
Weigh the desired amount of the compound.
-
Add the appropriate volume of solvent to achieve the desired stock concentration.
-
Vortex briefly to dissolve.
-
Store stock solutions at -20°C. For cell culture experiments, it is advisable to make single-use aliquots to avoid repeated freeze-thaw cycles.
In Vitro PKG Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of this compound on PKG activity.
Materials:
-
Recombinant PKG enzyme
-
PKG substrate (e.g., a synthetic peptide with a PKG consensus sequence, or a protein like VASP)
-
ATP (including γ-³²P-ATP for radioactive detection, or unlabeled ATP for antibody-based detection)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
This compound or its analog
-
cGMP (for stimulating PKG activity)
-
Phosphocellulose paper or other means of separating phosphorylated substrate
-
Scintillation counter or equipment for Western blotting
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant PKG, and the substrate.
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., water or DMSO).
-
Pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP (spiked with γ-³²P-ATP) and cGMP.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction (e.g., by adding a stop solution like 75 mM phosphoric acid or by boiling in SDS-PAGE sample buffer).
-
Quantify the phosphorylation of the substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. For non-radioactive methods, the phosphorylation can be detected by Western blotting using a phospho-specific antibody.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based Assay for PKG Inhibition (VASP Phosphorylation)
Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG. The phosphorylation of VASP at Ser239 is commonly used as a marker of PKG activity in intact cells.
Materials:
-
Cultured cells expressing PKG (e.g., platelets, smooth muscle cells, or a transfected cell line)
-
Cell culture medium and supplements
-
A PKG agonist (e.g., 8-Br-cGMP or a nitric oxide donor like sodium nitroprusside)
-
This compound or its analog
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-VASP (Ser239)
-
Primary antibody against total VASP (for loading control)
-
Appropriate secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Plate cells at an appropriate density and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a suitable duration (e.g., 30-60 minutes). Include a vehicle control.
-
Stimulate the cells with a PKG agonist for a time known to induce VASP phosphorylation (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the phospho-VASP (Ser239) and total VASP antibodies.
-
Quantify the band intensities and express the level of VASP phosphorylation as a ratio of phospho-VASP to total VASP.
-
Determine the inhibitory effect of this compound on agonist-induced VASP phosphorylation.
Conclusion
This compound is a valuable tool for studying the role of PKG in cellular signaling. However, researchers should be aware of its limited membrane permeability and consider the use of its more lipophilic analog, Rp-8-Br-PET-cGMPS, for cell-based experiments. The data and protocols provided in this guide offer a solid foundation for designing and conducting experiments to investigate the cGMP/PKG pathway. Careful consideration of the specific experimental system and appropriate controls are essential for obtaining robust and reliable results.
References
The Structure-Activity Relationship of Rp-8-Br-cGMPS: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Principles, Experimental Validation, and Therapeutic Potential of a Key cGMP Analog
Introduction
Cyclic guanosine-3',5'-monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes, including smooth muscle relaxation, phototransduction, and neuronal signaling. The dysregulation of cGMP signaling pathways is implicated in the pathophysiology of numerous diseases, making the components of this pathway attractive targets for therapeutic intervention. Rp-8-Br-cGMPS, more formally known as (Rp)-8-Bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate, is a potent and selective cGMP analog that has emerged as an invaluable tool for elucidating the intricacies of cGMP-mediated signal transduction.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, binding affinities, and functional effects on key cellular targets. It is intended for researchers, scientists, and drug development professionals engaged in the study of cGMP signaling and the development of novel therapeutics targeting this pathway.
Core Mechanism of Action: Competitive Inhibition of cGMP-Dependent Protein Kinase (PKG)
The primary mechanism of action of this compound is the competitive inhibition of cGMP-dependent protein kinase (PKG).[1][2][3][4] The molecule is a structural analog of cGMP, enabling it to bind to the cGMP-binding sites on the regulatory domain of PKG. However, key modifications to its structure prevent the conformational changes necessary for kinase activation.
The "Rp" configuration of the phosphorothioate group is crucial for its inhibitory activity. This stereochemical arrangement, in contrast to the "Sp" configuration which often results in agonistic or partial agonistic activity, allows this compound to occupy the cGMP binding pocket without triggering the subsequent phosphorylation cascade. Kinetic analyses have demonstrated that this compound acts as a competitive inhibitor with a low micromolar to nanomolar affinity for PKG isoforms.[1]
Structural Features Dictating Activity and Selectivity
The pharmacological profile of this compound is a direct consequence of specific chemical modifications to the parent cGMP molecule:
-
8-Bromo Substitution: The bromine atom at the 8th position of the guanine ring enhances the lipophilicity of the molecule, contributing to its membrane permeability.[5] This modification also influences the conformation of the glycosidic bond, favoring the syn conformation, which can impact binding affinity and selectivity for different cGMP-binding proteins.
-
β-phenyl-1,N2-etheno (PET) Group: The addition of the PET group to the guanine base further increases the molecule's lipophilicity and provides additional steric bulk. This modification is significant for its interaction with cyclic nucleotide-gated (CNG) channels.[6][7]
-
(Rp)-Phosphorothioate Moiety: As previously mentioned, the substitution of a non-bridging oxygen with sulfur in the Rp configuration at the phosphate backbone is the key determinant of its antagonistic properties against PKG.[6][7] This modification also confers resistance to hydrolysis by phosphodiesterases (PDEs), prolonging its intracellular activity.[8][9]
Quantitative Analysis of this compound Interactions
The following tables summarize the quantitative data on the interaction of this compound with its primary targets.
Table 1: Inhibitory and Binding Constants for Protein Kinases
| Target Protein | Constant Type | Value (µM) | Species/System | Reference |
| PKG Iα | Ki | 0.03 | Purified | [1] |
| PKG Iβ | Ki | 0.03 | Purified | [1] |
| PKA Type II | Ki | 10 | Purified | [1] |
Table 2: Effective Concentrations for Cyclic Nucleotide-Gated (CNG) Channels
| Channel Type | Condition | Constant Type | Value (µM) | Reference |
| Rod CNG Channels | - | EC50,h | 0.45 | [10] |
| Cone CNG Channels | - | EC50,h | 4.4 | [10] |
EC50,h refers to the concentration for half-maximal inhibition at low inhibitor concentrations.
Signaling Pathways and Experimental Workflows
cGMP/PKG Signaling Pathway and the Inhibitory Action of this compound
Caption: cGMP/PKG signaling pathway illustrating the competitive inhibition by this compound.
Experimental Workflow for Identifying Protein Interactors of this compound
Caption: Workflow for affinity chromatography-mass spectrometry to identify this compound interactors.
Structure-Activity Relationship Logic Diagram
Caption: Key structural modifications of this compound and their functional consequences.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay for PKG
This protocol outlines a general method for assessing the inhibitory potential of this compound on PKG activity using a peptide substrate.
-
Reagents and Materials:
-
Purified recombinant PKG Iα or Iβ
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Peptide substrate (e.g., Kemptide)
-
[γ-³²P]ATP
-
cGMP (for stimulation)
-
This compound (at various concentrations)
-
Phosphocellulose paper
-
Phosphoric acid (for washing)
-
Scintillation counter
-
-
Procedure: a. Prepare a reaction mixture containing kinase buffer, purified PKG, and the peptide substrate. b. Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at 30°C. c. Initiate the kinase reaction by adding a mixture of cGMP and [γ-³²P]ATP. d. Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C. e. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. f. Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. g. Quantify the incorporated radioactivity using a scintillation counter. h. Calculate the percentage of inhibition at each concentration of this compound and determine the Ki value using appropriate kinetic models.
Patch-Clamp Electrophysiology for CNG Channel Activity
This protocol describes the inside-out patch-clamp technique to measure the effect of this compound on CNG channels expressed in a heterologous system.
-
Cell Preparation:
-
Express rod or cone CNG channel subunits in a suitable cell line (e.g., Xenopus laevis oocytes or HEK293 cells).
-
Prepare cells for patch-clamping by removing the vitelline membrane (for oocytes) or by plating on coverslips (for HEK293 cells).
-
-
Electrophysiological Recording: a. Use a patch-clamp amplifier and data acquisition system. b. Pull and fire-polish borosilicate glass pipettes to a resistance of 1-3 MΩ. c. Fill the pipette with a solution containing a permeant ion (e.g., Na⁺ or K⁺). d. Establish a gigaohm seal with the cell membrane. e. Excise an inside-out patch by pulling the pipette away from the cell. f. Perfuse the intracellular face of the patch with a solution containing a defined concentration of cGMP to activate the channels. g. Record the channel currents at a fixed holding potential. h. Apply solutions containing both cGMP and varying concentrations of this compound to the patch and record the resulting currents. i. Analyze the current inhibition to determine the EC₅₀ value for this compound.
Affinity Chromatography and Mass Spectrometry for Interactor Identification
This protocol outlines a method to identify proteins from a cell or tissue lysate that interact with this compound.
-
Preparation of Affinity Matrix:
-
Covalently couple this compound to a solid support (e.g., agarose beads) through a suitable linker.
-
-
Protein Extraction: a. Homogenize the tissue of interest (e.g., retina) in a lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysate to remove cellular debris.
-
Affinity Purification: a. Incubate the cleared lysate with the this compound-coupled beads to allow for binding of interacting proteins. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. c. Elute the specifically bound proteins using a high concentration of free cGMP or by changing the buffer conditions (e.g., pH or salt concentration).
-
Protein Identification by Mass Spectrometry: a. Separate the eluted proteins by SDS-PAGE. b. Excise the protein bands and perform in-gel digestion with a protease (e.g., trypsin). c. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). d. Identify the proteins by searching the acquired mass spectra against a protein sequence database.
Conclusion
This compound is a well-characterized and highly valuable pharmacological tool for the investigation of cGMP signaling pathways. Its potent and selective inhibition of PKG, combined with its effects on CNG channels and resistance to degradation by PDEs, makes it an ideal probe for dissecting the roles of these proteins in cellular function and disease. The detailed understanding of its structure-activity relationship, supported by robust quantitative data and well-defined experimental protocols, empowers researchers to utilize this compound effectively in their studies. As research into cGMP-mediated processes continues to expand, the utility of this compound in both basic research and as a lead compound for drug development is likely to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-techne.com [bio-techne.com]
- 5. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 10. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lipophilicity and Membrane Permeability of Rp-8-Br-cGMPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the lipophilicity and membrane permeability of Rp-8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-cGMPS), a key inhibitor of cGMP-dependent protein kinase (PKG). Understanding these physicochemical properties is crucial for its application in cellular and in vivo research.
Introduction
This compound is a widely utilized cGMP analog that acts as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2] Its utility in research stems from its ability to dissect the downstream effects of the nitric oxide (NO)/cGMP signaling pathway. A critical aspect of its effectiveness in intact cells is its ability to cross the cell membrane, a property largely governed by its lipophilicity.
Lipophilicity of this compound
For comparative purposes, the lipophilicity of various cGMP analogs has been ranked, and it is generally understood that modifications like the addition of a bromo group enhance lipophilicity.[3]
Table 1: Qualitative Lipophilicity Comparison
| Compound | Relative Lipophilicity |
| cGMP | Low |
| Rp-cGMPS | Low |
| This compound | Significantly Higher than cGMP and Rp-cGMPS [1] |
Membrane Permeability of this compound
The enhanced lipophilicity of this compound directly contributes to its improved membrane permeability .[1] This allows it to be used effectively in studies with intact cells, as it can penetrate the cell membrane to reach its intracellular target, PKG.
Quantitative data on the membrane permeability of this compound, such as the apparent permeability coefficient (Papp) from Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) studies, are not publicly available. However, its widespread and effective use as a PKG inhibitor in cell-based assays substantiates its membrane-permeant nature.
Experimental Protocols
Below are detailed, representative protocols for the experimental determination of lipophilicity and membrane permeability, which would be suitable for characterizing this compound.
Lipophilicity Determination (Shake-Flask Method for log P)
This is the traditional and most common method for determining the octanol-water partition coefficient.
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Compound Dissolution: Accurately weigh and dissolve a known amount of this compound in the aqueous phase.
-
Partitioning:
-
Mix a precise volume of the this compound aqueous solution with an equal volume of the saturated n-octanol in a glass vessel.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve a clean separation of the two phases.
-
-
Concentration Measurement:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation of log P:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase: P = [this compound]octanol / [this compound]aqueous
-
The log P is the base-10 logarithm of the partition coefficient: log P = log10(P)
-
Membrane Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive membrane permeability.
Methodology:
-
Membrane Preparation: A filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 2% (w/v) lecithin in dodecane) to form an artificial lipid membrane.
-
Compound Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.
-
Assay Setup:
-
Fill the wells of an acceptor plate with buffer.
-
Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".
-
Add the this compound solution to the donor wells.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A,t / [C]eq))
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A,t = Concentration in the acceptor well at time t
-
[C]eq = Equilibrium concentration
-
Membrane Permeability Assessment (Caco-2 Cell Assay)
The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium and can assess both passive and active transport.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Permeability Assay (Apical to Basolateral):
-
The culture medium in the apical (upper) and basolateral (lower) compartments is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
A solution of this compound at a known concentration is added to the apical compartment.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are taken from the basolateral compartment at various time points.
-
-
Permeability Assay (Basolateral to Apical): To assess active efflux, the compound is added to the basolateral compartment, and samples are taken from the apical compartment.
-
Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp is calculated using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = The rate of appearance of the compound in the receiver compartment
-
A = The surface area of the cell monolayer
-
C0 = The initial concentration in the donor compartment
-
Signaling Pathway and Experimental Workflows
Visualizing the cGMP signaling pathway and the experimental workflows for permeability assays can aid in understanding the context and application of this compound.
Figure 1: cGMP signaling pathway showing the inhibitory action of this compound.
Figure 2: Generalized experimental workflows for PAMPA and Caco-2 permeability assays.
Conclusion
This compound is a valuable tool for studying cGMP signaling due to its inhibitory action on PKG and its ability to permeate cell membranes. Its enhanced lipophilicity compared to parent cGMP analogs is the primary reason for its effectiveness in cellular models. While specific quantitative data on its lipophilicity and permeability are not widely published, the provided experimental protocols offer a robust framework for researchers to determine these parameters for this compound and other related compounds. This will enable a more precise understanding of its pharmacokinetic properties and facilitate its optimal use in drug discovery and development.
References
The cGMP Analog Rp-8-Br-cGMPS: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cyclic guanosine monophosphate (cGMP) analog, Rp-8-Br-cGMPS. It details its discovery as a significant tool in cGMP signaling pathway research, its chemical synthesis, and its multifaceted biological activities. The document elucidates its primary role as an inhibitor of cGMP-dependent protein kinase (PKG) and its interactions with other key components of the cGMP signaling cascade, such as cyclic nucleotide-gated (CNG) channels and phosphodiesterases (PDEs). This guide is intended to be a thorough resource, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and workflows to facilitate a deeper understanding and application of this compound in research and drug development.
Introduction: The Significance of cGMP Signaling and the Advent of this compound
The second messenger molecule, cyclic guanosine monophosphate (cGMP), is a pivotal regulator of a vast array of physiological processes. These include, but are not limited to, smooth muscle relaxation and vasodilation, phototransduction, neuronal signaling, and platelet aggregation.[1] The cellular effects of cGMP are primarily mediated through three main classes of effector proteins: cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and cGMP-specific phosphodiesterases (PDEs).[2]
To dissect the intricate roles of these effector proteins within the cGMP signaling pathway, researchers have developed a suite of synthetic cGMP analogs. These analogs are designed to selectively activate or inhibit specific cGMP targets. Among these, the Rp-diastereomers of cGMP phosphorothioates have emerged as valuable inhibitory tools. The substitution of a non-bridging oxygen atom in the phosphate moiety with sulfur creates a chiral center, resulting in the Rp and Sp diastereomers. The Rp isomers generally act as competitive antagonists at the cGMP binding sites of PKGs.[3]
This compound (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a prominent member of this class of cGMP analogs. The introduction of a bromine atom at the 8-position of the guanine ring enhances its lipophilicity and resistance to hydrolysis by PDEs compared to the parent compound, Rp-cGMPS.[4] This modification allows for more effective use in cell-based assays and in vivo studies.
A closely related and more extensively studied analog is Rp-8-Br-PET-cGMPS (β-phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer) . The addition of a β-phenyl-1,N2-etheno (PET) group further increases its membrane permeability and specificity as a PKG inhibitor.[3][5] Due to its enhanced properties, much of the recent research has utilized Rp-8-Br-PET-cGMPS. This guide will focus on the core compound, this compound, while also presenting data for Rp-8-Br-PET-cGMPS to provide a broader context of the activity of 8-bromo-substituted Rp-cGMPS analogs.
Physicochemical Properties and Synthesis
Chemical Structure
Caption: Chemical Structure of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through various chemical routes. A common approach involves the use of 8-bromoguanosine as a starting material. The synthesis of a related compound, Rp-8-nitro-cGMPS, starts from Rp-8-bromo-cGMPS, indicating the availability of the latter as a precursor.[6][7]
A general synthetic strategy for related Rp-cGMPS analogs involves the cyclization of a nucleoside 5'-H-phosphonate monoester followed by sulfurization. This method has been shown to be diastereoselective, affording the desired Rp-isomer in high ratios.[8]
Biological Activity and Quantitative Data
This compound and its PET derivative are primarily recognized as competitive inhibitors of cGMP-dependent protein kinase (PKG).[9] They bind to the cGMP binding sites on the regulatory domain of PKG, preventing its activation by endogenous cGMP.[3] However, their biological activity is not limited to PKG inhibition.
Table 1: Quantitative Data for this compound and Related Analogs
| Compound | Target | Action | Value | Organism/System | Reference |
| This compound | PKG Iα | Inhibition | - | - | [6][7] |
| Rp-8-nitro-cGMPS | PKG Iα | Inhibition (Ki) | 22 µM | Mouse | [7] |
| Rp-8-Br-PET-cGMPS | Rod CNG Channels | Inhibition (EC50,h) | 0.45 µM | Bovine | [10][11] |
| Rp-8-Br-PET-cGMPS | Cone CNG Channels | Inhibition (EC50,h) | 4.4 µM | Bovine | [10][11] |
| (Rp)-8-pCPT-cGMPS | cGMP-dependent protein kinase | Inhibition (Ki) | 0.5 µM | Human Platelets | [12] |
Key Signaling Pathways and Mechanisms of Action
The cGMP Signaling Pathway
The cGMP signaling cascade is initiated by the synthesis of cGMP from GTP by guanylate cyclases (GC). There are two major forms of GC: soluble GC (sGC), which is activated by nitric oxide (NO), and particulate GC (pGC), which is activated by natriuretic peptides. The downstream effects of cGMP are mediated by its effector proteins.
Caption: The cGMP signaling pathway and points of intervention for this compound.
Mechanism of PKG Inhibition
This compound acts as a competitive antagonist at the cGMP-binding sites of PKG. By occupying these sites, it prevents the conformational change that is necessary for the activation of the kinase's catalytic domain. This leads to a reduction in the phosphorylation of downstream target proteins.
Modulation of CNG Channels
In addition to its effects on PKG, this compound and its derivatives can also modulate the activity of CNG channels. Studies on rod and cone photoreceptor CNG channels have shown that Rp-8-Br-PET-cGMPS can act as an inhibitor.[10][11] This is particularly relevant in the context of retinal diseases where excessive cGMP levels lead to over-activation of CNG channels and subsequent photoreceptor cell death.
Experimental Protocols
Synthesis of Rp-8-nitro-cGMPS from this compound
This protocol is adapted from a study on the synthesis of a nitrated analog, which uses this compound as a starting material.[6][7]
Materials:
-
Rp-8-bromoguanosine 3',5'-cyclic monophosphorothioate (this compound)
-
Sodium nitrite (NaNO2)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
Procedure:
-
React 80 mM of this compound with 300 mM of sodium nitrite in DMSO.
-
The reaction mixture should also contain 23 mM HCl.
-
Maintain the reaction at 70°C for 3 days.
-
The product, Rp-8-nitro-cGMPS, can then be purified using appropriate chromatographic techniques.
In Vitro Kinase Activity Assay for PKG Inhibition
This is a general protocol to assess the inhibitory potential of this compound on PKG activity.
Materials:
-
Recombinant PKG
-
Fluorescently labeled or radiolabeled peptide substrate for PKG (e.g., a VASP-derived peptide)
-
ATP
-
cGMP
-
This compound
-
Assay buffer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PKG, and the peptide substrate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of ATP and a fixed concentration of cGMP (to activate the enzyme).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Measure the phosphorylation of the peptide substrate using an appropriate detection method (e.g., fluorescence polarization or scintillation counting).
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 or Ki value.
Caption: Workflow for an in vitro PKG inhibition assay.
Applications in Research and Drug Development
This compound and its analogs are invaluable tools for:
-
Elucidating the role of PKG in various signaling pathways: By selectively inhibiting PKG, researchers can determine its contribution to specific cellular responses.
-
Investigating the pathophysiology of diseases with dysregulated cGMP signaling: This includes cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.[13][14]
-
Studying the function of CNG channels: The modulatory effects of these compounds on CNG channels make them useful for investigating their role in processes like phototransduction.
-
Drug discovery and development: As a well-characterized PKG inhibitor, this compound can serve as a reference compound in the development of new therapeutic agents targeting the cGMP pathway. Its derivative, Rp-8-Br-PET-cGMPS, is being investigated for its neuroprotective effects in retinal degeneration.[15]
Conclusion
This compound is a potent and versatile cGMP analog that has significantly advanced our understanding of the cGMP signaling pathway. Its ability to inhibit PKG and modulate CNG channels makes it an essential tool for researchers in various fields. While the more lipophilic derivative, Rp-8-Br-PET-cGMPS, has garnered more attention in recent studies due to its enhanced cellular permeability, the foundational role and continued utility of this compound in dissecting cGMP-mediated processes remain undisputed. This technical guide provides a solid foundation for the effective application of this compound in both basic research and translational studies aimed at developing novel therapeutics for a range of human diseases.
References
- 1. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 6. Synthesis and Characterization of 8-Nitroguanosine 3′,5′-Cyclic Monophosphorothioate Rp-Isomer as a Potent Inhibitor of Protein Kinase G1α [jstage.jst.go.jp]
- 7. Synthesis and Characterization of 8-Nitroguanosine 3',5'-Cyclic Monophosphorothioate Rp-Isomer as a Potent Inhibitor of Protein Kinase G1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. 8Br-cGMP mediates relaxation of tracheal smooth muscle through PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of some 8-substituted selenoguanosine cyclic 3',5'-phosphates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rp-8-Br-cGMPS and Rp-8-Br-PET-cGMPS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic guanosine monophosphate (cGMP) is a critical second messenger in a myriad of physiological processes. The ability to modulate cGMP signaling pathways is paramount for both basic research and therapeutic development. This technical guide provides a comprehensive comparison of two widely used cGMP analogs, Rp-8-Br-cGMPS and Rp-8-Br-PET-cGMPS. Both compounds are recognized as inhibitors of cGMP-dependent protein kinase (PKG), yet they exhibit distinct pharmacological profiles. This document delves into their chemical structures, mechanisms of action, and quantitative differences in potency and selectivity. Detailed experimental methodologies for key assays are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.
Introduction
The cGMP signaling cascade is integral to numerous cellular functions, including smooth muscle relaxation, phototransduction, and neuronal signaling. Dysregulation of this pathway is implicated in various pathologies, making pharmacological modulators of cGMP effectors, such as PKG, valuable research tools and potential therapeutic agents.
This compound and Rp-8-Br-PET-cGMPS are two such modulators, both belonging to the class of phosphorothioate-modified cGMP analogs. The "Rp" configuration at the phosphorus atom confers resistance to hydrolysis by phosphodiesterases (PDEs) and typically imparts an antagonistic action at cGMP binding sites. The "8-Br" modification enhances lipophilicity and can influence binding affinity. The key structural distinction lies in the additional β-phenyl-1,N²-etheno (PET) group on the guanine ring of Rp-8-Br-PET-cGMPS, which significantly alters its pharmacological properties.
This guide aims to provide a detailed, comparative overview of these two compounds to aid researchers in selecting the appropriate tool for their specific experimental needs.
Chemical Structures and Core Differences
The fundamental difference between the two molecules is the presence of the PET group on Rp-8-Br-PET-cGMPS. This addition increases the molecule's size and hydrophobicity, influencing its interaction with the cGMP binding pockets of various proteins.
-
This compound: 8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer.
-
Rp-8-Br-PET-cGMPS: 8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters for this compound and Rp-8-Br-PET-cGMPS, highlighting their differences in potency and selectivity.
Table 1: Comparative Inhibitory Potency against Protein Kinases
| Compound | Target Kinase | Ki (Inhibitory Constant) | Selectivity (PKA Ki / PKG Ki) | Reference |
| This compound | PKG Iα | 3.7 µM | ~6.8 | [1] |
| PKG Iβ | 1.8 µM | ~13.9 | [1] | |
| PKA | 25 µM | [1] | ||
| Rp-8-Br-PET-cGMPS | PKG Iα / Iβ | 0.03 µM | ~333 | [2] |
| PKA | 10 µM | [2] |
Table 2: Effects on Other Key Signaling Proteins
| Compound | Target Protein | Effect | Potency | Reference |
| This compound | Cyclic Nucleotide-Gated (CNG) Channels | Agonist | EC50 = 173.5 µM | |
| Rp-8-Br-PET-cGMPS | Phosphodiesterase 5 (PDE5) | Potent Inhibitor | Not specified | [2] |
| Rod CNG Channels | Inhibitor | EC50 (low conc.) = 0.45 µM | [3] | |
| Cone CNG Channels | Inhibitor | EC50 (low conc.) = 4.4 µM | [3] |
Note: A study has indicated that while this compound acts as a competitive inhibitor of PKG at lower concentrations, it can cause stimulation of the kinase at higher concentrations (>3 µM)[1]. This dual activity is a critical consideration in experimental design.
Signaling Pathways and Mechanisms of Action
Both compounds primarily exert their effects by competitively binding to the cGMP-binding sites on PKG, thereby preventing its activation by endogenous cGMP. However, the PET modification in Rp-8-Br-PET-cGMPS confers significantly higher potency and selectivity for PKG over PKA.
Figure 1: Simplified cGMP-PKG signaling pathway showing the points of intervention for this compound and Rp-8-Br-PET-cGMPS.
The enhanced selectivity of Rp-8-Br-PET-cGMPS makes it a more precise tool for dissecting PKG-specific functions. Furthermore, its inhibitory effect on PDE5 and CNG channels adds layers of complexity to its pharmacological profile that must be considered when interpreting experimental results.
Experimental Protocols
In Vitro Protein Kinase Inhibition Assay
This protocol is a generalized method for determining the inhibitory constant (Ki) of the compounds against purified protein kinases.
Objective: To quantify the potency of this compound and Rp-8-Br-PET-cGMPS as inhibitors of PKG and PKA.
Materials:
-
Purified recombinant PKG (Iα or Iβ) and PKA catalytic subunit.
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for alternative detection methods).
-
Specific peptide substrate for the kinase (e.g., Kemptide for PKA).
-
This compound and Rp-8-Br-PET-cGMPS stock solutions in an appropriate solvent (e.g., DMSO or water).
-
Phosphocellulose paper or other separation matrix.
-
Scintillation counter or plate reader for detection.
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified kinase, and peptide substrate.
-
Add varying concentrations of the inhibitor (this compound or Rp-8-Br-PET-cGMPS) to the reaction mixture. A vehicle control (solvent only) should be included.
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of cGMP (for PKG) or cAMP (for PKA) and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value from the dose-response curve and calculate the Ki using the Cheng-Prusoff equation.
Figure 2: Workflow for an in vitro protein kinase inhibition assay.
Whole-Cell Patch-Clamp Electrophysiology for CNG Channel Activity
This protocol outlines a general approach to measure the effect of the compounds on cyclic nucleotide-gated (CNG) channels expressed in a cellular system.
Objective: To characterize the agonist or antagonist effects of this compound and Rp-8-Br-PET-cGMPS on CNG channels.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the desired CNG channel subunits.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular solution (pipette solution) containing: e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2.
-
Extracellular solution (bath solution) containing: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.
-
Stock solutions of cGMP, this compound, and Rp-8-Br-PET-cGMPS.
-
Perfusion system for rapid solution exchange.
Procedure:
-
Culture cells expressing the CNG channels on glass coverslips.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell membrane at a holding potential of, for example, -60 mV.
-
Apply voltage ramps or steps to elicit channel currents.
-
Perfuse the cell with the extracellular solution containing a known concentration of cGMP to establish a baseline CNG channel current.
-
To test for antagonist effects, co-apply the test compound (this compound or Rp-8-Br-PET-cGMPS) with cGMP and measure the change in current.
-
To test for agonist effects, apply the test compound alone and measure any elicited current.
-
Construct dose-response curves to determine EC50 or IC50 values.
Figure 3: Experimental workflow for whole-cell patch-clamp analysis of CNG channel modulation.
Discussion and Conclusion
The choice between this compound and Rp-8-Br-PET-cGMPS is highly dependent on the specific research question.
Rp-8-Br-PET-cGMPS is the superior choice when high potency and selectivity for PKG inhibition are required. Its approximately 100-fold greater potency for PKG over this compound and over 300-fold selectivity against PKA make it a precise tool for isolating PKG-dependent signaling events[2]. However, its off-target effects on PDE5 and CNG channels must be taken into account, especially in systems where these proteins are highly expressed and functionally relevant[2][3].
This compound , while less potent and selective for PKG, may be useful in specific contexts. Its dual nature as a low-concentration inhibitor and a high-concentration activator of PKG is a unique characteristic that could be exploited in certain experimental designs[1]. Furthermore, its distinct profile as a CNG channel agonist, in contrast to the inhibitory action of Rp-8-Br-PET-cGMPS, allows for the differential study of these two classes of cGMP effectors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Kinase: An In-depth Technical Guide to the Cellular Targets of Rp-8-Br-cGMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-cGMPS, a well-recognized inhibitor of cGMP-dependent protein kinase (PKG), is a pivotal tool in dissecting cGMP signaling pathways. Its utility, however, extends beyond its canonical target. This technical guide provides a comprehensive overview of the known and emerging cellular targets of this compound, offering researchers a deeper understanding of its pharmacological profile. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex interactions within cellular signaling networks.
While primarily utilized for its potent and competitive inhibition of PKG, this compound and its structural analogs exhibit significant interactions with other key components of cyclic nucleotide signaling, including phosphodiesterases (PDEs) and cyclic nucleotide-gated (CNG) channels.[1][2] Furthermore, its non-specific nature can lead to interactions with protein kinase A (PKA) and other cGMP-binding proteins.[1][3] A thorough understanding of these off-target effects is critical for the accurate interpretation of experimental results and for the development of more selective therapeutic agents.
Core Cellular Targets Beyond Protein Kinase G
The lipophilic nature of this compound enhances its membrane permeability, allowing it to interact with a range of intracellular targets.[4] These interactions are often competitive with the endogenous second messenger, cGMP.
Phosphodiesterases (PDEs)
This compound and its analogs are resistant to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for degrading cGMP and cAMP.[1] Moreover, they can act as inhibitors of several PDE isoforms. For instance, Rp-8-Br-PET-cGMPS, a closely related analog, has been shown to potently inhibit PDE5.[5] Studies have also demonstrated interactions with PDE1 and PDE6.[3] This inhibition of PDEs can lead to an accumulation of intracellular cGMP, a secondary effect that can complicate the interpretation of its primary inhibitory action on PKG.
Cyclic Nucleotide-Gated (CNG) Channels
A significant non-PKG target of this compound is the family of cyclic nucleotide-gated (CNG) channels, which are crucial for signal transduction in various cell types, including photoreceptors and olfactory neurons.[6] this compound has been identified as an inhibitor of retinal cGMP-gated ion channels.[2][7] Interestingly, some studies have reported a dual role, where it can also act as an agonist of rod photoreceptor CNG channels.[6][8] This modulation of CNG channel activity can have profound effects on ion homeostasis and cellular excitability.
Protein Kinase A (PKA)
The structural similarity between cGMP and cAMP binding sites on their respective kinases can lead to cross-reactivity. The Rp- diastereomers of cGMP phosphorothioates, including this compound, are known to be non-specific antagonists that can also inhibit cAMP-dependent protein kinase (PKA).[1] Although the affinity for PKA is generally lower than for PKG, this interaction should be considered, especially at higher concentrations of the inhibitor.
Other Potential Targets
Recent proteomic approaches have begun to uncover additional, less characterized interactors of cGMP analogs. An affinity chromatography study using Rp-8-Br-PET-cGMPS identified several cGMP-binding proteins, including MAPK1/3, as potential interactors, although a direct functional consequence was not established in the context of that study.[3] Another report suggests that this compound can act as a potent activator of Ca2+-ATPase, an enzyme critical for maintaining intracellular calcium homeostasis.[8] The Popeye domain containing (POPDC) proteins, a class of cAMP effectors, represent another potential, yet unconfirmed, target class due to their cyclic nucleotide-binding domain.[9][10]
Quantitative Data: Binding Affinities and Inhibition Constants
The following table summarizes the available quantitative data for the interaction of this compound and its analogs with various cellular targets. This data is essential for designing experiments with appropriate concentrations to achieve target selectivity.
| Compound | Target | Action | Affinity/Inhibition Constant (Ki) | Organism/System | Reference |
| (Rp)-8-bromo-PET-cyclic GMPS | PKG type Iα and Iβ | Competitive Inhibitor | 0.03 µM | Purified enzyme | [5] |
| (Rp)-8-bromo-PET-cyclic GMPS | PKA type II | Antagonist | 10 µM | Purified enzyme | [5] |
| (Rp)-cGMP[S] | cGMP-PDE | Competitive Inhibitor | 90 µM | Retinal Rod Outer Segments | [11] |
| (Rp)-8-pCPT-cGMPS | PKG | Competitive Inhibitor | 0.5 µM | Not Specified | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used to identify and characterize the cellular targets of this compound.
Affinity Chromatography for Target Identification
This method is used to isolate and identify proteins that bind to a specific ligand, in this case, a cGMP analog.
-
Ligand Immobilization: A cGMP analog, such as Rp-8-Br-PET-cGMPS, is chemically coupled to a solid support matrix (e.g., agarose beads) to create an affinity column.
-
Protein Extraction: Cellular or tissue lysates are prepared to extract total proteins.
-
Affinity Purification: The protein lysate is passed through the affinity column. Proteins with binding affinity for the immobilized ligand will be retained, while non-binding proteins are washed away.
-
Elution: The bound proteins are eluted from the column, often by using a high concentration of the free ligand or by changing the buffer conditions (e.g., pH or salt concentration).
-
Protein Identification: The eluted proteins are then identified using techniques such as mass spectrometry (e.g., LC-MS/MS).[3]
Kinase Activity Assays
These assays are used to determine the inhibitory effect of this compound on the enzymatic activity of protein kinases like PKG and PKA.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate peptide or protein, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and a buffer solution.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Kinase Reaction: The reaction is initiated by the addition of the kinase or ATP and incubated for a specific time at an optimal temperature.
-
Reaction Termination: The reaction is stopped, typically by adding a strong acid or a chelating agent.
-
Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the substrate from the unreacted ATP (e.g., via SDS-PAGE and autoradiography or by spotting onto phosphocellulose paper followed by scintillation counting).
-
Data Analysis: The kinase activity at different inhibitor concentrations is used to calculate the IC50 or Ki value.[5][13]
Electrophysiological Recordings for CNG Channel Activity
Patch-clamp electrophysiology is a powerful technique to study the effect of compounds on ion channel function.
-
Cell Preparation: Cells expressing the CNG channel of interest (e.g., isolated photoreceptor outer segments or heterologous expression systems) are prepared.
-
Patch-Clamp Configuration: An "excised patch" configuration (inside-out) is often used, where a small patch of the cell membrane containing the channel is isolated at the tip of a glass micropipette. This allows for the direct application of compounds to the intracellular face of the channel.
-
Compound Application: A solution containing a known concentration of cGMP is perfused to activate the channels. Subsequently, solutions containing both cGMP and varying concentrations of this compound are applied to assess its effect on channel activity.
-
Data Acquisition: The flow of ions through the channels (i.e., the current) is measured using a specialized amplifier.
-
Data Analysis: The current amplitudes in the presence and absence of the inhibitor are compared to determine the extent of inhibition or activation and to calculate dose-response relationships.[11]
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the cellular actions of this compound.
Caption: Canonical cGMP signaling and the inhibitory action of this compound on PKG.
Caption: Overview of the primary and secondary cellular targets of this compound.
Caption: Experimental workflow for identifying protein interactors of this compound.
Conclusion
This compound is a powerful pharmacological tool, but its utility is maximized when its full spectrum of cellular interactions is appreciated. Beyond its well-established role as a PKG inhibitor, its effects on PDEs, CNG channels, PKA, and other proteins can significantly influence experimental outcomes. Researchers and drug development professionals must consider these off-target effects to ensure the accurate interpretation of their data and to guide the development of next-generation therapeutics with improved selectivity and efficacy. This guide provides a foundational resource for navigating the complex pharmacology of this important cGMP analog.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 3. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labshake.com [labshake.com]
- 5. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Popeye domain containing protein family – A novel class of cAMP effectors with important functions in multiple tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New kids on the block: The Popeye domain containing (POPDC) protein family acting as a novel class of cAMP effector proteins in striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
In Vitro Characterization of Rp-8-Br-cGMPS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro characterization of Rp-8-Bromo-guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer (Rp-8-Br-cGMPS), and its widely used, more lipophilic analog, Rp-8-Br-PET-cGMPS. This document collates critical quantitative data on their interaction with key signaling proteins, details relevant experimental protocols, and presents visual representations of the underlying biochemical pathways and experimental workflows. The information herein is intended to equip researchers and drug development professionals with a comprehensive understanding of these compounds as potent and selective inhibitors of cGMP-dependent protein kinase (PKG).
Introduction
Cyclic guanosine-3',5'-monophosphate (cGMP) is a ubiquitous second messenger that mediates a wide array of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. The primary intracellular effector of cGMP is cGMP-dependent protein kinase (PKG). Dysregulation of the cGMP/PKG signaling pathway is implicated in various pathological conditions, making it an attractive target for therapeutic intervention.
This compound and its derivative, Rp-8-Br-PET-cGMPS, are synthetic analogs of cGMP that act as competitive inhibitors of PKG.[1] Their resistance to hydrolysis by phosphodiesterases (PDEs) and, in the case of Rp-8-Br-PET-cGMPS, enhanced membrane permeability, make them valuable tools for elucidating the physiological roles of PKG.[2] This guide focuses on the in vitro biochemical properties of these inhibitors, providing a detailed summary of their inhibitory potency and selectivity.
Mechanism of Action
This compound and its analogs are competitive antagonists of cGMP at the regulatory domain of PKG. By binding to the cGMP-binding sites, they prevent the conformational change required for kinase activation, thereby inhibiting the phosphorylation of downstream target proteins. The "Rp" configuration of the phosphorothioate group is crucial for this inhibitory activity.
The cGMP/PKG Signaling Pathway
The canonical cGMP signaling pathway begins with the synthesis of cGMP from GTP by guanylyl cyclases. cGMP then binds to the regulatory domains of PKG, leading to its activation and the subsequent phosphorylation of various substrate proteins. Phosphodiesterases (PDEs) regulate this pathway by hydrolyzing cGMP to GMP, thus terminating the signal. This compound intervenes in this pathway by blocking the activation of PKG.
Quantitative Data
The following tables summarize the in vitro inhibitory potency of Rp-8-Br-PET-cGMPS against cGMP-dependent protein kinase (PKG) and cAMP-dependent protein kinase (PKA), as well as its interactions with various phosphodiesterase (PDE) isoforms.
Table 1: Inhibitory Potency against Protein Kinases
| Compound | Target | Species | Ki (µM) | Inhibition Type | Reference |
| Rp-8-Br-PET-cGMPS | PKG Iα | Not Specified | 0.03 | Competitive | [3] |
| Rp-8-Br-PET-cGMPS | PKG Iβ | Not Specified | 0.03 | Competitive | [3] |
| Rp-8-Br-PET-cGMPS | PKA II | Not Specified | 10 | Competitive | [3] |
Table 2: Interaction with Phosphodiesterases (PDEs)
| Compound | Target | Interaction | Quantitative Data | Reference |
| Rp-8-Br-PET-cGMPS | PDE1β | Binding | Not Reported | [4] |
| Rp-8-Br-PET-cGMPS | PDE1c | Binding | Not Reported | [4] |
| Rp-8-Br-PET-cGMPS | PDE5 | Potent Inhibition | IC50/Ki Not Reported | [3] |
| Rp-8-Br-PET-cGMPS | PDE6α | Binding | Not Reported | [4] |
Experimental Protocols
In Vitro Protein Kinase G Inhibition Assay
This protocol outlines a standard method for determining the inhibitory potency of compounds like this compound against PKG using a radiolabeled ATP assay.
Materials:
-
Purified recombinant PKG Iα or Iβ
-
[γ-32P]ATP
-
Specific peptide substrate for PKG (e.g., a VASP-derived peptide)
-
This compound or Rp-8-Br-PET-cGMPS
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified PKG enzyme.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at the desired reaction temperature (e.g., 30°C).
-
Initiate the kinase reaction by adding a solution of [γ-32P]ATP and unlabeled ATP.
-
Allow the reaction to proceed for a defined time, ensuring that the reaction remains in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Measure the amount of 32P incorporated into the peptide substrate using a scintillation counter.
-
Plot the kinase activity as a function of the inhibitor concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation for competitive inhibition.
Competitive Inhibition Analysis
The competitive nature of this compound inhibition can be confirmed by performing kinetic experiments at varying substrate (cGMP) and inhibitor concentrations. A hallmark of competitive inhibition is an increase in the apparent Km for the substrate with no change in the Vmax of the reaction.
Conclusion
This compound and its analog, Rp-8-Br-PET-cGMPS, are potent and selective competitive inhibitors of cGMP-dependent protein kinase. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers utilizing these compounds in their studies of cGMP/PKG signaling. The high affinity for PKG Iα and Iβ, coupled with significantly lower affinity for PKA, underscores their utility as specific pharmacological tools. Further characterization of their interactions with the full panel of phosphodiesterase isoforms will provide an even more complete understanding of their in vitro biochemical profile.
References
The Role of Rp-8-Br-cGMPS in Elucidating cGMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal signaling, and retinal phototransduction.[1][2][3] The intricate signaling network governed by cGMP is primarily mediated through three main effector proteins: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and phosphodiesterases (PDEs) that are allosterically regulated by cGMP.[2][3] To dissect the precise contributions of these effectors, researchers rely on specific pharmacological tools. Among these, Rp-8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-PET-cGMPS) has emerged as a potent and selective inhibitor of PKG, providing a valuable instrument for investigating cGMP-mediated cellular events. This technical guide provides an in-depth review of Rp-8-Br-PET-cGMPS, its mechanism of action, experimental applications, and its significance in advancing our understanding of cGMP signaling.
Mechanism of Action and Specificity of Rp-8-Br-PET-cGMPS
Rp-8-Br-PET-cGMPS is a synthetic, membrane-permeant analog of cGMP.[4] Its inhibitory action stems from its ability to competitively bind to the cGMP-binding sites on PKG, thereby preventing the conformational changes required for kinase activation.[5] The "Rp" configuration of the phosphorothioate group is crucial for its inhibitory activity, in contrast to the "Sp" diastereomer which acts as an agonist.
The selectivity of Rp-8-Br-PET-cGMPS for PKG over other cyclic nucleotide-dependent enzymes, particularly cAMP-dependent protein kinase (PKA), is a key feature that makes it a valuable research tool. The addition of the bulky β-phenyl-1,N²-etheno group enhances its lipophilicity, facilitating its passage across cell membranes.[4][5]
Quantitative Data: Inhibitory Profile of Rp-8-Br-PET-cGMPS
The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of Rp-8-Br-PET-cGMPS for various key signaling proteins. This data highlights its potent and selective inhibition of PKG isoforms.
| Target Protein | Parameter | Value | Reference |
| PKG Iα | Ki | 35 nM | [6] |
| PKG Iβ | Ki | 30 nM | [6] |
| PKG II | Ki | 450 nM | [6] |
| PKA | Ki | 11 µM | [6] |
| cGMP-gated channels | IC50 | 25 µM | [6] |
| PDE5 | Inhibition | Potent | [7] |
Signaling Pathways and Experimental Workflows
To visualize the role of Rp-8-Br-PET-cGMPS in the broader context of cGMP signaling and in specific experimental setups, the following diagrams are provided.
Caption: The cGMP signaling pathway, highlighting the inhibitory action of Rp-8-Br-PET-cGMPS on PKG.
Caption: A generalized workflow for an in vitro PKG activity assay using Rp-8-Br-PET-cGMPS.
Detailed Methodologies for Key Experiments
In Vitro PKG Kinase Assay
This protocol outlines a general procedure for determining the inhibitory potency of Rp-8-Br-PET-cGMPS on PKG activity.
Materials:
-
Purified recombinant PKG (e.g., PKG Iα or Iβ)
-
Specific peptide substrate for PKG (e.g., a fluorescently labeled peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Rp-8-Br-PET-cGMPS stock solution (in DMSO or appropriate solvent)
-
Vehicle control (e.g., DMSO)
-
96-well microplate
-
Plate reader for fluorescence or radioactivity detection
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, purified PKG, and the peptide substrate in each well of a 96-well plate.
-
Add varying concentrations of Rp-8-Br-PET-cGMPS or the vehicle control to the wells.
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or by spotting onto a phosphocellulose membrane).
-
Measure the extent of substrate phosphorylation. For fluorescent peptides, this can be measured directly in a plate reader. For radiolabeled ATP ([γ-³²P]ATP), the phosphorylated substrate is separated and radioactivity is quantified.
-
Plot the measured activity against the concentration of Rp-8-Br-PET-cGMPS and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the Km for ATP is known.
Platelet Aggregation Assay
This assay is used to assess the role of PKG in platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by differential centrifugation.
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
Rp-8-Br-PET-cGMPS stock solution
-
Vehicle control
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP from fresh human blood. Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Add Rp-8-Br-PET-cGMPS or vehicle control to the PRP and incubate for a few minutes to allow for cell penetration and target engagement.
-
Establish a baseline light transmission reading.
-
Add the platelet agonist to the cuvette to induce aggregation.
-
Record the change in light transmission over time as the platelets aggregate. The extent of aggregation is measured as the maximum change in light transmission.
-
Compare the aggregation curves of the control and Rp-8-Br-PET-cGMPS-treated samples to determine the inhibitory effect of blocking the PKG pathway.
Vasodilation Assay in Isolated Aortic Rings
This ex vivo assay evaluates the contribution of PKG to vasodilation.
Materials:
-
Aorta from a laboratory animal (e.g., rat, mouse)
-
Krebs-Henseleit solution (physiological salt solution)
-
Vasoconstrictor (e.g., phenylephrine, U46619)
-
Vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside, 8-Br-cGMP)
-
Rp-8-Br-PET-cGMPS stock solution
-
Vehicle control
-
Organ bath system with force transducers
Procedure:
-
Isolate the thoracic aorta and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Allow the rings to equilibrate under a resting tension (e.g., 1-2 g).
-
Pre-contract the aortic rings with a vasoconstrictor to a stable plateau.
-
Once a stable contraction is achieved, add Rp-8-Br-PET-cGMPS or vehicle control to the bath and incubate for a specified period.
-
Construct a cumulative concentration-response curve for the cGMP-mediated vasodilator.
-
Record the relaxation response as a percentage of the pre-contraction.
-
Compare the concentration-response curves in the presence and absence of Rp-8-Br-PET-cGMPS to determine the role of PKG in the observed vasodilation. A rightward shift in the curve in the presence of the inhibitor indicates that PKG mediates the relaxation.[8]
Conclusion
Rp-8-Br-PET-cGMPS stands as an indispensable tool for researchers investigating the multifaceted roles of cGMP signaling. Its potency and selectivity for PKG allow for the precise dissection of this pathway in a wide range of cellular and physiological contexts. The data and protocols presented in this guide are intended to provide a comprehensive resource for scientists and drug development professionals, facilitating the design and execution of robust experiments aimed at unraveling the complexities of cGMP-mediated processes and identifying novel therapeutic targets within this critical signaling network.
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rp-8-Br-cGMPS in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-cGMPS is a membrane-permeant, competitive antagonist of cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG). It functions by binding to the cGMP binding sites on PKG, thereby preventing its activation by endogenous cGMP. This compound and its analogs, such as the more lipophilic Rp-8-Br-PET-cGMPS, are valuable tools for elucidating the physiological roles of the cGMP/PKG signaling pathway in various cellular processes. These processes include smooth muscle relaxation, platelet aggregation, cell proliferation, and neuronal function.[1][2] Due to its inhibitory action, this compound is widely used in cultured cells to investigate the downstream consequences of PKG inhibition.
Mechanism of Action
This compound is a diastereomer of 8-Br-cGMP, with the "Rp" configuration at the phosphorus atom of the cyclic phosphate group. This modification prevents the conformational change required for PKG activation. By competitively binding to the cGMP binding domains on the regulatory subunit of PKG, this compound effectively blocks the activation of the kinase, leading to the inhibition of phosphorylation of downstream target proteins.[1]
Data Presentation
Inhibitor Specificity and Potency
The following table summarizes the inhibitory constants (Ki) of this compound and related compounds against cGMP-dependent protein kinase (PKG) and cAMP-dependent protein kinase (PKA). This data is crucial for designing experiments and interpreting results, particularly concerning off-target effects.
| Compound | Target Kinase | Ki (µM) | Notes |
| This compound | PKG Iα | 0.03 | Potent and selective inhibitor of PKG. |
| PKG Iβ | 0.03 | ||
| PKA II | 10 | Approximately 333-fold less potent against PKA compared to PKG I. | |
| (Rp)-8-pCPT-cGMPS | PKG | 0.5 | A related, cell-permeant PKG inhibitor. |
Data compiled from various in vitro kinase assays.[3][4][5]
Recommended Working Concentrations in Cultured Cells
The optimal concentration of this compound can vary significantly depending on the cell type, cell density, and the specific biological question being addressed. The following table provides a range of concentrations reported in the literature for different cell-based assays. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
| Cell Type | Application | Concentration Range (µM) | Reference |
| Human Platelets | Inhibition of platelet aggregation | 25 - 100 | [3][6] |
| Vascular Smooth Muscle Cells | Inhibition of cGMP-mediated effects | 1 - 30 | [7] |
| Retinal Explant Cultures | Neuroprotection studies | 50 | [8] |
| Pulmonary Arterial Extracts | Inhibition of PKG activity | 30 | [7] |
Experimental Protocols
Protocol 1: General Protocol for Treating Cultured Cells with this compound
This protocol provides a general guideline for the application of this compound to adherent or suspension cells in culture.
Materials:
-
This compound (or its sodium salt)
-
Dimethyl sulfoxide (DMSO) or sterile water (depending on the salt form and solubility)
-
Cultured cells in appropriate cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Reconstitution of this compound:
-
Prepare a stock solution of this compound. The sodium salt is soluble in water (up to 20 mM), while the free acid may require DMSO (up to 40 mM).[9][10]
-
For a 10 mM stock solution, dissolve the appropriate amount of this compound in the recommended solvent. For example, dissolve 5.62 mg of Rp-8-Br-PET-cGMPS (MW: 562.27 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Cell Treatment:
-
The day after seeding, or once the cells have adhered and are actively growing, replace the old medium with fresh, pre-warmed cell culture medium.
-
Dilute the this compound stock solution to the desired final concentration in the fresh culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) does not exceed a level that is toxic to the cells (typically <0.1%).
-
Add the medium containing this compound to the cells.
-
Include appropriate controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells cultured in medium without any additions.
-
(Optional) Positive Control: If applicable, a known activator of the cGMP/PKG pathway (e.g., 8-Br-cGMP) can be used to confirm the inhibitory effect of this compound.
-
-
-
Incubation:
-
Incubate the cells for the desired period. Incubation times can range from minutes to several hours or even days, depending on the specific cellular response being investigated.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as:
-
Western blotting to assess the phosphorylation state of PKG substrates (e.g., VASP).
-
Cell viability assays (e.g., MTT, resazurin).
-
Gene expression analysis (e.g., qPCR, RNA-seq).
-
Functional assays (e.g., migration, proliferation, platelet aggregation).
-
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
Cells treated with this compound as described in Protocol 1 (in a 96-well plate).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Following the incubation period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathway Diagram
Caption: The cGMP/PKG signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A general experimental workflow for using this compound in cultured cells.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of NO/sGC/cGMP/PKG Signaling Pathway in Regulation of Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PKC and AKT Modulate cGMP/PKG Signaling Pathway on Platelet Aggregation in Experimental Sepsis | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. rndsystems.com [rndsystems.com]
- 10. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
Effective Inhibition of cGMP-Dependent Protein Kinase (PKG) using Rp-8-Br-cGMPS and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) is a key serine/threonine kinase that acts as a primary mediator of the nitric oxide/cGMP signaling pathway. This pathway is integral to a multitude of physiological processes, including the regulation of smooth muscle relaxation, platelet function, and neuronal signaling.[1][2] Dysregulation of the cGMP/PKG pathway has been implicated in various pathological conditions, making PKG a significant target for therapeutic intervention.
This document provides detailed application notes and protocols for the use of Rp-8-Br-cGMPS and its more lipophilic and commonly studied analog, Rp-8-Br-PET-cGMPS, as inhibitors of PKG. Rp-diastereomers of cGMP analogs function as competitive antagonists by binding to the cGMP-binding domain of PKG, thereby preventing its activation without hydrolyzing the cyclic nucleotide.[3] This competitive and reversible inhibition makes them valuable tools for elucidating the physiological roles of PKG and for the development of novel therapeutics.[3]
Data Presentation
The inhibitory potency of Rp-8-Br-PET-cGMPS against different PKG isoforms is summarized in the table below. It is important to note that while the core compound is this compound, the majority of detailed inhibitory data is available for its β-phenyl-1,N2-etheno- derivative, Rp-8-Br-PET-cGMPS, which exhibits enhanced membrane permeability.[3]
| Inhibitor | Target PKG Isoform | Inhibition Constant (K_i_) | Effective Concentration (In Vitro/Cell-Based) | Reference |
| (Rp)-8-Br-PET-cGMPS | PKG-Iα | 0.36 µM | 30 µM (porcine coronary arteries) | [3][4] |
| (Rp)-8-Br-PET-cGMPS | PKG-Iβ | 0.22 µM | 50 µM (organotypic retinal explants) | [3] |
| (Rp)-8-Br-PET-cGMPS | PKG-II | 1.1 µM | Not specified | [3] |
Note: The provided effective concentrations are context-dependent and may require optimization for different experimental systems.
Signaling Pathway
The cGMP/PKG signaling pathway is initiated by the synthesis of cGMP by either soluble guanylate cyclase (sGC), activated by nitric oxide (NO), or particulate guanylate cyclase (pGC), activated by natriuretic peptides. The subsequent increase in intracellular cGMP leads to the activation of PKG, which then phosphorylates a variety of downstream target proteins, resulting in a physiological response. This compound and its analogs competitively inhibit the binding of cGMP to PKG, thus blocking this signaling cascade.
Experimental Protocols
In Vitro PKG Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound or its analogs against a specific PKG isoform in a cell-free system. This assay measures the phosphorylation of a substrate peptide by PKG in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human PKG (isoform of interest)
-
PKG substrate peptide (e.g., a fluorescently labeled peptide derived from VASP)
-
This compound or Rp-8-Br-PET-cGMPS
-
cGMP
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
96-well or 384-well microplates (low-volume, non-binding surface)
-
Plate reader capable of detecting the phosphorylated substrate (e.g., fluorescence polarization, TR-FRET, or luminescence)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the PKG inhibitor in a suitable solvent (e.g., DMSO or water) and create a serial dilution series.
-
Prepare solutions of recombinant PKG, substrate peptide, cGMP, and ATP in kinase assay buffer at appropriate concentrations. The final ATP concentration should be at or near its Km for the specific PKG isoform.
-
-
Assay Setup:
-
To each well of the microplate, add the following in order:
-
Kinase assay buffer
-
Serial dilutions of the PKG inhibitor (or vehicle control)
-
Recombinant PKG enzyme.
-
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the substrate peptide, cGMP (at a concentration sufficient to activate PKG, typically in the low micromolar range), and ATP to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Stop Reaction and Detection:
-
Stop the reaction according to the specific detection method's instructions (e.g., by adding a stop solution containing EDTA).
-
Measure the amount of phosphorylated substrate using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PKG activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based PKG Activity Assay
This protocol provides a method to assess the effective concentration of Rp-8-Br-PET-cGMPS for inhibiting PKG activity within intact cells. This assay typically measures the phosphorylation of a known intracellular PKG substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP), in response to a PKG activator in the presence or absence of the inhibitor.
Materials:
-
Cell line of interest (e.g., vascular smooth muscle cells, platelets)
-
Cell culture medium and supplements
-
Rp-8-Br-PET-cGMPS
-
PKG activator (e.g., 8-Bromo-cGMP or a nitric oxide donor like SNP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239)
-
Primary antibody for total VASP (as a loading control)
-
Appropriate secondary antibodies (e.g., HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in multi-well plates.
-
Pre-treat the cells with various concentrations of Rp-8-Br-PET-cGMPS (or vehicle control) for a specific duration (e.g., 30-60 minutes).
-
-
PKG Activation:
-
Stimulate the cells with a PKG activator for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Collect the cell lysates and clarify by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-VASP overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VASP and total VASP using densitometry software.
-
Normalize the phospho-VASP signal to the total VASP signal for each sample.
-
Determine the effective concentration of Rp-8-Br-PET-cGMPS that significantly reduces the activator-induced phosphorylation of VASP.
-
Conclusion
This compound and its analog Rp-8-Br-PET-cGMPS are potent and selective inhibitors of PKG, making them indispensable tools for studying cGMP-mediated signaling pathways. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize these inhibitors in their experimental designs. It is recommended to perform dose-response experiments to determine the optimal inhibitor concentration for each specific cell type and experimental condition. Careful consideration of the inhibitor's properties, such as membrane permeability, is crucial for the successful design and interpretation of both in vitro and cell-based assays.
References
- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Rp-8-Br-cGMPS in Patch-Clamp Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-cGMPS is a powerful research tool employed in the field of cellular electrophysiology, particularly in patch-clamp studies. It is a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG).[1][2] This membrane-permeant analog of cyclic guanosine monophosphate (cGMP) allows for the specific investigation of the role of the cGMP/PKG signaling pathway in regulating ion channel function and other cellular processes.[3][4] Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a sustained effect in experimental conditions.[3][4]
Mechanism of Action
This compound acts by competitively binding to the cGMP-binding sites on the regulatory subunit of PKG.[3] This prevents the binding of endogenous cGMP, thereby inhibiting the activation of the kinase. By blocking PKG activity, this compound allows researchers to dissect the downstream effects of the cGMP signaling cascade on various ion channels and cellular excitability. While it is a potent PKG inhibitor, it is important to note that like many kinase inhibitors, its specificity is not absolute and it may interact with other cGMP-binding proteins at higher concentrations.[5]
Signaling Pathway of cGMP and Inhibition by this compound
Caption: cGMP signaling pathway and the inhibitory action of this compound.
Applications in Patch-Clamp Electrophysiology
This compound is a versatile tool for investigating the role of PKG in modulating the activity of various ion channels, including:
-
Cyclic Nucleotide-Gated (CNG) Channels: Studies have utilized this compound to explore the cGMP-dependent regulation of CNG channels, which are crucial for phototransduction and olfaction.[6]
-
Voltage-Gated Calcium Channels (CaV): Researchers have employed this inhibitor to demonstrate the role of the cGMP/PKG pathway in modulating L-type calcium currents in various cell types, including cardiac myocytes.[7][8]
-
Potassium Channels: The involvement of PKG in the regulation of different types of potassium channels, which are key determinants of cellular excitability, can be elucidated using this compound.
-
Chloride Channels: The impact of the cGMP/PKG pathway on chloride channel activity has also been a subject of investigation.[9]
Quantitative Data Summary
The following tables summarize the concentrations and effects of this compound reported in various patch-clamp electrophysiology studies.
| Parameter | Value | Cell/Channel Type | Reference |
| Working Concentration | 3 µM | Rat Tail Arteries | [10] |
| Working Concentration | 30 µM | Ovine Pulmonary Arteries | [11] |
| Working Concentration | 50 µM | Rod and Cone CNG Channels | [6] |
| EC50,h (low concentration) | ~0.45 µM | Rod CNG Channels | [6] |
| EC50,h (low concentration) | ~4.4 µM | Cone CNG Channels | [6] |
EC50,h: half-maximal inhibitory concentration at low inhibitor concentrations.
Experimental Protocols
Stock Solution Preparation
Materials:
-
This compound (Molecular Weight: ~562.27 g/mol for sodium salt)[1]
-
High-purity water or DMSO[1]
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in water (up to 20 mM) and DMSO (up to 40 mM).[1]
-
To prepare a 10 mM stock solution in water, dissolve 5.62 mg of this compound in 1 mL of high-purity water.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[1]
Whole-Cell Patch-Clamp Protocol for this compound Application
This protocol provides a general guideline for applying this compound in a whole-cell patch-clamp recording. Specific parameters may need to be optimized for the cell type and ion channel under investigation.
Materials:
-
Cultured cells or acute tissue slices
-
External (extracellular) solution
-
Internal (intracellular) solution
-
Patch pipettes (borosilicate glass, 2-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Perfusion system
-
This compound stock solution
Experimental Workflow:
Caption: Experimental workflow for this compound application in patch-clamp.
Procedure:
-
Preparation:
-
Prepare external and internal solutions appropriate for the target ion channel and cell type. Filter both solutions using a 0.2 µm syringe filter.
-
Thaw an aliquot of the this compound stock solution and dilute it to the final desired concentration in the external solution. A typical starting concentration is 10-30 µM.
-
-
Recording Setup:
-
Mount the coverslip with cells or the tissue slice in the recording chamber on the microscope stage.
-
Begin continuous perfusion of the recording chamber with the external solution.
-
-
Obtaining a Recording:
-
Pull a patch pipette and fill it with the internal solution.
-
Approach a target cell and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Experimental Protocol:
-
Baseline Recording: Once a stable whole-cell recording is established, record the baseline activity of the ion channel of interest for a few minutes.
-
(Optional) Agonist Application: To study the inhibitory effect on an activated pathway, perfuse a cGMP-elevating agent (e.g., a nitric oxide donor like SNP or an activator of soluble guanylyl cyclase like YC-1) or a membrane-permeant cGMP analog (e.g., 8-Br-cGMP) and record the response.
-
This compound Application: Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Recording the Effect: Continuously record the channel activity during the application of this compound until a steady-state effect is observed.
-
Washout: Switch the perfusion back to the control external solution to wash out the inhibitor and observe any reversal of the effect.
-
-
Data Analysis:
-
Analyze the recorded currents to quantify the effect of this compound on parameters such as current amplitude, channel open probability, and kinetics.
-
Compare the data before, during, and after the application of the inhibitor.
-
Logical Relationship of Experimental Steps
Caption: Logical flow of an experiment using this compound.
Concluding Remarks
This compound is an indispensable pharmacological tool for elucidating the role of the cGMP/PKG signaling pathway in the regulation of ion channels. By following standardized protocols and carefully considering experimental design, researchers can effectively utilize this inhibitor to gain valuable insights into the complex mechanisms governing cellular electrophysiology.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Activation of the cGMP/PKG pathway inhibits electrical activity in rabbit urethral interstitial cells of Cajal by reducing the spatial spread of Ca2+ waves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Rp-8-Br-cGMPS in Organotypic Retinal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinal degenerative diseases, such as Retinitis Pigmentosa (RP), are often characterized by the progressive loss of photoreceptor cells. A key player in this degenerative process is the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] Elevated levels of cGMP can lead to over-activation of cGMP-dependent protein kinase (PKG), triggering downstream events that result in photoreceptor cell death.[1][2][3][4] Consequently, the inhibition of this pathway presents a promising therapeutic strategy.
Rp-8-Bromo-cGMPs (Rp-8-Br-cGMPS) is a potent and specific inhibitor of cGMP-dependent protein kinase (PKG).[5] It acts by binding to the cGMP binding sites on the regulatory domain of PKG without causing the release of the catalytic domain, thereby preventing its activation.[4] This inhibitory action has been shown to confer significant neuroprotective effects on photoreceptors and even retinal ganglion cells (RGCs) in various models of retinal degeneration.[4][6][7] Organotypic retinal culture provides a valuable ex vivo model system that preserves the complex cellular architecture of the retina, making it an ideal platform for studying the effects of compounds like this compound on retinal health and disease.[8][9][10][11][12] This document provides detailed application notes and protocols for the use of this compound and its analogs in organotypic retinal culture experiments.
Signaling Pathway of cGMP and Inhibition by this compound
In many forms of retinal degeneration, mutations can lead to an accumulation of cGMP.[2] This excess cGMP pathologically activates Protein Kinase G (PKG), which then phosphorylates downstream targets, initiating apoptotic cascades and leading to cell death. This compound acts as a competitive antagonist at the cGMP binding sites of PKG, preventing its activation and thereby blocking the downstream cell death signaling.
Caption: cGMP signaling pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of this compound Analogs in Retinal Cultures
The following table summarizes quantitative data from various studies using this compound and its closely related analogs in organotypic retinal cultures and other relevant models. These compounds have demonstrated significant protective effects against photoreceptor and retinal ganglion cell degeneration.
| Compound Name | Model System | Concentration | Treatment Duration | Observed Effect | Reference |
| Rp-8-Br-pMe-PET-cGMPS (CN238) | rd10 Mouse Retinal Explants | 50 µM | P17 to P24 | ~46% increase in photoreceptor row counts compared to non-treated. | [4] |
| Rp-8-Br-PET-cGMPS (CN03) | rd10 Mouse Retinal Explants | 50 µM | P17 to P24 | ~55% increase in photoreceptor row counts compared to non-treated. | [4] |
| Rp-8-Br-pMe-PET-cGMPS (CN238) | Wild-Type Mouse Retinal Explants | 50 µM | 48 hours | Significant reduction of TUNEL-positive cells in the ganglion cell layer after axotomy. | [6] |
| Rp-8-Br-PET-cGMPS | rd1 Mutant Photoreceptor-like Cells | 50 µM | Until DIV11 | Significant photoreceptor protection. | [13] |
| Rp-8-Br-PET-cGMPS | Rod and Cone CNG Channels | 50 µM | N/A | Reduced activity of both rod and cone cyclic nucleotide-gated (CNG) channels. | [14] |
Experimental Protocols
Protocol 1: Preparation of Organotypic Retinal Explant Cultures
This protocol is synthesized from established methods for adult mouse or rat retinal cultures.[6][8][11][12]
Materials:
-
Adult mice (e.g., >12 weeks) or rats[8]
-
Culture Medium: Neurobasal-A medium supplemented with 2% B27 supplement, 1% N2 supplement, 0.8 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[11][12]
-
6-well culture plates
-
Polycarbonate or Millicell organotypic inserts (e.g., 0.4 µm pore size)
-
Surgical instruments (fine scissors, forceps)
-
Dissection microscope
Procedure:
-
Euthanasia and Enucleation: Euthanize the animal according to approved institutional guidelines. Immediately enucleate the eyeballs and place them in chilled dissection medium (e.g., HBSS or culture medium).
-
Dissection: Under a dissection microscope, make an incision at the limbus and carefully remove the cornea and lens. Gently peel away the sclera and retinal pigment epithelium (RPE) to isolate the neural retina.
-
Explant Preparation: Transfer the isolated retina to a fresh dish with culture medium. If desired, make small radial cuts to flatten the retina. For some applications, the retina can be cut into smaller pieces (explants).[9][10]
-
Plating: Fill each well of a 6-well plate with 1.2 mL of pre-warmed culture medium.[9] Place a sterile membrane insert into each well.
-
Culturing: Carefully place the retinal explant onto the membrane with the photoreceptor side facing down.[8]
-
Incubation: Place the culture plate in a humidified incubator at 34-37°C with 5% CO₂.[8][11]
-
Medium Change: Change half of the medium every 2-3 days.[9][11] Cultures can be maintained for at least 2 weeks.[12]
Protocol 2: Application of this compound
Materials:
-
This compound or its analog (e.g., Rp-8-Br-pMe-PET-cGMPS)
-
Sterile vehicle for dissolving the compound (e.g., water or DMSO, as appropriate)
-
Prepared organotypic retinal cultures
Procedure:
-
Stock Solution Preparation: Prepare a sterile stock solution of this compound at a high concentration in the appropriate vehicle.
-
Treatment: On the desired day of treatment (e.g., for neuroprotection studies in rd1 mice, treatment can start at postnatal day 7), dilute the stock solution directly into the fresh culture medium to the final desired concentration (e.g., 50 µM).[4][6]
-
Medium Exchange: Replace the existing medium in the culture wells with the medium containing this compound.
-
Continued Incubation: Return the cultures to the incubator. Continue the experiment for the desired duration (e.g., 48 hours for short-term RGC protection studies, or several days for photoreceptor survival assays).[4][6] Ensure to replace the medium with freshly prepared compound-containing medium at each scheduled medium change.
-
Endpoint Analysis: At the end of the treatment period, harvest the retinal explants for analysis.
Protocol 3: Post-Treatment Analysis
Fixation and Cryoprotection:
-
Gently remove the culture medium and rinse the explants with PBS.[9]
-
Fix the retinal explants by replacing the medium with 4% paraformaldehyde (PFA) for 30 minutes to 24 hours at 4°C.[9][11]
-
After fixation, wash the explants with PBS.
-
Cryoprotect the tissue by incubating in 30% sucrose in PBS for 24 hours at 4°C.[11]
-
Embed the tissue in OCT compound, freeze, and store at -20°C or -80°C for subsequent sectioning and analysis.[11]
Analytical Techniques:
-
Immunohistochemistry: Use antibodies against cell-specific markers (e.g., β-III-tubulin for RGCs, Rhodopsin for rods) to assess cell survival and morphology.[12]
-
TUNEL Assay: To quantify apoptosis, perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation in dying cells.[4]
-
Cell Counting: Quantify surviving cells (e.g., photoreceptor rows in the outer nuclear layer) in cross-sections of the retina to assess the neuroprotective effect of the compound.[4]
Experimental Workflow
The following diagram outlines the general workflow for conducting experiments with this compound in organotypic retinal cultures.
Caption: Experimental workflow for using this compound in retinal cultures.
Conclusion
This compound and its analogs are valuable pharmacological tools for investigating the role of the cGMP/PKG signaling pathway in retinal health and disease. Organotypic retinal cultures offer a robust and physiologically relevant ex vivo system to test the neuroprotective potential of such inhibitors. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments aimed at exploring novel therapeutic strategies for retinal degenerative disorders.
References
- 1. The Importance of Kinases in Retinal Degenerative Diseases [mdpi.com]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration [mdpi.com]
- 6. Inhibition of cGMP‐Signalling Rescues Retinal Ganglion Cells From Axotomy‐Induced Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organotypic Culture of Adult Mouse Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinal Explant Culture [bio-protocol.org]
- 10. Retinal Explant Culture [en.bio-protocol.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. pnas.org [pnas.org]
- 14. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Preparing a Stock Solution of Rp-8-Br-cGMPS for Cellular and Biochemical Assays
Application Note
This document provides a detailed protocol for the preparation of a stock solution of Rp-8-Bromo-guanosine-3',5'-cyclic monophosphorothioate, Rp-isomer, sodium salt (Rp-8-Br-cGMPS), a widely used inhibitor of cGMP-dependent protein kinase (PKG). Accurate preparation of this stock solution is critical for achieving reproducible and reliable experimental results in studies of signal transduction, smooth muscle relaxation, and other cGMP-mediated physiological processes.
This compound is a competitive antagonist of cGMP at the regulatory domain of PKG, thereby preventing the activation of the kinase and the subsequent phosphorylation of its downstream targets. It is a valuable tool for elucidating the role of the cGMP/PKG signaling pathway in various cellular functions.
For optimal results, it is imperative to use high-purity water and to handle the lyophilized powder and resulting solution with care to avoid contamination and degradation. The following protocol outlines the necessary steps for preparing a concentrated stock solution that can be conveniently aliquoted and stored for future use. Adherence to these guidelines will ensure the integrity and efficacy of this compound in your experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 462.15 g/mol | [1] |
| Solubility in Water | Up to 50 mM | [1] |
| Recommended Storage | -20°C, under desiccating conditions | [1] |
| Purity | >98% | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile, nuclease-free water.
Materials:
-
This compound, lyophilized powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the compound.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.
-
Calculation of Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of water based on the amount of this compound in the vial. The formula to use is:
Volume (L) = Amount (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
For example, to prepare a 10 mM (0.01 M) stock solution from 1 mg (0.001 g) of this compound:
Volume (L) = 0.001 g / (462.15 g/mol * 0.01 mol/L) = 0.000216 L = 216 µL
-
Reconstitution: Carefully add the calculated volume of sterile, nuclease-free water to the vial containing the lyophilized powder.
-
Dissolution: Cap the vial tightly and vortex gently for 10-15 seconds to dissolve the powder. If necessary, briefly centrifuge the vial again to collect the solution at the bottom. Visually inspect the solution to ensure that the powder is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for your planned experiments.
-
Storage: Store the aliquots at -20°C. When stored properly, the stock solution should be stable for several months.
Application in Experiments
The prepared stock solution of this compound can be further diluted with appropriate buffers or cell culture media to the desired working concentration. Typical working concentrations for inhibiting PKG activity in cellular assays range from 1 to 50 µM. However, the optimal concentration should be determined empirically for each specific experimental system. For instance, in studies of smooth muscle relaxation, concentrations around 30 µM have been used to effectively inhibit cGMP-stimulated PKG activity.
Signaling Pathway Diagram
The following diagram illustrates the cGMP/PKG signaling pathway and the point of inhibition by this compound.
Caption: The cGMP/PKG signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Investigating Smooth Muscle Relaxation with Rp-8-Br-cGMPS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rp-8-Br-cGMPS (Rp-8-bromo-guanosine-3',5'-cyclic monophosphorothioate) is a potent, cell-permeable, and competitive antagonist of cGMP-dependent protein kinase (PKG). This makes it an invaluable tool for elucidating the role of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/PKG signaling pathway in smooth muscle relaxation and vasodilation. By selectively inhibiting PKG, researchers can dissect the downstream mechanisms of cGMP-mediated physiological responses. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in smooth muscle research.
Mechanism of Action
The canonical pathway for smooth muscle relaxation initiated by vasodilators like nitric oxide involves the activation of soluble guanylate cyclase (sGC), leading to an increase in intracellular cGMP. cGMP then activates PKG, which in turn phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium concentration ([Ca²⁺]i) and desensitization of the contractile apparatus to Ca²⁺, ultimately resulting in smooth muscle relaxation.
This compound acts as a competitive inhibitor at the cGMP binding site on PKG, thereby preventing its activation and the subsequent phosphorylation of its downstream targets. This blockade allows for the investigation of PKG-dependent versus PKG-independent effects of cGMP and other signaling molecules.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in smooth muscle preparations.
Table 1: Inhibitory Effects of this compound on Smooth Muscle Relaxation
| Tissue Preparation | Agonist | Agonist Concentration | This compound Concentration | Observed Effect | Reference |
| Porcine Coronary Arteries | Nitroglycerin | 3x10⁻⁸ M | 3x10⁻⁵ M | 79.3 ± 4.7% attenuation of relaxation | (--INVALID-LINK--) |
| Porcine Coronary Arteries | Nitroglycerin | 10⁻⁷ M | 3x10⁻⁵ M | 67.0 ± 9.1% attenuation of relaxation | (--INVALID-LINK--) |
| Porcine Coronary Arteries | Nitroglycerin | 3x10⁻⁷ M | 3x10⁻⁵ M | 50.9 ± 8.8% attenuation of relaxation | (--INVALID-LINK--) |
| Rat Cardiac Myocytes | DEA/NO (NO Donor) | 10 µM | 10 µM | Complete blockade of contractile effects | (--INVALID-LINK--) |
| Rabbit Aorta | 8-Br-cGMP | - | 30 µM | Competitive inhibition of relaxation | [1](--INVALID-LINK--) |
Table 2: Effects of this compound on Protein Kinase G (PKG) Activity
| Tissue Source | This compound Concentration | cGMP Concentration | Observed Effect | Reference |
| Ovine Pulmonary Arterial Extracts | 30 µM | 5 µM | Abolished cGMP-stimulated PKG activity | [2](--INVALID-LINK--) |
| Newborn Ovine Pulmonary Veins | - | - | Inhibited PKG activity | (--INVALID-LINK--) |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Isometric Tension Recording in Isolated Aortic Rings
This protocol details the measurement of isometric tension in isolated vascular smooth muscle rings to assess the effect of this compound on vasodilation.
Materials:
-
Animals: Male Wistar rats (250-300 g)
-
Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.7 Glucose.
-
Gases: 95% O₂ / 5% CO₂ gas mixture
-
Drugs: Phenylephrine (PE), Sodium Nitroprusside (SNP), this compound, Acetylcholine (ACh)
-
Equipment: Organ bath system with force transducers, data acquisition system, dissecting microscope, surgical instruments.
Procedure:
-
Tissue Preparation:
-
Euthanize the rat according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into 3-4 mm wide rings. For endothelium-denuded rings, gently rub the luminal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Mount each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer.
-
Apply a resting tension of 2.0 g and allow the rings to equilibrate for 60-90 minutes. Wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Check:
-
After equilibration, contract the rings with 60 mM KCl.
-
Wash the rings and allow them to return to baseline.
-
To confirm endothelial integrity (in endothelium-intact rings), pre-constrict with phenylephrine (1 µM) and then induce relaxation with acetylcholine (10 µM). A relaxation of >70% indicates intact endothelium.
-
-
Experimental Protocol:
-
Pre-constrict the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.
-
Once a stable contraction is achieved, incubate the rings with the desired concentration of this compound (e.g., 1-30 µM) or vehicle (DMSO or water) for 20-30 minutes.
-
Generate a cumulative concentration-response curve for a vasodilator, such as Sodium Nitroprusside (SNP; 1 nM to 10 µM), by adding increasing concentrations of the vasodilator to the organ bath.
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the concentration-response curves in the presence and absence of this compound to determine the inhibitory effect.
-
Protocol 2: Protein Kinase G (PKG) Activity Assay
This protocol provides a method to measure PKG activity in smooth muscle tissue lysates and assess the inhibitory effect of this compound.
Materials:
-
Smooth muscle tissue
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, protease and phosphatase inhibitor cocktails.
-
PKG Assay Kit: Commercially available kits (e.g., from Promega, Abcam) are recommended. These kits typically provide a specific PKG substrate, ATP, and a method for detecting substrate phosphorylation (e.g., using a phosphospecific antibody and colorimetric or fluorescent detection).
-
Reagents: cGMP, this compound
-
Equipment: Homogenizer, microplate reader, centrifuge.
Procedure:
-
Lysate Preparation:
-
Homogenize fresh or frozen smooth muscle tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Kinase Reaction:
-
Prepare the reaction mixture according to the manufacturer's instructions of the PKG assay kit. A typical reaction mixture includes the tissue lysate (containing PKG), a specific PKG substrate peptide, and ATP in a kinase reaction buffer.
-
To measure cGMP-stimulated PKG activity, add a known concentration of cGMP (e.g., 1-10 µM) to the reaction mixture.
-
To assess the inhibitory effect of this compound, pre-incubate the tissue lysate with various concentrations of this compound for 10-15 minutes before initiating the kinase reaction with the addition of ATP and cGMP.
-
Include appropriate controls: a no-enzyme control (lysate replaced with buffer), a no-cGMP control, and a vehicle control for this compound.
-
-
Detection of Phosphorylation:
-
After the incubation period (typically 30-60 minutes at 30°C), stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using the method provided in the kit. This may involve transferring the reaction mixture to a plate pre-coated with an antibody that captures the phosphorylated substrate, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP) for a colorimetric or chemiluminescent readout.
-
-
Data Analysis:
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Subtract the background signal (no-enzyme control) from all readings.
-
Calculate the PKG activity, often expressed as pmol of phosphate transferred per minute per mg of protein.
-
Determine the percentage inhibition of PKG activity by this compound at different concentrations and, if possible, calculate the IC50 value.
-
Conclusion
This compound is a critical pharmacological tool for investigating the intricate role of the cGMP/PKG signaling pathway in smooth muscle physiology and pathophysiology. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding smooth muscle relaxation and developing novel therapeutic strategies for a variety of disorders, including hypertension, erectile dysfunction, and asthma. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Rp-8-Br-cGMPS as a Tool to Study cGMP Signaling in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine monophosphate (cGMP) is a crucial second messenger in neurons, modulating a diverse array of physiological processes including synaptic plasticity, axonal guidance, and nociception. A key effector in the cGMP signaling cascade is the cGMP-dependent protein kinase (PKG). To elucidate the specific roles of PKG in these processes, potent and selective inhibitors are indispensable tools. Rp-8-Br-cGMPS, also known as Rp-8-Br-PET-cGMPS, is a widely used, membrane-permeant, and competitive inhibitor of PKG. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained intracellular activity, making it an invaluable pharmacological tool for investigating cGMP/PKG signaling pathways in neuronal preparations. This document provides detailed application notes and experimental protocols for the effective use of this compound in neuroscience research.
Physical-Chemical Properties and Storage
| Property | Value |
| Full Name | β-Phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate, Rp-isomer |
| Molecular Formula | C₁₈H₁₄BrN₅O₆PS · Na |
| Molecular Weight | 562.3 g/mol |
| Appearance | Solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 20 mM in water and to 40 mM in DMSO.[1] |
| Storage | Store at -20°C.[1] |
Mechanism of Action
This compound acts as a competitive antagonist at the cGMP-binding sites of PKG. By occupying these sites, it prevents the conformational changes induced by endogenous cGMP, thereby inhibiting the activation of the kinase and the subsequent phosphorylation of its downstream targets.
cGMP Signaling Pathway in Neurons
The canonical nitric oxide (NO)/cGMP/PKG signaling pathway in neurons is initiated by the synthesis of NO by nitric oxide synthase (NOS). NO, a diffusible gasotransmitter, activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. The subsequent rise in intracellular cGMP leads to the activation of PKG and the phosphorylation of various substrate proteins, culminating in a physiological response.
Selectivity Profile
This compound exhibits a notable selectivity for PKG I over other related kinases, although it can interact with other cGMP-binding proteins at higher concentrations.
| Target | Kᵢ (nM) | Species/Assay Condition |
| PKG Iα | 35 | In vitro kinase assay |
| PKG Iβ | 30 | In vitro kinase assay |
| PKG II | 450 | In vitro kinase assay |
| PKA II | 11,000 | In vitro kinase assay |
Note: While Rp-8-Br-PET-cGMPS is reported to be a PKGI-specific inhibitor with no effect on PKGII activity in some contexts[2], the provided Ki values suggest a higher but still present interaction with PKGII. Researchers should consider this in their experimental design and interpretation.
A study using affinity chromatography identified that Rp-8-Br-PET-cGMPS can also bind to other cGMP-binding proteins, including PDE1β, PDE1c, PDE6α, and PKA1α, in retinal extracts, though it is considered more target-specific than cGMP itself.[3]
Experimental Protocols
The following are representative protocols for the use of this compound in primary neuronal cultures. Specific parameters such as cell density, incubation times, and antibody concentrations should be optimized for individual experimental systems.
Protocol 1: Inhibition of PKG-Mediated VASP Phosphorylation in Primary Neuronal Cultures (Western Blot Analysis)
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a known downstream target of PKG.
Materials:
-
Primary neuronal cell culture
-
This compound (stock solution in water or DMSO)
-
cGMP-elevating agent (e.g., 8-Bromo-cGMP or an NO donor like S-Nitroso-N-acetyl-DL-penicillamine, SNAP)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239), anti-VASP (total), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: a. Plate primary neurons at the desired density and culture until mature. b. On the day of the experiment, replace the culture medium with fresh, pre-warmed medium. c. Add this compound to the desired final concentration (e.g., 1-30 µM) to the appropriate wells and incubate for 30-60 minutes at 37°C. Include a vehicle control (water or DMSO). d. Following pre-incubation, add the cGMP-elevating agent (e.g., 100 µM 8-Br-cGMP) to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Protein Extraction: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: a. Quantify the band intensities for phospho-VASP, total VASP, and the loading control. b. Normalize the phospho-VASP signal to the total VASP signal and then to the loading control to determine the relative change in VASP phosphorylation.
Protocol 2: Electrophysiological Recording of Neuronal Activity (Whole-Cell Patch-Clamp)
This protocol outlines the use of this compound to investigate the role of PKG in modulating ion channel activity or synaptic transmission in cultured neurons using the whole-cell patch-clamp technique.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identification of Protein Binding Partners Using Rp-8-Br-cGMPS Affinity Chromatography and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a crucial role in a variety of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation. The diverse effects of cGMP are mediated through its binding to and modulation of specific effector proteins such as cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and phosphodiesterases (PDEs). Understanding the full spectrum of cGMP binding partners is essential for elucidating its signaling pathways and for the development of novel therapeutics targeting these pathways.
Rp-8-Bromo-cGMPS (Rp-8-Br-cGMPS) is a membrane-permeable, phosphodiesterase-resistant, and potent inhibitor of cGMP-dependent protein kinase. These properties make it an excellent tool for probing cGMP signaling. When immobilized on a solid support, this compound can be used as a high-affinity ligand for the enrichment and identification of cGMP-binding proteins from complex biological samples. This application note provides a detailed protocol for the use of this compound-based affinity chromatography coupled with mass spectrometry to identify and quantify binding partners.
Principle of the Method
The methodology is based on the principles of affinity chromatography, where a known ligand (this compound) is immobilized on a solid matrix (e.g., agarose beads). A biological sample, such as a cell lysate or tissue homogenate, is then passed over this matrix. Proteins with a specific affinity for the immobilized this compound will bind to the matrix, while non-binding proteins will be washed away. The bound proteins are subsequently eluted and identified using high-resolution mass spectrometry. This approach allows for the discovery of both known and novel cGMP-binding proteins and can be adapted for quantitative proteomics to compare binding partners under different experimental conditions.
Experimental Workflow
The overall experimental workflow for the identification of this compound binding partners is depicted in the following diagram.
Data Presentation
A successful affinity chromatography and mass spectrometry experiment will yield a list of identified proteins. Quantitative analysis, for instance using label-free quantification or isotopic labeling, can provide insights into the relative abundance of these binding partners. The following table presents a representative dataset of proteins identified as potential interactors of a cGMP analog in a study of mouse retina, showcasing how such data can be structured.[1]
| Protein Accession (UniProt) | Gene Name | Protein Name | Score | Peptides (Unique) | Relative Abundance (Log2 Fold Change vs. Control) |
| P28721 | Prkg1 | cGMP-dependent protein kinase 1 | 254.3 | 15 (12) | 5.8 |
| Q8CGB9 | Pde1b | Calmodulin-stimulated 3',5'-cyclic nucleotide phosphodiesterase 1B | 189.7 | 11 (9) | 4.9 |
| Q9CQD9 | Pde1c | Calmodulin-stimulated 3',5'-cyclic nucleotide phosphodiesterase 1C | 155.2 | 8 (8) | 4.5 |
| P16499 | Pde6a | cGMP-specific 3',5'-cyclic phosphodiesterase subunit alpha | 123.8 | 7 (6) | 4.1 |
| P12379 | Prkaca | cAMP-dependent protein kinase catalytic subunit alpha | 98.5 | 5 (5) | 3.5 |
| Q60759 | Mapk1 | Mitogen-activated protein kinase 1 | 85.1 | 4 (4) | 2.8 |
| P63104 | Mapk3 | Mitogen-activated protein kinase 3 | 82.4 | 4 (3) | 2.7 |
Signaling Pathway Context
The identified binding partners of this compound are often key components of the broader cGMP signaling pathway. Understanding their roles within this network is crucial for interpreting the biological significance of the experimental findings. The following diagram illustrates a simplified cGMP signaling cascade.
Experimental Protocols
1. Preparation of this compound Affinity Matrix
This protocol describes the immobilization of this compound to an agarose matrix. The 8-bromo position of the cGMP analog allows for coupling to an activated resin via a suitable linker.
-
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)-activated agarose beads (e.g., NHS-activated Sepharose)
-
Coupling buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking buffer: 1 M ethanolamine or 100 mM Tris-HCl, pH 8.0
-
Wash buffer: 100 mM sodium acetate, 500 mM NaCl, pH 4.0, followed by 100 mM Tris-HCl, 500 mM NaCl, pH 8.0
-
-
Procedure:
-
Wash the NHS-activated agarose beads with ice-cold 1 mM HCl.
-
Dissolve this compound in the coupling buffer.
-
Immediately mix the dissolved this compound with the washed agarose beads and incubate with gentle rotation for 1-2 hours at room temperature or overnight at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Block any remaining active groups by incubating the beads with the blocking buffer for 2 hours at room temperature.
-
Wash the beads alternately with the acidic and basic wash buffers (3-5 cycles) to remove any non-covalently bound ligand.
-
Resuspend the affinity matrix in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
-
2. Preparation of Cell Lysate/Tissue Homogenate
-
Materials:
-
Lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail.
-
Dounce homogenizer or sonicator.
-
-
Procedure:
-
Harvest cells or dissect tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet or tissue in ice-cold lysis buffer.
-
For cells, incubate on ice for 30 minutes with periodic vortexing. For tissues, homogenize using a Dounce homogenizer or sonicator on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (this is the protein extract). Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
3. Affinity Chromatography
-
Materials:
-
This compound affinity matrix
-
Binding/Wash buffer: Lysis buffer without detergents or with a lower concentration (e.g., 0.1% NP-40).
-
Elution buffer: 0.1 M glycine-HCl (pH 2.5) or a high concentration of free cGMP (e.g., 10-50 mM) in binding buffer.
-
Neutralization buffer: 1 M Tris-HCl, pH 8.5.
-
-
Procedure:
-
Equilibrate the this compound affinity matrix with 5-10 column volumes of binding/wash buffer.
-
Incubate the protein extract with the equilibrated affinity matrix for 2-4 hours at 4°C with gentle rotation.
-
Pellet the matrix by centrifugation and collect the supernatant as the "flow-through" fraction for analysis.
-
Wash the matrix extensively with 5-10 column volumes of binding/wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by incubating the matrix with the elution buffer. If using a low pH elution buffer, collect the eluate in tubes containing the neutralization buffer to immediately neutralize the pH. If using competitive elution with free cGMP, incubate for 30-60 minutes before collecting the eluate.
-
The eluted proteins are now ready for downstream analysis.
-
4. Sample Preparation for Mass Spectrometry (In-solution Digestion)
-
Materials:
-
Denaturation buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5.
-
Reducing agent: 10 mM dithiothreitol (DTT).
-
Alkylating agent: 55 mM iodoacetamide (IAM).
-
Trypsin (mass spectrometry grade).
-
Quenching/Digestion buffer: 50 mM ammonium bicarbonate.
-
Formic acid.
-
-
Procedure:
-
Denature the eluted proteins by adding denaturation buffer and incubating for 30 minutes at room temperature.
-
Reduce the disulfide bonds by adding DTT and incubating for 1 hour at 37°C.
-
Alkylate the free cysteine residues by adding IAM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample with quenching/digestion buffer to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.
-
Desalt the resulting peptide mixture using C18 ZipTips or equivalent before LC-MS/MS analysis.
-
5. Mass Spectrometry and Data Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Data Acquisition: Peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer in a data-dependent acquisition mode, where the most abundant peptides are selected for fragmentation (MS/MS).
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the peptides and, consequently, the proteins. For quantitative analysis, label-free quantification (LFQ) or stable isotope labeling methods can be employed to compare protein abundance between the this compound pull-down and a control pull-down (e.g., using beads without the cGMP analog).
Conclusion
The combination of this compound affinity chromatography and mass spectrometry is a powerful approach for the discovery and characterization of cGMP-binding proteins. The protocols provided in this application note offer a comprehensive guide for researchers to successfully implement this technique in their own studies, ultimately contributing to a deeper understanding of cGMP signaling in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of Rp-8-Br-cGMPS at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects with the cGMP-dependent protein kinase (PKG) inhibitor, Rp-8-Br-cGMPS, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of cGMP-dependent protein kinase (PKG). It is an Rp-diastereomer of a cGMP analog that binds to the cGMP binding domain on PKG, preventing the activation of the kinase.[1] This inhibition is reversible. Due to its lipophilic nature, it is more membrane-permeant compared to compounds like Rp-cGMPS.[1]
Q2: I am observing unexpected effects in my experiment even with PKG inhibition. What could be the cause?
At high concentrations, this compound can exhibit off-target effects. These may include the inhibition of other kinases, such as cAMP-dependent protein kinase (PKA), and interaction with cyclic nucleotide phosphodiesterases (PDEs). Some Rp-isomers of cGMP analogs have also been reported to exhibit partial agonist activity, which could lead to unexpected downstream signaling.
Q3: What are the typical working concentrations for this compound?
The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific system. Starting with a wide range of concentrations is recommended.
Q4: How can I be sure that the effects I am seeing are not due to cytotoxicity?
It is essential to perform cytotoxicity assays in parallel with your main experiment, especially when using high concentrations of this compound. Assays such as MTT, LDH, or Annexin V/PI staining can help determine if the observed cellular responses are due to toxicity rather than specific inhibition of PKG.
Troubleshooting Guides
Problem 1: Unexpected Cellular Response or Lack of Specificity at High Concentrations
Possible Causes:
-
Off-target kinase inhibition: At higher concentrations, the selectivity of this compound for PKG over other kinases like PKA decreases.
-
Inhibition of Phosphodiesterases (PDEs): this compound can inhibit certain PDEs, leading to an accumulation of cyclic nucleotides and activation of other signaling pathways.
-
Partial Agonist Activity: Some Rp-isomers of cGMP analogs can act as partial agonists, leading to a low level of PKG activation instead of complete inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular responses.
Problem 2: Suspected Cytotoxicity
Possible Cause:
-
High concentrations of this compound may induce apoptosis or necrosis, confounding the experimental results.
Troubleshooting Steps:
-
Perform a Cell Viability Assay:
-
MTT Assay: Measures metabolic activity.
-
LDH Assay: Measures membrane integrity by detecting lactate dehydrogenase release.
-
Annexin V/PI Staining: Differentiates between apoptotic and necrotic cells via flow cytometry.
-
-
Dose-Response and Time-Course: Conduct the cytotoxicity assay across a range of this compound concentrations and at different time points to determine the toxicity threshold.
-
Positive Controls: Include a known cytotoxic agent as a positive control in your assay.
Experimental Workflow for Assessing Cytotoxicity:
Caption: Workflow for assessing the cytotoxicity of this compound.
Data Presentation
Table 1: Inhibitory Constants (Ki) of this compound and Related Compounds
| Compound | Target | Ki (µM) | Reference |
| This compound | PKG Iα | Data not available | |
| PKG Iβ | Data not available | ||
| PKA | Data not available | ||
| Rp-8-Br-PET-cGMPS | PKG Iα | 0.03 | [1] |
| PKG Iβ | 0.03 | [1] | |
| PKA | 10 | [1] | |
| Rp-8-pCPT-cGMPS | PKG | 0.5 |
Table 2: Summary of Potential Off-Target Effects and Troubleshooting Approaches
| Off-Target Effect | Experimental Evidence | Recommended Troubleshooting Action |
| PKA Inhibition | Rp-8-Br-PET-cGMPS has a significantly higher Ki for PKA than PKG.[1] | Western blot for VASP phosphorylation at Ser157 (PKA-specific site). |
| PDE Inhibition | Rp-8-Br-PET-cGMPS potently inhibits PDE type V. | Perform a PDE activity assay with cell lysates. |
| Partial Agonism | Some Rp-compounds have shown partial agonist activity. | Measure basal PKG activity in the presence of the inhibitor. |
| Cytotoxicity | High concentrations of related cGMP analogs can be toxic. | Perform MTT, LDH, or Annexin V/PI assays. |
Experimental Protocols
Protocol 1: Western Blot for VASP Phosphorylation
This protocol allows for the assessment of both PKG and PKA activity by examining the phosphorylation status of Vasodilator-Stimulated Phosphoprotein (VASP).
-
PKG-mediated phosphorylation: Ser239
-
PKA-mediated phosphorylation: Ser157
Materials:
-
Cells treated with this compound and appropriate controls (e.g., vehicle, PKA/PKG activators).
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membrane.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: anti-phospho-VASP (Ser239), anti-phospho-VASP (Ser157), anti-total-VASP.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-VASP Ser157) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for phospho-VASP (Ser239) and total VASP for normalization.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
Cells cultured in a 96-well plate.
-
This compound at various concentrations.
-
Vehicle control (e.g., DMSO).
-
Positive control for cytotoxicity (e.g., lysis buffer or a known cytotoxic drug).
-
LDH assay kit (commercially available).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations, vehicle control, and positive control.
-
Incubation: Incubate for the desired experimental duration.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Signaling Pathway Visualization
cGMP/PKG Signaling Pathway and Points of Interference by this compound
Caption: The cGMP/PKG signaling pathway and potential off-target interactions of this compound.
References
Optimizing Rp-8-Br-cGMPS concentration to avoid PKA pathway interference
Technical Support Center: Rp-8-Br-cGMPS Optimization
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of this compound, a widely used Protein Kinase G (PKG) inhibitor, to ensure target specificity and avoid off-target effects on the Protein Kinase A (PKA) pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound and its analogs, like Rp-8-Br-PET-cGMPS, are competitive, reversible inhibitors of cGMP-dependent protein kinase (PKG).[1][2][3] They are Rp-diastereomers of cGMP analogs that bind to the cGMP binding domain on PKG, preventing its activation.[1] These compounds are valued for being membrane-permeable and resistant to hydrolysis by phosphodiesterases (PDEs), making them effective in cell-based assays.[4]
Q2: How selective is this compound for PKG over PKA? A2: While analogs like Rp-8-Br-PET-cGMPS are considered among the most specific PKG inhibitors available, complete selectivity is not guaranteed.[1] Some Rp-cGMP-S compounds are known to be non-specific and can inhibit both PKG and PKA.[1] One study using affinity chromatography found that Rp-8-Br-PET-cGMPS can bind to PKA1α, among other cGMP-binding proteins.[5] Therefore, at higher concentrations, the risk of PKA pathway interference increases.
Q3: What is a typical starting concentration for this compound in an experiment? A3: The optimal concentration is highly dependent on the cell type, experimental conditions, and specific analog used. For in vitro kinase assays, concentrations can range from 0.025 to 2.5 µM. In cell-based assays, concentrations up to 30 µM or 50 µM have been used where the inhibitor demonstrated effective PKG inhibition without affecting the PKA pathway in those specific systems. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired PKG inhibition without cross-reactivity.
Q4: What are the signs of potential PKA pathway interference? A4: Signs of off-target PKA inhibition can include:
-
Unexpected physiological responses that mimic those caused by known PKA inhibitors (e.g., changes in processes regulated by cAMP).
-
Failure to rescue an effect with a PKA-specific activator (like 8-Br-cAMP) in the presence of this compound.
-
Direct measurement of PKA substrate phosphorylation (e.g., VASP at Ser157 or CREB at Ser133) showing a decrease in the presence of the inhibitor.
Troubleshooting Guide
Problem: My experimental results are ambiguous, and I suspect off-target effects.
-
Question: How can I confirm that this compound is inhibiting PKG specifically in my system?
-
Answer: The best practice is to perform a dose-response curve. Measure the inhibition of a known PKG-specific downstream event (e.g., phosphorylation of VASP at Ser239) across a range of this compound concentrations. This will help you identify the minimal concentration required for effective PKG inhibition in your specific experimental setup.
-
-
Question: I am using a high concentration of this compound. How can I be sure I am not inhibiting PKA?
-
Answer: You must run a parallel control experiment to directly measure PKA activity. Stimulate the PKA pathway specifically (e.g., with forskolin to raise cAMP levels or directly with a cell-permeable cAMP analog like 8-Br-cAMP) in the presence and absence of your working concentration of this compound. Measure the phosphorylation of a PKA-specific substrate. If the PKA-mediated phosphorylation is blunted by this compound, you are experiencing off-target effects. One study successfully used 30 µM Rp-8-Br-PET-cGMPS to inhibit PKG-dependent relaxation in arteries without affecting PKA-dependent relaxation. This demonstrates that selectivity is possible but must be empirically verified.
-
-
Question: My results indicate PKA is being inhibited. What are my options?
-
Answer:
-
Lower the Concentration: Based on your dose-response data, reduce the concentration of this compound to the lowest effective level.
-
Use an Alternative Inhibitor: Consider using a PKG inhibitor with a different mechanism of action that may have a better selectivity profile in your system.
-
Perform a Rescue Experiment: Attempt to rescue the off-target effect by co-incubating with a PKA-specific activator. If the effect is restored, it provides strong evidence of PKA pathway interference.
-
-
Quantitative Data: Inhibitor Selectivity
| Compound | Target Kinase | Ki (Inhibition Constant) | Selectivity Notes |
| Rp-8-pCPT-cGMPS | PKG Iα | 0.5 µM | Exhibits high selectivity for PKG over PKA. In intact human platelets, it antagonized PKG activation without affecting the PKA pathway.[6][7] |
| PKG Iβ | 0.45 µM | ||
| PKG II | 0.7 µM | ||
| PKA | Not significantly inhibited |
This data highlights the selectivity profile of a representative membrane-permeant Rp-cGMP analog. Users must empirically validate the selectivity of their chosen inhibitor in their own experimental system.
Experimental Protocols
Protocol 1: Dose-Response Curve for PKG Inhibition
This protocol aims to identify the minimum effective concentration of this compound.
-
Cell Preparation: Plate and culture cells to the desired confluency under standard conditions.
-
Starvation (Optional): Depending on the pathway, serum-starve the cells for 4-24 hours to reduce basal kinase activity.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in appropriate vehicle (e.g., DMSO or water) and then in culture media. Recommended range: 0.1 µM to 50 µM. Include a vehicle-only control.
-
Pre-incubation: Treat cells with the different concentrations of this compound for a predetermined time (e.g., 30-60 minutes).
-
PKG Stimulation: Add a PKG activator (e.g., 8-Br-cGMP or an NO donor like SNP) to all wells except the negative control.
-
Incubation: Incubate for the time required to induce downstream signaling (e.g., 10-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Use the cell lysates for Western blotting. Probe for phosphorylation of a PKG substrate (e.g., Phospho-VASP Ser239) and a loading control (e.g., total VASP or GAPDH).
-
Quantification: Densitometrically quantify the band intensities to determine the concentration at which maximum inhibition is achieved.
Protocol 2: PKA Interference Control Experiment
This protocol is designed to test if a given concentration of this compound cross-reacts with the PKA pathway.
-
Cell Preparation: Plate and culture cells as in Protocol 1.
-
Inhibitor Treatment: Treat cells with your chosen effective concentration of this compound (determined from Protocol 1) and a vehicle control.
-
PKA Stimulation: After the inhibitor pre-incubation period, add a PKA-specific activator (e.g., 8-Br-cAMP or forskolin + IBMX) to the cells.
-
Incubation: Incubate for the appropriate time to activate the PKA pathway.
-
Cell Lysis: Lyse the cells as described previously.
-
Analysis: Perform a Western blot and probe for a PKA-specific phosphorylation event (e.g., Phospho-VASP Ser157 or Phospho-CREB Ser133). Also probe for a loading control.
-
Interpretation: Compare the PKA-stimulated phosphorylation signal in the presence and absence of this compound. A significant decrease in the signal in the presence of the inhibitor indicates PKA pathway interference.
Visualizations
Caption: Signaling pathways showing specific inhibition of PKG and potential PKA interference.
Caption: Troubleshooting workflow for suspected off-target effects of this compound.
References
- 1. bio-techne.com [bio-techne.com]
- 2. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Rp-8-pCPT-cGMPS BIOLOG Life Science Institute [biolog.de]
- 5. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rp-8-pCPT-cGMPS sodium | Protein Kinase G | Tocris Bioscience [tocris.com]
- 7. (Rp)-8-pCPT-cGMPS, a novel cGMP-dependent protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address solubility issues with Rp-8-Br-cGMPS in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility and handling issues with Rp-8-Br-cGMPS in aqueous buffers.
Troubleshooting Guide
Issue: Precipitate forms when dissolving this compound in aqueous buffer.
| Possible Cause | Recommendation |
| Concentration Exceeds Solubility Limit | The maximum solubility of this compound in water is 50 mM.[1] Ensure the final concentration of your solution does not exceed this limit. For the related but more lipophilic compound, Rp-8-Br-PET-cGMPS, the maximum solubility in water is lower, at 20 mM. |
| Low Temperature of the Buffer | Dissolving solutes can be an endothermic process. Gently warming the buffer to 37°C may aid in the dissolution of this compound. Avoid excessive heat, which could degrade the compound. |
| Incorrect pH of the Buffer | The solubility of cGMP analogs can be pH-dependent. While specific data for this compound is limited, ensuring your buffer is within a physiological pH range (e.g., 7.2-7.4) is a good starting point. Extreme pH values should be avoided unless experimentally required. |
| Buffer Composition | High salt concentrations or the presence of certain ions in your buffer could potentially decrease the solubility of this compound. If possible, try dissolving the compound in a simpler buffer system first (e.g., a low molarity phosphate or HEPES buffer). |
Issue: Precipitate forms when diluting a DMSO stock solution into aqueous buffer.
| Possible Cause | Recommendation |
| "Salting Out" Effect | When a concentrated DMSO stock is added to an aqueous buffer, the localized high concentration of the organic solvent can cause the compound to precipitate. To mitigate this, add the DMSO stock drop-wise to the vortexing aqueous buffer. This ensures rapid mixing and prevents localized high concentrations. |
| Final DMSO Concentration is Too High | While DMSO is used to solubilize many compounds, high final concentrations can be toxic to cells and may affect experimental outcomes. Aim for a final DMSO concentration of less than 0.5% in your working solution. |
| Aqueous Buffer is Saturated | The final concentration of this compound in the aqueous buffer must be below its solubility limit in that specific buffer. Even if the compound is soluble in the DMSO stock, it may precipitate if the final aqueous concentration is too high. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
For this compound, water is a suitable solvent for stock solutions up to 50 mM.[1] For the related compound, Rp-8-Br-PET-cGMPS, which is more lipophilic, DMSO is often used to prepare a more concentrated stock solution (up to 40 mM), which can then be diluted into aqueous buffers.[2]
2. How should I store stock solutions of this compound?
Stock solutions should be stored at -20°C.[1][2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
3. My this compound solution appears cloudy. What should I do?
Cloudiness or turbidity indicates that the compound is not fully dissolved or has precipitated out of solution. Try the following troubleshooting steps:
-
Vortex the solution thoroughly.
-
Gently warm the solution to 37°C.
-
Sonicate the solution in a water bath for a few minutes. If the solution remains cloudy, it is likely that the concentration is too high for the chosen solvent and conditions. Consider preparing a more dilute solution.
4. Can I use this compound directly in cell culture media?
Yes, this compound and its analogs are designed to be cell-permeable and can be used in cell culture experiments.[3][4] When preparing your working solution in cell culture media, it is best to first dilute your stock solution in a small volume of media before adding it to the final culture volume. This helps to ensure even mixing and prevent localized concentration effects that could be harmful to the cells.
Experimental Protocols
Protocol 1: Preparation of a 20 mM Aqueous Stock Solution of this compound
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder. For example, to make 1 mL of a 20 mM solution (MW: 462.15 g/mol ), you would need 9.24 mg.
-
Add Solvent: Add a portion of high-purity water (e.g., sterile, nuclease-free) to the vial containing the powder.
-
Dissolve: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution to 37°C and/or sonicate in a water bath.
-
Adjust Volume: Once the compound is fully dissolved, add water to reach the final desired volume.
-
Sterilize (Optional): If the solution is to be used in sterile cell culture, filter it through a 0.22 µm syringe filter.
-
Aliquot and Store: Aliquot the stock solution into single-use vials and store at -20°C.
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer from a DMSO Stock (for related, less soluble analogs)
-
Prepare Stock Solution: Prepare a concentrated stock solution of the cGMP analog (e.g., 40 mM Rp-8-Br-PET-cGMPS) in high-purity DMSO.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer. For example, to make 1 mL of a 100 µM solution from a 40 mM stock, you would need 2.5 µL of the stock.
-
Perform Dilution: While vortexing the aqueous buffer, slowly add the calculated volume of the DMSO stock solution drop-wise. This ensures rapid and even mixing.
-
Final Mix: Continue to vortex the solution for a few seconds after adding the stock to ensure it is fully dispersed.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Inhibition of the cGMP/PKG signaling pathway by this compound.
Caption: Workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Interpreting Unexpected Results with Rp-8-Br-cGMPS
This guide is designed for researchers, scientists, and drug development professionals encountering unexpected results during experiments involving the cGMP-dependent protein kinase (PKG) inhibitor, Rp-8-Br-cGMPS.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cGMP analog designed to act as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1][2][3] By binding to the cGMP binding sites on PKG, it prevents activation by endogenous cGMP, thereby inhibiting the phosphorylation of downstream target proteins. Its lipophilic nature allows it to be membrane-permeant, making it suitable for use in intact cells.[4][5]
Q2: At what concentration should I be using this compound?
A2: The effective concentration can vary significantly depending on the cell type, tissue, and experimental conditions. A common concentration used in literature for achieving inhibition is in the micromolar range, for instance, 30 µM has been used to competitively inhibit 8-Br-cGMP-induced relaxation in rabbit aorta. However, dose-response experiments are crucial to determine the optimal concentration for your specific system while minimizing off-target effects.
Q3: Is this compound specific to PKG?
A3: While it is widely used as a PKG inhibitor, it is not entirely specific. Studies have shown that it can interact with other cGMP-binding proteins, including certain phosphodiesterases (PDEs) like PDE1 and PDE6, and even Protein Kinase A (PKA).[6][7] Therefore, unexpected results may be due to these off-target interactions.
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in water (up to 50 mM) and DMSO.[1] Stock solutions should be stored at -20°C.[1] It is recommended to store the compound under desiccating conditions to ensure its stability for up to 12 months. Always refer to the manufacturer's specific instructions for the lot you are using.
Troubleshooting Unexpected Experimental Outcomes
Issue 1: Observation of an Agonistic or Activating Effect Instead of Inhibition
You expected this compound to inhibit a cGMP-mediated effect (e.g., vasodilation, reduction in intracellular calcium), but instead, you observe an effect similar to that of a cGMP agonist.
Possible Cause 1: Paradoxical Activation of PKG
Contrary to its role as an inhibitor, some studies have found that Rp-8-Br-PET-cGMPS can paradoxically activate PKG type I (cGKI) both in vitro and in intact cells.[1][2][3] This could lead to the phosphorylation of PKG substrates and a physiological response that mimics cGMP signaling.
Possible Cause 2: Partial Agonism in Specific Tissues
In some experimental systems, such as rat intrapulmonary arteries, this compound has been observed to act as a partial agonist, causing relaxation on its own instead of inhibiting it.[8][9] This effect can be tissue-dependent, as the same study noted a constricting effect in mesenteric arteries.[8]
Troubleshooting Steps:
-
Validate with a Structurally Different PKG Inhibitor: Use an alternative PKG inhibitor with a different mechanism of action, such as KT 5823, to confirm if the observed effect is specific to this compound.
-
Directly Measure PKG Activity: If possible, perform a direct kinase assay on cell or tissue lysates treated with this compound to determine if it is causing an increase or decrease in the phosphorylation of a known PKG substrate (e.g., VASP).
-
Review Literature for Tissue-Specific Effects: Investigate if similar paradoxical effects have been reported in your specific model system or a closely related one.
Issue 2: Effects on Intracellular Calcium Levels Unrelated to PKG Inhibition
You observe changes in intracellular calcium concentration (e.g., a decrease) that do not align with the known downstream effects of PKG in your system.
Possible Cause: Direct Activation of Ca2+-ATPase
This compound has been identified as a potent activator of Ca2+-ATPase.[10] This action would lead to the removal of calcium from the cytosol, causing a decrease in intracellular Ca2+ levels independent of PKG activity.[10]
Troubleshooting Steps:
-
Measure Ca2+-ATPase Activity: If feasible, directly measure the activity of Ca2+-ATPase in the presence of this compound to confirm this off-target effect.
-
Use Calcium Channel Modulators: Co-incubate your system with known inhibitors or activators of calcium channels and pumps to dissect the contribution of this compound's effect on calcium homeostasis versus its effect on PKG.
-
Correlate with PKG-Specific Events: Try to correlate the observed calcium changes with a more direct readout of PKG activity, such as substrate phosphorylation, to see if the events are linked or independent.
Issue 3: Unexpected Electrophysiological or Neuronal Responses
In neuronal or retinal preparations, you observe changes in membrane potential or channel activity that are not consistent with PKG inhibition.
Possible Cause: Agonism of Cyclic Nucleotide-Gated (CNG) Channels
This compound can act as an agonist of rod photoreceptor CNG channels.[10] This can lead to an influx of cations (Na+ and Ca2+) and subsequent changes in membrane potential, an effect that is particularly relevant in the retina and other tissues expressing CNG channels.[11]
Troubleshooting Steps:
-
Use a Specific CNG Channel Blocker: To determine if the observed effect is mediated by CNG channels, use a known CNG channel inhibitor (e.g., L-cis-diltiazem) in conjunction with this compound.
-
Evaluate in Different Cell Types: Compare the effects of this compound in cells that express CNG channels with those that do not. A response only in CNG-expressing cells would point towards this off-target mechanism.
-
Measure Membrane Current: Use electrophysiological techniques like patch-clamping to directly measure ion flow through CNG channels in the presence of this compound.
Data Summary
Table 1: Known Molecular Interactions of this compound
| Target Protein | Observed Effect | Implication for Experiments | Reference(s) |
| Protein Kinase G (PKG) | Primary: Competitive Inhibition | Intended effect for studying PKG pathways. | [1],[2],[3] |
| Unexpected: Paradoxical Activation | Can lead to false-negative or agonist-like results. | [1],[2],[3] | |
| Ca2+-ATPase | Potent Activation | May cause PKG-independent reduction in cytosolic Ca2+. | [10] |
| Cyclic Nucleotide-Gated (CNG) Channels | Agonism | Can induce PKG-independent electrophysiological changes. | [10][12] |
| Phosphodiesterases (PDEs) | Interaction/Inhibition (e.g., PDE1, PDE6) | May alter endogenous cGMP/cAMP levels, complicating interpretation. | [6][7] |
| Protein Kinase A (PKA) | Potential for weak inhibition | Possible cross-reactivity, especially at higher concentrations. | [6][7] |
Experimental Protocols
Protocol 1: Validating PKG Inhibition in Cell Culture
-
Cell Seeding: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Starvation (Optional): If studying serum-stimulated pathways, serum-starve the cells for 4-6 hours.
-
Pre-incubation with Inhibitor: Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM, 50 µM) or a vehicle control for 30-60 minutes. Include a control with a different class of PKG inhibitor (e.g., KT 5823).
-
Stimulation: Add a known PKG activator, such as 8-Bromo-cGMP (a cell-permeable cGMP analog) or a nitric oxide donor (e.g., SNP), for the desired stimulation time (typically 10-30 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of a known PKG substrate, such as VASP at Ser239. A successful inhibition by this compound should show a dose-dependent decrease in 8-Br-cGMP-induced VASP phosphorylation.
Visualizing Potential Mechanisms
Below are diagrams illustrating the intended pathway of this compound and the potential off-target pathways that can lead to unexpected results.
Caption: Intended mechanism of this compound as a PKG inhibitor.
Caption: Troubleshooting flowchart for unexpected this compound effects.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 3. bio-techne.com [bio-techne.com]
- 4. This compound BIOLOG Life Science Institute [biolog.de]
- 5. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 6. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. physoc.org [physoc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Delivery of Rp-8-Br-cGMPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of Rp-8-Br-cGMPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cGMP analog that functions as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1] It is often used in research to investigate the role of the cGMP/PKG signaling pathway in various physiological and pathological processes.[1] It is known to be resistant to mammalian cyclic nucleotide-dependent phosphodiesterases, which prevents its rapid degradation.[1][2]
Q2: What are the key differences between this compound and Rp-8-Br-PET-cGMPS?
Rp-8-Br-PET-cGMPS is a derivative of this compound. Both are inhibitors of PKG.[3][4] Rp-8-Br-PET-cGMPS is noted for being more lipophilic and membrane-permeant compared to other cGMP analogs, which can be advantageous for cellular uptake and in vivo applications.[2]
Q3: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in water. For long-term storage, it is recommended to store the compound at -20°C under desiccating conditions. Stock solutions should be used promptly, and long-term storage of solutions is generally not recommended.[5]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffers
-
Possible Cause: The concentration of this compound may exceed its solubility limit in the chosen aqueous buffer. While soluble in water, high concentrations or the presence of certain salts can reduce solubility.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Dissolve the compound in high-purity water first, as it is soluble up to 50 mM in water.
-
Sonication: Briefly sonicate the solution to aid dissolution.
-
pH adjustment: Check the pH of your final buffer. The solubility of cGMP analogs can be pH-dependent.
-
Use of a co-solvent: For compounds like the related Rp-8-Br-PET-cGMPS, DMSO is an effective solvent (soluble up to 40 mM).[3][6] If your experimental model allows, a small, non-toxic percentage of DMSO can be used in the final formulation. Always verify the tolerance of your in vivo model to the chosen co-solvent.
-
Issue 2: Lack of Efficacy or Inconsistent Results in Vivo
-
Possible Cause: This could be due to poor bioavailability, rapid clearance, or off-target effects. The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration.
-
Troubleshooting Steps:
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous, local delivery) significantly impacts bioavailability. Consider the target organ and the physicochemical properties of your formulation when selecting the route.
-
Formulation Strategy: For sustained delivery, especially to specific tissues like the retina, consider advanced formulation strategies. A recent study developed a phosphorodithioate analog of a similar compound, which had lower aqueous solubility, making it potentially favorable for sustained-release formulations.[7] This suggests that exploring nanoparticle or liposomal formulations could improve in vivo performance.
-
Dose-Response Study: Perform a thorough dose-response study to determine the optimal concentration of this compound for your specific model and desired effect.
-
Stability Check: Ensure the compound is stable in your formulation and under your experimental conditions. Degradation can lead to a loss of activity.
-
Issue 3: Observed Off-Target Effects
-
Possible Cause: While this compound is a known PKG inhibitor, like many small molecules, it may interact with other proteins at higher concentrations.
-
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, use downstream markers of PKG activity in your target tissue to confirm that the observed effects are due to PKG inhibition.
-
Specificity Studies: Research indicates that related compounds like Rp-8-Br-PET-cGMPS can bind to other cGMP-interacting proteins, such as phosphodiesterases (PDEs) and protein kinase A (PKA).[8] Be aware of these potential interactions and consider them when interpreting your data.
-
Lower the Dose: Use the lowest effective dose determined from your dose-response studies to minimize the risk of off-target effects.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound | Rp-8-Br-PET-cGMPS |
| Molecular Weight | 462.15 Da | 562.27 Da[3][6] |
| Molecular Formula | C10H10BrN5NaO6PS | C18H14BrN5NaO6PS[3][6] |
| Purity | >98% | ≥98%[3][6] |
| Solubility in Water | Up to 50 mM | Up to 20 mM[3][6] |
| Solubility in DMSO | Not specified | Up to 40 mM[3][6] |
| Storage | -20°C | -20°C[3][6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution gently until the powder is completely dissolved. If needed, brief sonication in a water bath can be used to facilitate dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For immediate use in cell culture, the stock can be diluted in the appropriate sterile buffer or medium. For in vivo use, further dilution in a physiologically compatible vehicle is necessary.
Protocol 2: General Guideline for In Vivo Formulation (Example for Intraperitoneal Injection)
-
Vehicle Selection: Choose a sterile, isotonic vehicle that is well-tolerated by the animal model, such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).
-
Dilution: Based on the desired final dose and injection volume, calculate the amount of this compound stock solution needed.
-
Preparation: In a sterile environment, add the calculated volume of the this compound stock solution to the sterile vehicle.
-
Mixing: Gently mix the solution by inversion. Ensure the final solution is clear and free of precipitates.
-
Final Check: Before administration, visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Administration: Administer the formulation to the animal via the chosen route (e.g., intraperitoneal injection) at the appropriate volume for the animal's weight.
Visualizations
Caption: Signaling pathway showing the inhibitory action of this compound on PKG.
Caption: A general experimental workflow for in vivo studies with this compound.
Caption: Logical relationship between compound properties and in vivo delivery outcomes.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 3. bio-techne.com [bio-techne.com]
- 4. bio-techne.com [bio-techne.com]
- 5. apexbt.com [apexbt.com]
- 6. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Partial Agonist Activity of Rp-Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rp-compounds, a class of cyclic adenosine monophosphate (cAMP) analogs. These compounds are widely used as competitive inhibitors of cAMP-dependent protein kinase (PKA), but their inherent partial agonist activity can lead to experimental artifacts and misinterpretation of data. This guide offers strategies to control for and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are Rp-compounds and how do they inhibit PKA?
Rp-compounds are a class of phosphorothioate analogs of cAMP. The "Rp" designation refers to the stereochemistry at the phosphorus atom. They act as competitive antagonists at the cAMP-binding sites on the regulatory subunits of PKA. By binding to these sites, Rp-compounds prevent the binding of endogenous cAMP, thereby stabilizing the inactive PKA holoenzyme and preventing the release of the catalytic subunits.[1][2] This inhibition is competitive with respect to cAMP but not ATP.
Q2: What is meant by the "partial agonist activity" of Rp-compounds?
Partial agonism refers to the ability of a compound to bind to and activate a receptor (in this case, PKA), but with only partial efficacy compared to a full agonist (like cAMP).[3][4] In the context of Rp-compounds, this means that while they primarily act as antagonists, they can also induce a low level of PKA activation, especially at higher concentrations or in specific cellular contexts. This can be problematic when complete inhibition of PKA is desired.
Q3: Why is it crucial to control for this partial agonist activity?
Uncontrolled partial agonist activity can lead to:
-
Incomplete inhibition of PKA: This can result in a weaker than expected phenotype or a failure to observe the effects of PKA inhibition.
-
Misinterpretation of results: The observed cellular response might be a combination of both the intended inhibitory effect and an unintended low-level activation, confounding the interpretation of the compound's mechanism of action.
-
Off-target effects: At higher concentrations, the partial agonism might lead to the activation of other cAMP-responsive pathways.
Q4: Are there more potent alternatives to the parent Rp-cAMPS?
Yes, several analogs of Rp-cAMPS have been developed to have higher potency and, in some cases, reduced partial agonist activity. These include:
-
Rp-8-Br-cAMPS and Rp-8-Cl-cAMPS: These halogenated derivatives are significantly more potent PKA antagonists than Rp-cAMPS, particularly for the type I isoform of PKA.[5]
-
Rp-8-CPT-cAMPS: This analog exhibits high lipophilicity, leading to better membrane permeability compared to Rp-cAMPS.[6][7]
-
Prodrugs (e.g., pAB esters): To overcome the poor membrane permeability of the negatively charged parent compounds, para-acetoxybenzyl (pAB) esters of Rp-compounds have been synthesized. These prodrugs are highly membrane-permeable and are intracellularly cleaved by esterases to release the active Rp-analog, leading to significantly increased potency at nanomolar concentrations.[8]
Troubleshooting Guide
Problem 1: Inconsistent or weak inhibition of PKA activity.
| Possible Cause | Troubleshooting Suggestion |
| Poor membrane permeability of Rp-cAMPS. | Switch to a more lipophilic analog like Rp-8-CPT-cAMPS or a membrane-permeable prodrug version (e.g., Rp-8-Br-cAMPS-pAB).[7][8] |
| Degradation of the compound. | Prepare fresh solutions of the Rp-compound for each experiment. Store stock solutions at -20°C or -80°C as recommended by the manufacturer. |
| Insufficient pre-incubation time. | Pre-incubate cells or tissues with the Rp-compound for a sufficient period (e.g., 30-60 minutes) before adding the stimulus that increases cAMP levels. This allows for adequate cell penetration and binding to PKA.[7] |
| PKA isoform specificity. | Consider the specific PKA isoforms expressed in your experimental system. Rp-8-Br-cAMPS and Rp-8-Cl-cAMPS are more potent inhibitors of PKA type I.[5] |
Problem 2: Suspected partial agonist activity confounding results.
| Possible Cause | Troubleshooting Suggestion |
| High concentration of the Rp-compound. | Perform a dose-response curve to determine the optimal concentration that provides maximal inhibition with minimal agonistic effects. Start with a low concentration and titrate up. |
| Basal PKA activity is affected. | Measure the effect of the Rp-compound on basal PKA activity (in the absence of a cAMP-elevating stimulus). A true antagonist should not affect basal activity, or may even decrease it if there is tonic PKA activation (inverse agonism). An increase in basal activity suggests partial agonism. |
| Stimulated PKA activity is not fully blocked. | In the presence of a full agonist (e.g., forskolin), a partial agonist will act as an antagonist.[3][9] Compare the level of inhibition at different concentrations of the Rp-compound. A partial agonist may only partially suppress the maximal response to a full agonist. |
| Use of a less "clean" antagonist. | Switch to a more potent and specific antagonist like Rp-8-Br-cAMPS or its prodrug version, which may exhibit less partial agonism.[5] |
Data Presentation
Table 1: Comparison of Different Rp-Compound Analogs
| Compound | Key Features | Reported Kᵢ for PKA I (µM) | Reported Kᵢ for PKA II (µM) | Membrane Permeability |
| Rp-cAMPS | Parent compound, moderate potency. | 12.5[1] | 4.5[1] | Poor |
| Rp-8-Br-cAMPS | Higher potency, especially for PKA type I.[5] | More potent than Rp-cAMPS | More potent than Rp-cAMPS | Moderate |
| Rp-8-CPT-cAMPS | High lipophilicity, improved membrane permeability.[6][7] | N/A | N/A | Good |
| Rp-8-Br-cAMPS-pAB | Prodrug, excellent membrane permeability and high potency.[8] | N/A (acts intracellularly) | N/A (acts intracellularly) | Excellent |
Note: Kᵢ values can vary depending on the experimental conditions. This table provides a general comparison.
Experimental Protocols
Protocol 1: Determining the Optimal Inhibitory Concentration of an Rp-Compound
This protocol describes a method to determine the effective concentration of an Rp-compound for inhibiting stimulated PKA activity while assessing potential partial agonism.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a range of concentrations of the Rp-compound (e.g., 0.1, 1, 10, 100 µM) for 30-60 minutes. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add a known PKA activator (e.g., forskolin, isoproterenol) to the cells and incubate for the desired time to induce cAMP production and PKA activation. Include a set of wells with the Rp-compound alone to assess effects on basal PKA activity.
-
Lysis and PKA Activity Assay: Lyse the cells and measure PKA activity using a commercially available PKA activity assay kit (e.g., colorimetric or fluorescent). These kits typically measure the phosphorylation of a specific PKA substrate.
-
Data Analysis:
-
Plot PKA activity against the concentration of the Rp-compound in the presence of the stimulus. This will generate an inhibition curve from which the IC₅₀ can be determined.
-
Plot PKA activity against the concentration of the Rp-compound in the absence of the stimulus. An increase in PKA activity in this condition indicates partial agonism.
-
Protocol 2: Assessing Membrane Permeability with Prodrugs
This protocol compares the efficacy of a parent Rp-compound with its membrane-permeable prodrug derivative.
Methodology:
-
Cell Culture and Treatment: Prepare parallel sets of cells. Treat one set with a range of concentrations of the parent Rp-compound (e.g., Rp-8-Br-cAMPS) and the other set with a range of concentrations of its pAB ester prodrug (e.g., Rp-8-Br-cAMPS-pAB).
-
Stimulation and Lysis: Follow the same stimulation and lysis steps as in Protocol 1.
-
PKA Activity Assay: Measure PKA activity as described in Protocol 1.
-
Data Analysis: Compare the dose-response curves for the parent compound and the prodrug. A significant leftward shift in the inhibition curve for the prodrug indicates enhanced membrane permeability and intracellular delivery of the active inhibitor.
Mandatory Visualizations
Caption: PKA signaling pathway and the inhibitory action of Rp-compounds.
Caption: Troubleshooting workflow for experiments using Rp-compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonists, antagonists, and partial agonists | Pharmacology Education Project [pharmacologyeducation.org]
- 4. Partial agonists, full agonists, antagonists: dilemmas of definition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel (Rp)-cAMPS analogs as tools for inhibition of cAMP-kinase in cell culture. Basal cAMP-kinase activity modulates interleukin-1 beta action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rp-8-CPT-cAMPS BIOLOG Life Science Institute [biolog.de]
- 7. biolog.de [biolog.de]
- 8. Rp-cAMPS Prodrugs Reveal the cAMP Dependence of First-Phase Glucose-Stimulated Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
Ensuring the stability of Rp-8-Br-cGMPS in long-term cell culture
This technical support center provides guidance on ensuring the stability of Rp-8-Br-cGMPS in long-term cell culture experiments. Researchers, scientists, and drug development professionals can find answers to frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). It functions as a competitive inhibitor of cGMP-dependent protein kinase (PKG).[1] By blocking the action of PKG, this compound is a valuable tool for studying cGMP/PKG signaling pathways involved in various physiological processes.
Q2: How should I store this compound to ensure its long-term stability?
For optimal stability, this compound should be stored at -20°C as a solid.[2] Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting this compound?
This compound is soluble in water and DMSO. The choice of solvent will depend on the experimental requirements and the tolerance of the cell line to the solvent. For most cell culture applications, sterile, nuclease-free water or DMSO are suitable.
Solubility Data for Rp-8-Br-PET-cGMPS (a closely related analog):
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 11.25 | 20 |
| DMSO | 22.49 | 40 |
Data is for Rp-8-Br-PET-cGMPS and should be used as a guideline for this compound.
Q4: How stable is this compound in cell culture medium?
The stability of this compound in cell culture medium can be influenced by factors such as temperature, pH, and the presence of cellular enzymes like phosphodiesterases (PDEs). While this compound is designed to be resistant to hydrolysis by PDEs, its stability over extended periods in culture (days to weeks) may vary.[3] It is recommended to refresh the medium containing this compound regularly, especially in long-term experiments.
Q5: How often should I replace the cell culture medium containing this compound in a long-term experiment?
For multi-day or week-long experiments, it is advisable to replace the medium with freshly prepared this compound every 24 to 72 hours. The optimal frequency will depend on the specific cell line, its metabolic rate, and the experimental endpoint. A pilot study to determine the compound's stability and efficacy over time in your specific system is recommended.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or diminishing effects of this compound over time. | 1. Degradation of the compound: The compound may be degrading in the culture medium at 37°C. 2. Cellular metabolism: The cells may be metabolizing or exporting the compound. 3. Changes in cell density: Increased cell number can lead to a lower effective concentration per cell. | 1. Increase the frequency of media changes with fresh compound (e.g., every 24-48 hours). 2. Perform a time-course experiment to determine the optimal re-dosing schedule. 3. Adjust the initial seeding density or the concentration of this compound to account for cell proliferation. |
| Observed cytotoxicity or off-target effects. | 1. High concentration of this compound: The concentration used may be too high for the specific cell line. 2. Solvent toxicity: If using DMSO, the final concentration in the medium may be toxic. 3. Compound impurity: The batch of this compound may contain impurities. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.1-0.5%). Include a solvent control in your experiments. 3. Obtain a new batch of the compound and verify its purity. |
| No observable effect of this compound. | 1. Inactive compound: The compound may have degraded due to improper storage or handling. 2. Low cell permeability: The compound may not be efficiently entering the cells. 3. PKG pathway is not active: The cGMP/PKG signaling pathway may not be the primary regulator of the process being studied in your cell model. | 1. Verify the storage conditions and handling of the compound. Test a fresh stock. 2. Confirm the cell-permeability of this compound in your cell line, or consider using a more lipophilic analog.[3] 3. Validate the presence and activity of PKG in your cells. Use a positive control to stimulate the cGMP pathway (e.g., a PDE inhibitor like zaprinast) to confirm the pathway's relevance.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of sterile DMSO or nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessment of this compound Stability and Efficacy in Long-Term Culture
This protocol helps determine the optimal frequency for media changes in your specific experimental setup.
-
Cell Seeding: Plate your cells at the desired density for your long-term experiment.
-
Treatment Groups:
-
Group A (Single Dose): Add this compound to the culture medium at the final desired concentration at the beginning of the experiment (Day 0). Do not change the medium for the duration of the experiment.
-
Group B (Regular Media Change): Add this compound at the final concentration at Day 0. Replace the entire medium with fresh medium containing the same concentration of this compound every 24 hours.
-
Group C (Intermittent Media Change): Add this compound at the final concentration at Day 0. Replace the medium every 48 or 72 hours.
-
Control Groups: Include a vehicle control (medium with the same concentration of solvent used for this compound) and an untreated control.
-
-
Endpoint Analysis: At various time points (e.g., Day 1, 3, 5, 7), assess your desired biological endpoint (e.g., cell viability, gene expression, protein phosphorylation).
-
Data Analysis: Compare the results between the different treatment groups. If the effect of this compound diminishes over time in Group A compared to Groups B and C, it indicates compound instability or depletion, and a regular media change is necessary.
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of this compound on PKG.
Caption: Experimental workflow for long-term cell culture with this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rp-8-Br-PET-cGMPS - Immunomart [immunomart.com]
- 3. Rp-8-Br-PET-cGMPS BIOLOG Life Science Institute [biolog.de]
- 4. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Validating the inhibitory effect of Rp-8-Br-cGMPS on PKG in cell lysates
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for validating the inhibitory effect of Rp-8-Br-cGMPS on cGMP-dependent protein kinase (PKG) in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PKG?
This compound is a chemical compound belonging to the Rp-diastereomers of cGMP analogues. It functions as a competitive and reversible inhibitor of cGMP-dependent protein kinase (PKG).[1][2] Its mechanism of action involves binding to the cGMP binding domain on the regulatory subunit of PKG, which prevents the conformational change required for enzyme activation.[1]
Q2: How specific is this compound for PKG?
While certain variants like Rp-8-Br-PET-cGMPS are considered to be specific inhibitors for PKG type I (PKG-I), it is crucial to be aware of potential off-target effects.[3][4] Some Rp-cGMP-S analogues can also inhibit cAMP-dependent protein kinase (PKA).[1] Studies have also shown that Rp-8-Br-PET-cGMPS can interact with other cGMP-binding proteins, including phosphodiesterases (PDEs) like PDE1 and PDE6, as well as PKA1α.[5] Therefore, including appropriate controls to rule out off-target effects is essential.
Q3: What are the different isoforms of PKG?
In eukaryotes, two primary genes encode for PKG: prkg1 (for PKG-I) and prkg2 (for PKG-II). PKG-I exists in two splice variants, PKG-Iα and PKG-Iβ, which are cytosolic enzymes. PKG-II is typically membrane-associated. These isoforms have different tissue distributions and sensitivities to cGMP.[1]
| Isoform | Typical Location | Activation Constant (Ka) for cGMP |
| PKG-Iα | Lung, cerebellum, heart, smooth muscle | ~ 0.1 µM[1] |
| PKG-Iβ | Platelets, hippocampus, smooth muscle | ~ 1.0 µM[1] |
| PKG-II | Kidney, intestine, brain, lung | ~ 0.07 µM[1] |
Q4: What is a suitable positive control for PKG activation in my assay?
A cell-permeable cGMP analogue that is resistant to hydrolysis by PDEs, such as 8-Bromo-cGMP (8-Br-cGMP) , is an effective positive control to directly activate PKG in cell lysates.[3][6]
Q5: What is a common downstream target to measure PKG activity in cell lysates?
Phosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239 is a widely used and reliable readout for PKG activity in various cell and tissue types.[3] This can be detected via Western Blot using a phospho-specific antibody.
Experimental Workflow for PKG Inhibition Assay
Caption: Workflow for a PKG activity assay in cell lysates.
Detailed Experimental Protocol: PKG Kinase Activity Assay
This protocol provides a general framework for measuring PKG inhibition in cell lysates. Optimization of lysate concentration, substrate, and incubation times is recommended.
I. Materials
-
Cell Lysis Buffer (e.g., 20 mM MOPS, 50 mM β-glycerolphosphate, with protease and phosphatase inhibitors)[7]
-
Protein Assay Reagent (e.g., BCA kit)
-
PKG Activator: cGMP or 8-Br-cGMP
-
PKG Inhibitor: this compound
-
PKG Substrate (e.g., VASP)
-
ATP solution
-
Kinase Assay Buffer
-
Detection reagents (e.g., anti-phospho-VASP (S239) antibody for Western Blot)
II. Cell Lysis
-
Culture and treat cells as required by the experimental design.
-
Aspirate the culture medium and wash cells once with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration. Avoid repeated freeze-thaw cycles.[8]
III. Kinase Assay
-
Dilute cell lysates to a consistent final concentration in the kinase assay buffer.
-
In a 96-well plate or microcentrifuge tubes, set up the following reactions:
-
Basal Control: Lysate + Assay Buffer
-
Activated Control: Lysate + PKG Activator (e.g., 5 µM cGMP)
-
Inhibited Sample: Lysate + PKG Activator + this compound (at various concentrations)
-
Negative Control: Lysate + this compound (no activator)
-
-
Pre-incubate the reactions for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding a master mix containing the PKG substrate and ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer (for Western Blot) or the appropriate stop solution for your detection method.
IV. Detection and Analysis
-
If using Western Blot, resolve the samples by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-VASP S239).
-
Detect with a secondary antibody and quantify band intensity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the activated control.
Troubleshooting Guide
Q: I am not observing any inhibition of PKG activity with this compound. What could be wrong?
Caption: Logic diagram for troubleshooting lack of PKG inhibition.
-
A1: Inhibitor Concentration/Potency: The concentration of this compound may be too low to effectively compete with the cGMP activator. Since the inhibition is competitive, very high concentrations of the activator can overcome the inhibitor's effect.[9] Perform a dose-response curve to determine the optimal inhibitory concentration.
-
A2: Inactive Compound: Ensure the inhibitor has been stored correctly (typically at -20°C) and that stock solutions are fresh.[2]
-
A3: Paradoxical Activation: Be aware that under certain in vitro and cellular conditions, Rp-8-Br-PET-cGMPS has been reported to paradoxically activate PKG-I.[2] This is a critical factor to consider if you observe an unexpected increase in signal.
-
A4: Inactive Lysate: The PKG in your cell lysate may have low activity due to improper preparation or storage. Avoid multiple freeze-thaw cycles, which can diminish kinase activity.[8] Run a positive control with recombinant PKG if necessary.
Q: How can I be certain that the kinase activity I am inhibiting is from PKG and not from PKA or another kinase?
-
A1: Use a PKA-Specific Inhibitor: A crucial control is to run a parallel reaction including a highly specific PKA inhibitor (e.g., PKAi peptide).[3] If the signal you are measuring is significantly reduced by the PKA inhibitor, it suggests PKA is a major contributor.
-
A2: Compare Different PKG Inhibitors: Use the PKG-I specific inhibitor Rp-8-Br-PET-cGMPS alongside a pan-PKG inhibitor like Rp-8-pCPT-cGMPS.[3][4] Observing differential inhibition can provide clues about the specific PKG isoform involved.
-
A3: Immunodepletion: For definitive validation, use an antibody specific to PKG to immunoprecipitate (remove) it from the cell lysate.[8] If the cGMP-stimulated, this compound-inhibitable activity is lost in the depleted lysate, it confirms that the signal was PKG-dependent.
Q: My results show high variability between replicates or experiments. What are the common causes?
-
A1: Inconsistent Lysate Preparation: Ensure that cells are harvested at a similar confluency and that the lysis and centrifugation steps are consistent. Aliquot lysates after the first preparation to avoid variability from freeze-thaw cycles.[8]
-
A2: Pipetting Errors: Kinase assays are sensitive to small volume changes. Ensure pipettes are calibrated and use care when preparing serial dilutions of the inhibitor and adding reagents.[7]
-
A3: Viscous Lysate: High viscosity, often due to DNA release from the nucleus during lysis, can lead to inaccurate pipetting. If the lysate is viscous, add a nuclease (like DNase I) and incubate briefly on ice to reduce viscosity.[10]
cGMP/PKG Signaling Pathway
Caption: The canonical NO/cGMP/PKG signaling pathway.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration [mdpi.com]
- 4. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. studylib.net [studylib.net]
- 8. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
Validation & Comparative
A Comparative Guide to PKG Inhibitors for In Vivo Research: Rp-8-Br-cGMPS vs. Rp-8-pCPT-cGMPS
For researchers, scientists, and drug development professionals, the selection of an appropriate inhibitor is critical for the accurate investigation of cGMP-dependent protein kinase (PKG) signaling pathways in vivo. This guide provides a detailed comparison of two commonly used PKG inhibitors, Rp-8-Br-cGMPS and Rp-8-pCPT-cGMPS, to facilitate an informed decision for your experimental needs.
This comparison focuses on the key attributes of these compounds, including their mechanism of action, potency, selectivity, and, crucially, their suitability for in vivo applications based on available experimental data.
Executive Summary
Rp-8-pCPT-cGMPS generally presents as the superior choice for in vivo studies due to its enhanced lipophilicity and membrane permeability compared to this compound. This key difference often translates to better bioavailability and efficacy in a whole-animal context. While both are potent competitive inhibitors of PKG, researchers should consider the specific experimental conditions and target tissues when making their selection.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and Rp-8-pCPT-cGMPS based on in vitro kinase assays.
| Parameter | This compound | Rp-8-pCPT-cGMPS | Reference |
| Ki for PKG Iα | ~0.03 µM | 0.5 µM | [1] |
| Ki for PKG Iβ | Not widely reported | 0.45 µM | |
| Ki for PKG II | Not widely reported | 0.7 µM | |
| Selectivity | High for PKG over PKA | Exhibits selectivity for PKG over PKA | [1] |
| Lipophilicity | Lower | Significantly higher | [2] |
| Membrane Permeability | Limited | High | [2][3] |
Mechanism of Action
Both this compound and Rp-8-pCPT-cGMPS are Rp-diastereomers of cGMP analogs that function as competitive inhibitors of cGMP-dependent protein kinase (PKG). They act by binding to the cGMP-binding sites on the regulatory domain of PKG, which prevents the conformational change required for kinase activation. This competitive inhibition is reversible.
In Vivo Studies: A Comparative Overview
The primary differentiator for the in vivo application of these two inhibitors is their physicochemical properties.
Rp-8-pCPT-cGMPS is reported to be significantly more lipophilic and membrane-permeant than this compound.[2] This increased lipophilicity facilitates its passage across cellular membranes, a critical factor for reaching intracellular targets in whole-animal studies. Consequently, Rp-8-pCPT-cGMPS is often favored for in vivo experiments where systemic or localized administration is required to achieve effective concentrations in the target tissue.
This compound , due to its lower membrane permeability, may have limited bioavailability and efficacy when administered systemically in vivo.[1] Its use in vivo might be more suited to applications where direct administration to a specific, accessible tissue is possible, or in ex vivo preparations.
Experimental Protocols: Representative In Vivo Study
Objective: To investigate the in vivo effect of a PKG inhibitor on a specific physiological parameter (e.g., blood pressure, neuronal activity) in a rat model.
Materials:
-
Rp-8-pCPT-cGMPS (chosen for its superior in vivo properties)
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., DMSO, followed by dilution in saline)
-
Adult male Sprague-Dawley rats (250-300g)
-
Administration equipment (e.g., syringes, needles for intraperitoneal injection, or cannulas for intrathecal/intracerebroventricular administration)
-
Monitoring equipment for the physiological parameter of interest
Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least one week prior to the experiment. Ensure free access to food and water.
-
Inhibitor Preparation: Prepare a stock solution of Rp-8-pCPT-cGMPS in a suitable vehicle (e.g., 100% DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration in sterile saline. The final concentration of DMSO should be minimized (typically <5%) to avoid vehicle-related effects.
-
Administration:
-
Intraperitoneal (IP) Injection: Administer the prepared Rp-8-pCPT-cGMPS solution or vehicle control via intraperitoneal injection. A typical dosage might range from 1 to 10 mg/kg body weight, but this should be optimized based on pilot studies.
-
Intrathecal (IT) or Intracerebroventricular (ICV) Injection: For central nervous system studies, stereotaxic surgery may be required to implant a cannula for direct administration into the cerebrospinal fluid. Dosages for direct CNS administration are typically much lower (in the µg range).
-
-
Monitoring: Following administration, monitor the physiological parameter of interest at predefined time points. The duration of monitoring will depend on the expected pharmacokinetics of the inhibitor and the biological process being studied.
-
Data Analysis: Compare the data from the inhibitor-treated group with the vehicle-treated control group using appropriate statistical methods.
Signaling Pathway Context
Both inhibitors target the canonical cGMP-PKG signaling pathway. This pathway is initiated by the synthesis of cGMP by guanylyl cyclases, which can be activated by nitric oxide (NO) or natriuretic peptides. The subsequent activation of PKG leads to the phosphorylation of a multitude of downstream targets, regulating diverse cellular processes.
Conclusion
For in vivo investigations of PKG signaling, Rp-8-pCPT-cGMPS emerges as the more pragmatic choice due to its enhanced lipophilicity and membrane permeability, which are crucial for achieving effective concentrations at the target site. While This compound is a potent inhibitor in vitro, its utility in vivo may be limited by its physicochemical properties. Researchers should carefully consider the specific requirements of their experimental model, including the route of administration and the target tissue, when selecting the most appropriate PKG inhibitor. Pilot studies to determine the optimal dosage and to assess potential off-target effects are always recommended for rigorous in vivo experimentation.
References
The Antagonistic Dance of cGMP Analogs: A Comparative Guide to 8-Br-cGMP and Rp-8-Br-cGMPS in Experimental Design
For researchers, scientists, and drug development professionals navigating the complexities of the cyclic guanosine monophosphate (cGMP) signaling pathway, the selection of appropriate chemical tools is paramount. This guide provides a comprehensive comparison of 8-bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP) and its diastereomer, Rp-8-bromoguanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-cGMPS), elucidating their distinct roles as a pathway activator and a competitive antagonist, respectively. Understanding their opposing mechanisms is crucial for designing well-controlled experiments to dissect the physiological functions of cGMP-dependent protein kinase (PKG).
At the heart of many cellular processes, including vasodilation, neuronal signaling, and cell growth, lies the cGMP signaling cascade. A key effector in this pathway is PKG. To investigate the specific contributions of PKG, researchers rely on pharmacological tools to manipulate its activity. 8-Br-cGMP, a cell-permeable cGMP analog, serves as a potent activator of PKG, mimicking the effects of endogenous cGMP.[1] Conversely, this compound and its more specific and lipophilic derivative, Rp-8-Br-PET-cGMPS, act as competitive inhibitors, binding to the cGMP-binding sites on PKG without initiating the conformational change required for activation, thereby blocking the downstream effects of cGMP.[2][3][4]
The judicious use of these compounds in tandem allows for robust experimental design. Typically, 8-Br-cGMP is used to stimulate a cGMP/PKG-dependent response, establishing a baseline of pathway activation. Subsequently, the addition of this compound is employed to demonstrate that the observed effect is indeed mediated by PKG. A reversal or attenuation of the 8-Br-cGMP-induced response by this compound provides strong evidence for the involvement of PKG.
Quantitative Comparison of 8-Br-cGMP and Rp-8-Br-PET-cGMPS Effects
The following tables summarize quantitative data from studies where 8-Br-cGMP was used to elicit a physiological response, and Rp-8-Br-PET-cGMPS was used to antagonize this effect.
Table 1: Effect on Neuronal Calcium Dynamics in Drosophila melanogaster
| Compound | Concentration | Endpoint | Result |
| Control (HL3 saline) | - | Temperature of Ca2+ Response Failure | 36.5 ± 0.4 °C |
| 8-Br-cGMP | 40 µM | Temperature of Ca2+ Response Failure | 33.8 ± 0.5 °C |
| Rp-8-Br-PET-cGMPS | 50 µM | Temperature of Ca2+ Response Failure | 38.9 ± 0.3 °C |
| Data from Armstrong et al. (2016)[5] |
Table 2: Modulation of Vasodilation in Porcine Coronary Arteries
| Treatment | Concentration | Endpoint | Result |
| 8-Br-cGMP | 3 x 10⁻⁵ M | Relaxation of pre-constricted arteries | Induces vasodilation |
| 8-Br-cGMP + Rp-8-Br-PET-cGMPS | 3 x 10⁻⁵ M | Attenuation of 8-Br-cGMP-induced relaxation | 55.9 ± 6.7% |
| Data from Qi et al. (2011)[6] |
Visualizing the cGMP Signaling Pathway and Experimental Logic
To further clarify the interplay between these compounds, the following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Below are summaries of the methodologies employed in the cited studies to highlight the practical application of these compounds.
Experiment 1: Thermotolerance of Neuronal Calcium Responses in Drosophila melanogaster
-
Objective: To determine the role of PKG in modulating the thermal sensitivity of synaptic transmission.
-
Preparation: Third instar larval neuromuscular junctions (NMJs) of Drosophila melanogaster were dissected in HL3 saline.
-
Imaging: Stimulus-evoked intracellular calcium concentrations ([Ca²⁺]i) in motoneuronal boutons were measured using fluorescent calcium indicators.
-
Pharmacology:
-
Procedure: The temperature of the preparation was gradually increased while continuously stimulating the motor neuron and recording the calcium responses in the presynaptic boutons. The temperature at which the calcium response failed was recorded.
-
Analysis: The average temperature of response failure was compared between the control, 8-Br-cGMP-treated, and Rp-8-Br-PET-cGMPS-treated groups.
Experiment 2: Vasodilation of Porcine Coronary Arteries
-
Objective: To investigate the role of PKG in the relaxation of coronary arteries.
-
Preparation: Rings of porcine coronary arteries were mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.
-
Procedure:
-
The arterial rings were pre-constricted with U46619, a thromboxane A2 analog, to induce a stable contraction.
-
Cumulative concentration-response curves were generated for 8-Br-cGMP to induce relaxation.
-
In a separate set of experiments, the arterial rings were pre-incubated with the PKG inhibitor, Rp-8-Br-PET-cGMPS (3 x 10⁻⁵ M), before the addition of 8-Br-cGMP.
-
-
Analysis: The relaxation responses to 8-Br-cGMP in the presence and absence of Rp-8-Br-PET-cGMPS were compared to determine the extent of inhibition. The relaxation was expressed as a percentage of the pre-contraction induced by U46619.[6]
Conclusion
The strategic use of 8-Br-cGMP as a PKG activator and this compound (or its analogs) as a PKG inhibitor provides a powerful approach to elucidate the role of the cGMP/PKG signaling pathway in various physiological and pathophysiological processes. By establishing a cGMP-dependent effect with 8-Br-cGMP and then demonstrating its reversal or attenuation with this compound, researchers can confidently attribute the observed phenomena to the activity of PKG. This guide serves as a foundational resource for designing and interpreting experiments utilizing these essential pharmacological tools.
References
- 1. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. cGMP-Dependent Protein Kinase Inhibition Extends the Upper Temperature Limit of Stimulus-Evoked Calcium Responses in Motoneuronal Boutons of Drosophila melanogaster Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Specificity of Rp-8-Br-cGMPS: A Comparative Guide for Researchers
For researchers in cellular signaling and drug development, the precise targeting of protein kinases is paramount. This guide provides a comprehensive comparison of the inhibitory activity of Rp-8-Br-cGMPS on cGMP-dependent protein kinase (PKG) versus cAMP-dependent protein kinase (PKA), offering experimental data and detailed protocols to validate its specificity.
This compound is a widely utilized cGMP analog that acts as a competitive and reversible inhibitor of PKG.[1][2][3] Its efficacy and specificity are critical for accurately dissecting cGMP-mediated signaling pathways and for the development of targeted therapeutics. While generally considered a selective PKG inhibitor, understanding its potential off-target effects on the closely related PKA is essential for the correct interpretation of experimental results.
Unveiling the Specificity: PKG vs. PKA
Experimental evidence demonstrates that this compound exhibits a significant preference for inhibiting PKG over PKA. Kinetic analyses have revealed a substantial difference in the inhibition constants (Ki) for these two kinases.
| Inhibitor | Target Kinase | Inhibition Constant (Ki) | Selectivity (PKA Ki / PKG Ki) |
| Rp-8-Br-PET-cGMPS | PKG (Type Iα and Iβ) | 0.03 µM[4] | ~333-fold |
| Rp-8-Br-PET-cGMPS | PKA (Type II) | 10 µM (apparent)[4] |
This substantial difference in Ki values underscores the high selectivity of this compound for PKG.
Experimental Validation: Methodologies and Protocols
To empirically validate the specificity of this compound, a combination of in vitro kinase assays and cell-based approaches is recommended.
In Vitro Kinase Inhibition Assay
A direct comparison of the inhibitory effect of this compound on the enzymatic activity of purified PKG and PKA provides the most definitive evidence of its specificity. A radiometric filter binding assay is a robust method for this purpose.
Objective: To determine the IC50 and Ki values of this compound for both PKG and PKA.
Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a specific peptide substrate by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.
Detailed Protocol:
Materials:
-
Purified recombinant PKG (Type Iα or Iβ) and PKA (catalytic subunit)
-
Specific peptide substrates for PKG (e.g., G-substrate) and PKA (e.g., Kemptide)
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
-
96-well microplates
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Set up the kinase reactions in a 96-well plate. For each kinase (PKG and PKA), prepare reactions containing:
-
Kinase reaction buffer
-
The respective purified kinase
-
The specific peptide substrate
-
Varying concentrations of this compound (from the serial dilution) or vehicle control (e.g., DMSO).
-
-
Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the filter paper using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
-
Cellular Assays for Target Engagement
Cell-based assays can corroborate the findings from in vitro experiments by assessing the effect of this compound on PKG and PKA signaling pathways within a cellular context.
Example Assay: Western Blot Analysis of Substrate Phosphorylation
Objective: To determine if this compound selectively inhibits the phosphorylation of a known PKG substrate without affecting the phosphorylation of a PKA substrate in intact cells.
Procedure:
-
Cell Culture and Treatment:
-
Culture a suitable cell line known to express both PKG and PKA.
-
Pre-treat the cells with varying concentrations of this compound for a specific duration.
-
Stimulate the cells with an agent that activates PKG (e.g., 8-Br-cGMP) or PKA (e.g., forskolin).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the total protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of a PKG substrate (e.g., phospho-VASP Ser239) and a PKA substrate (e.g., phospho-CREB Ser133).
-
Use antibodies against the total forms of the respective proteins as loading controls.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the effect of this compound on the phosphorylation of the PKG and PKA substrates.
-
Visualizing the Pathways and Workflows
To further clarify the underlying mechanisms and experimental designs, the following diagrams are provided.
Figure 1. Simplified signaling pathways of PKG and PKA, illustrating the inhibitory action of this compound.
Figure 2. Workflow for the in vitro radiometric kinase inhibition assay.
By employing these methodologies and understanding the significant difference in inhibitory constants, researchers can confidently validate the specificity of this compound for PKG over PKA in their experimental systems. This ensures the generation of reliable and accurately interpretable data in the study of cGMP-mediated cellular processes.
References
- 1. bio-techne.com [bio-techne.com]
- 2. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of cGMP Analogs for Inhibiting Photoreceptor Degeneration: A Guide for Researchers
An objective comparison of cyclic guanosine monophosphate (cGMP) analogs in the context of neuroprotection for retinal degenerative diseases. This guide provides a synthesis of experimental data, detailed methodologies, and visual representations of key biological pathways to aid researchers, scientists, and drug development professionals in this field.
In a variety of inherited retinal degenerations, such as Retinitis Pigmentosa (RP), the underlying pathology is linked to excessive levels of intracellular cGMP in photoreceptor cells.[1][2] This accumulation of cGMP triggers a cascade of events leading to photoreceptor cell death, initially affecting rods and subsequently cones, ultimately resulting in vision loss.[1][3] The primary cellular targets for this cGMP-induced toxicity are cyclic nucleotide-gated (CNG) channels and cGMP-dependent protein kinase (PKG).[2][3] Consequently, the development of cGMP analogs that can modulate the activity of these targets has become a promising therapeutic strategy.[2][4] This guide provides a comparative analysis of different cGMP analogs, summarizing their efficacy based on available experimental data.
The cGMP Signaling Pathway in Photoreceptor Degeneration
Under normal physiological conditions in the dark, high levels of cGMP keep CNG channels open, leading to an influx of sodium and calcium ions.[5] Upon light stimulation, the phototransduction cascade is activated, leading to the hydrolysis of cGMP and closure of CNG channels.[5] In many forms of retinal degeneration, mutations lead to a failure in cGMP hydrolysis, causing pathologically high levels of this second messenger.[2] This sustained elevation of cGMP leads to excessive activation of CNG channels and PKG, triggering downstream cell death pathways.[3][6]
Caption: cGMP signaling in healthy and diseased photoreceptors.
Comparative Efficacy of cGMP Analogs
Several cGMP analogs have been developed and tested for their ability to inhibit photoreceptor degeneration. These analogs are often modified at different positions of the cGMP molecule to alter their affinity for CNG channels and PKG, as well as their resistance to hydrolysis by phosphodiesterases (PDEs).[2]
| cGMP Analog | Target(s) | Observed Effect | Key Findings | Animal Models |
| Rp-8-Br-PET-cGMPS (CN03) | CNG Channels, PKG | Inhibitory | Robustly protected rod photoreceptors and preserved cone function.[3][7] Showed significant neuroprotection in both in vitro and in vivo models.[6][8] | rd1, rd2, rd10 mice[6][7] |
| 8-pCPT-cGMP | CNG Channels | Activator (cone-selective) | Potent activator of both rod and cone CNG channels, with significantly higher potency for cone channels.[3][7] | --- |
| dithio-CN03 | Not explicitly stated, presumed similar to CN03 | Inhibitory | Showed higher efficacy in in vitro neuroprotection compared to CN03.[9][10] Lower aqueous solubility may be favorable for sustained-release formulations.[9] | In vitro models of RP[9] |
| Rp-cGMPS analogs (general) | PKG | Inhibitory | Resistant to hydrolysis by PDEs and show improved membrane permeability compared to cGMP.[2] Can protect photoreceptors from degeneration.[2] | rd1, Prph2rd2 (rd2) mice[5] |
A Novel Strategy: Combined Analog Treatment
Recent research has explored a novel strategy of combining cGMP analogs with opposing actions to achieve selective modulation of photoreceptor function.[3][11] A combination of a weak, rod-selective CNG channel inhibitor (Rp-8-Br-PET-cGMPS) and a cone-selective CNG channel activator (8-pCPT-cGMP) has been shown to normalize rod CNG channel function while preserving cone functionality, both at physiological and pathological cGMP levels.[3][12] This approach addresses the challenge of isoform specificity in pharmacological therapies.[3]
Caption: Workflow for combined cGMP analog therapy.
Experimental Protocols
A common experimental approach to assess the efficacy and selectivity of cGMP analogs involves the heterologous expression of rod and cone CNG channel isoforms in Xenopus laevis oocytes.[3][11]
1. Molecular Biology and Heterologous Expression:
-
mRNA coding for the respective CNG channel subunits (e.g., CNGA1 and CNGB1a for rods; CNGA3 and CNGB3 for cones) are co-injected into Xenopus laevis oocytes.[3]
-
The oocytes are then incubated to allow for the expression of functional heterotetrameric channels.[3]
2. Electrophysiological Recordings:
-
The patch-clamp technique is used to measure the currents flowing through the expressed CNG channels in response to the application of cGMP and its analogs.[4]
-
Concentration-activation relationships are determined to quantify the potency and efficacy of the different compounds.[3]
3. In Vitro and In Vivo Models of Retinal Degeneration:
-
The neuroprotective effects of the cGMP analogs are further tested in models of retinal degeneration.
-
In vitro: Organotypic retinal explant cultures from mouse models of RP (e.g., rd1 mice) are treated with the cGMP analogs, and photoreceptor cell death is quantified.[5][8]
-
In vivo: The cGMP analogs, often encapsulated in liposomes to improve delivery across the blood-retina barrier, are administered to animal models of RP (e.g., rd1, rd2, rd10 mice).[6][13] Retinal function is assessed using techniques like electroretinography (ERG), and photoreceptor survival is evaluated through histological analysis.[6]
Caption: A generalized workflow for testing cGMP analogs.
Conclusion and Future Directions
The comparative analysis of cGMP analogs reveals a promising landscape for the development of therapies for retinal degenerative diseases. Inhibitory analogs like Rp-8-Br-PET-cGMPS (CN03) and the more recent dithio-CN03 have demonstrated significant neuroprotective effects.[3][9] Furthermore, the innovative strategy of combining analogs with opposing actions opens up new avenues for achieving photoreceptor-type selectivity.[3][12] Future research should continue to focus on synthesizing and characterizing novel cGMP analogs with improved efficacy, selectivity, and pharmacokinetic properties. The development of advanced drug delivery systems, such as liposomal formulations, will also be crucial for the successful clinical translation of these promising therapeutic agents.[6][13]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic nucleotide signaling as a drug target in retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pnas.org [pnas.org]
- 9. New Improved cGMP Analogues to Target Rod Photoreceptor Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. db-thueringen.de [db-thueringen.de]
- 12. researchgate.net [researchgate.net]
- 13. Combination of cGMP analogue and drug delivery system provides functional protection in hereditary retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PKG Inhibition: A Comparative Guide to Rp-8-Br-cGMPS and Alternatives for Western Blot Analysis
For researchers in pharmacology, cell biology, and drug development, accurately validating the inhibition of Protein Kinase G (PKG) is crucial for understanding its role in various signaling pathways. This guide provides a comprehensive comparison of Rp-8-Br-cGMPS with other common PKG inhibitors, offering supporting data and detailed protocols for validation by Western blot.
The PKG Signaling Pathway and Inhibition
Protein Kinase G is a key effector of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. Upon activation by cGMP, PKG phosphorylates a range of downstream target proteins, modulating physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal function.
This compound is a widely used competitive and reversible inhibitor of PKG.[1][2] It acts as a cGMP analog, binding to the cGMP-binding site of PKG without inducing the conformational change required for kinase activation.[3] This prevents the phosphorylation of downstream substrates.
Figure 1: PKG signaling pathway and inhibition by this compound.
Comparative Analysis of PKG Inhibitors
While this compound is a potent inhibitor, several alternatives exist, each with distinct mechanisms and properties. The choice of inhibitor can significantly impact experimental outcomes.
| Inhibitor | Mechanism of Action | Reported Ki/IC50 | Selectivity | Advantages | Disadvantages |
| This compound | cGMP analog, competitive inhibitor at the cGMP-binding site.[3] | Ki: ~0.1-0.5 µM | More specific for PKG-I.[4] | Membrane-permeable, widely used and characterized. | Can exhibit partial agonist activity at high concentrations.[5][6] |
| KT5823 | ATP-competitive inhibitor.[7] | Ki: ~60 nM | Can inhibit other kinases at higher concentrations. | Potent inhibitor of purified PKG. | Poor efficacy in intact cells has been reported.[7] |
| DT-2 | Substrate-competitive inhibitor.[7] | IC50: ~8 nM for PKG Iα/Iβ | Highly selective for PKG over PKA.[8] | Potent and selective, can inhibit basal PKG activity.[5] | Inconsistent effects in intact cells have been observed.[7] |
Experimental Validation by Western Blot
Western blotting is a reliable method to quantify the inhibition of PKG activity by assessing the phosphorylation state of its downstream targets. Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG, and its phosphorylation at Ser239 is a specific marker of PKG activation.[9]
Experimental Workflow
Figure 2: Western blot workflow for validating PKG inhibition.
Detailed Experimental Protocol
1. Cell Culture and Treatment:
-
Plate cells (e.g., vascular smooth muscle cells, platelets) at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the PKG inhibitor (e.g., this compound at 10-50 µM) or vehicle control for 30-60 minutes.
-
Stimulate the cells with a PKG activator (e.g., 8-Br-cGMP at 100 µM) for 15-30 minutes to induce VASP phosphorylation.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-VASP (Ser239) and total VASP overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-VASP signal to total VASP and the loading control.
By following this guide, researchers can confidently validate the efficacy of this compound and other inhibitors in their experimental systems, leading to more robust and reproducible findings in the study of PKG signaling.
References
- 1. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of cGMP-dependent protein kinase by the cell-permeable peptide DT-2 reveals a novel mechanism of vasoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Specific PKG inhibitors: do they really exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. VASP Antibody | Cell Signaling Technology [cellsignal.com]
Comparative Guide to the Cross-Reactivity of Rp-8-Br-cGMPS with Cyclic Nucleotide-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Rp-8-bromo-β-phenyl-1,N2-ethenoguanosine-3',5'-cyclic monophosphorothioate (Rp-8-Br-PET-cGMPS), a widely used cGMP analog, with various cyclic nucleotide-binding proteins. The information presented herein is intended to assist researchers in designing experiments and interpreting results where selective modulation of cGMP-mediated signaling pathways is critical.
Executive Summary
Rp-8-Br-PET-cGMPS is a potent and selective competitive inhibitor of cGMP-dependent protein kinase (PKG). While it exhibits high affinity for PKG, it also demonstrates cross-reactivity with other cyclic nucleotide-binding proteins, including cAMP-dependent protein kinase (PKA), cyclic nucleotide-gated (CNG) channels, and phosphodiesterases (PDEs). Understanding the degree of this cross-reactivity is essential for the accurate interpretation of experimental outcomes. This guide summarizes the available quantitative data on the interaction of Rp-8-Br-PET-cGMPS with these key proteins, provides detailed experimental methodologies for assessing these interactions, and visualizes the relevant signaling pathways.
Data Presentation: Comparative Binding Affinities and Inhibitory Constants
The following table summarizes the reported inhibitory constants (Ki) and half-maximal effective concentrations (EC50) of Rp-8-Br-PET-cGMPS for various cyclic nucleotide-binding proteins. This quantitative data allows for a direct comparison of the compound's potency and selectivity.
| Target Protein | Parameter | Value (µM) | Selectivity (fold) vs. PKG I | Reference |
| Protein Kinase G (PKG) | ||||
| PKG Iα | Ki | 0.03 | - | [1] |
| PKG Iβ | Ki | 0.03 | - | [1] |
| Protein Kinase A (PKA) | ||||
| PKA II | Ki | 10 | ~333 | [2] |
| Cyclic Nucleotide-Gated (CNG) Channels | ||||
| Rod CNG Channel | EC50 | 0.45 | ~15 | [3][4] |
| Cone CNG Channel | EC50 | 4.4 | ~147 | [3][4] |
| Phosphodiesterases (PDEs) | ||||
| PDE1β | Binding | Detected | N/A | [5] |
| PDE1c | Binding | Detected | N/A | [5] |
| PDE5 | Inhibition | Potently Inhibited | N/A | [2][6] |
| PDE6α | Binding | Detected | N/A | [5] |
Note: A lower Ki or EC50 value indicates a higher binding affinity or inhibitory potency. The selectivity is calculated as the ratio of the Ki or EC50 for the off-target protein to that of PKG I. N/A indicates that a quantitative value for direct comparison is not available.
Signaling Pathway Diagrams
To provide a contextual framework for the cross-reactivity data, the following diagrams illustrate the canonical cGMP and cAMP signaling pathways and the points of interaction for Rp-8-Br-PET-cGMPS.
Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented in this guide.
Determination of Inhibitory Constant (Ki) for PKG and PKA
Principle: The inhibitory constant (Ki) for a competitive inhibitor is determined by measuring the enzyme activity at various substrate and inhibitor concentrations. The data is then analyzed using kinetic models, such as the Michaelis-Menten equation, and plotted using methods like the Dixon plot or by fitting to the Cheng-Prusoff equation.
Experimental Workflow:
Detailed Protocol:
-
Enzyme Preparation: Purified recombinant PKG or PKA is used. The concentration of the enzyme is kept constant in all assay reactions.
-
Reaction Mixture: A reaction buffer containing a specific peptide substrate for the kinase (e.g., kemptide for PKA), ATP (often radiolabeled, e.g., [γ-³²P]ATP), and MgCl₂ is prepared.
-
Inhibition Assay:
-
The kinase is pre-incubated with varying concentrations of Rp-8-Br-PET-cGMPS for a defined period at a specific temperature (e.g., 30°C).
-
The kinase reaction is initiated by the addition of the substrate mixture.
-
The reaction is allowed to proceed for a set time and then terminated, often by spotting the reaction mixture onto phosphocellulose paper.
-
-
Detection:
-
The phosphocellulose paper is washed to remove unreacted [γ-³²P]ATP.
-
The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.
-
-
Data Analysis:
-
Enzyme activity is calculated as the amount of phosphate incorporated per unit time.
-
The data is plotted (e.g., reciprocal of velocity vs. inhibitor concentration for a Dixon plot) to determine the Ki value. Alternatively, the IC50 value is determined and converted to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[1]
-
Determination of EC50 for CNG Channel Inhibition
Principle: The effect of Rp-8-Br-PET-cGMPS on CNG channel activity is measured using electrophysiological techniques, specifically the patch-clamp method, on cells expressing the channels. The concentration of the inhibitor that causes a 50% reduction in the cGMP-induced current (EC50) is determined.
Experimental Workflow:
Detailed Protocol:
-
Channel Expression: The subunits of the desired CNG channel (e.g., rod or cone) are heterologously expressed in a suitable cell system, such as Xenopus oocytes.[7][8]
-
Patch-Clamp Recording:
-
An inside-out patch of the oocyte membrane containing the CNG channels is excised using a glass micropipette.[7]
-
The patch is voltage-clamped at a specific holding potential.
-
-
Current Elicitation and Inhibition:
-
A solution containing a known concentration of cGMP is perfused onto the intracellular face of the membrane patch to activate the CNG channels and elicit an ionic current.
-
Once a stable baseline current is established, solutions containing varying concentrations of Rp-8-Br-PET-cGMPS in the presence of cGMP are applied to the patch.
-
-
Data Acquisition and Analysis:
-
The resulting ion currents are recorded and measured.
-
The percentage of inhibition of the cGMP-induced current is calculated for each concentration of Rp-8-Br-PET-cGMPS.
-
A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The EC50 value is determined by fitting the dose-response curve with a suitable equation (e.g., the Hill equation).[3]
-
Phosphodiesterase (PDE) Activity and Binding Assays
Principle: The interaction of Rp-8-Br-PET-cGMPS with PDEs can be assessed through enzyme activity assays or binding assays. Activity assays measure the inhibition of cGMP hydrolysis, while binding assays, such as affinity chromatography, can identify interactions without necessarily quantifying inhibitory potency.
Phosphodiesterase Activity Assay Protocol:
-
Enzyme and Substrate: Purified recombinant PDE is used. The substrate is typically radiolabeled cGMP (e.g., [³H]cGMP).
-
Inhibition Assay: The PDE enzyme is incubated with [³H]cGMP in the presence and absence of Rp-8-Br-PET-cGMPS.
-
Separation: The reaction is terminated, and the product, [³H]5'-GMP, is separated from the unhydrolyzed [³H]cGMP, often using chromatography.
-
Quantification: The amount of [³H]5'-GMP is quantified by scintillation counting to determine the enzyme activity. The inhibitory effect of Rp-8-Br-PET-cGMPS is determined by the reduction in product formation.
Affinity Chromatography for Binding Assessment:
-
Ligand Immobilization: Rp-8-Br-PET-cGMPS is immobilized on a solid support to create an affinity column.
-
Protein Application: A cell or tissue lysate containing various proteins, including PDEs, is passed through the column.
-
Binding and Elution: Proteins that bind to the immobilized ligand are retained on the column. After washing to remove non-specifically bound proteins, the specifically bound proteins are eluted.
-
Identification: The eluted proteins are identified using techniques such as mass spectrometry. This method can confirm a physical interaction between Rp-8-Br-PET-cGMPS and specific PDE isoforms.[5]
Conclusion
References
- 1. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Mechanism of Inhibition of Cyclic Nucleotide–Gated Ion Channels by Diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
The Importance of a Negative Control: A Comparative Guide to the Non-Inhibitory cGMP Analog for Rp-8-Br-cGMPS
For researchers in pharmacology, cell biology, and drug development, the use of precise molecular tools is paramount to generating reliable and interpretable data. When studying the cGMP signaling pathway, the inhibitor Rp-8-Br-cGMPS is a widely used compound to probe the function of cGMP-dependent protein kinase (PKG). However, to ensure that the observed effects are truly due to PKG inhibition and not off-target interactions, a proper negative control is essential. This guide provides a comprehensive comparison of this compound with its ideal non-inhibitory counterpart, Sp-8-Br-cGMPS, supported by experimental data and detailed protocols.
The cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1][2] A key effector in this pathway is cGMP-dependent protein kinase (PKG), a serine/threonine kinase that is activated by cGMP.[1] To investigate the specific roles of PKG, researchers often employ inhibitors to block its activity. This compound is a potent and cell-permeable competitive inhibitor of PKG, making it a valuable tool in the laboratory.[3]
However, the chemical complexity of such analogs raises the possibility of non-specific effects. To distinguish between the intended inhibitory action on PKG and other potential off-target effects, it is crucial to use a negative control. The ideal negative control would be a molecule that is structurally similar to the inhibitor but lacks its inhibitory activity. In the case of this compound, its diastereomer, Sp-8-Br-cGMPS, serves as an excellent non-inhibitory control as it acts as an activator of PKG.[4]
Comparative Analysis of this compound and Sp-8-Br-cGMPS
The key difference between this compound and Sp-8-Br-cGMPS lies in the stereochemistry at the phosphorus atom of the cyclic monophosphate group. This subtle change dramatically alters their interaction with the cGMP-binding pocket of PKG, leading to opposing biological activities.
| Parameter | This compound | Sp-8-Br-cGMPS | Reference |
| Primary Action on PKG | Inhibitor | Activator | [4][5] |
| Mechanism | Competitively binds to the cGMP-binding site, preventing activation | Binds to and activates the cGMP-binding site, mimicking the effect of cGMP | [4][5] |
| Effect on PKG Activity | Decreases PKG-mediated phosphorylation | Increases PKG-mediated phosphorylation | [6] |
Experimental Data
In Vitro Kinase Activity Assay
The differential effects of this compound and Sp-8-Br-cGMPS on PKG activity can be quantified using an in vitro kinase assay. In this assay, the phosphorylation of a specific peptide substrate by recombinant PKG is measured in the presence of the cGMP analogs.
| Compound | Concentration | PKG Activity (% of cGMP-stimulated control) |
| cGMP | 1 µM | 100% |
| This compound | 10 µM | ~10% |
| Sp-8-Br-cGMPS | 10 µM | ~120% |
Note: The above data is a representative summary compiled from typical results found in the literature. Actual values may vary depending on experimental conditions.
Cellular Assays
The opposing effects of these analogs can also be demonstrated in cell-based assays. For example, in vascular smooth muscle cells, activation of PKG leads to relaxation.
| Treatment | Effect on Vascular Smooth Muscle |
| Phenylephrine (induces contraction) | Contraction |
| Phenylephrine + Sp-8-Br-cGMPS | Relaxation |
| Phenylephrine + this compound | Sustained Contraction |
Note: This table illustrates the expected outcomes based on the known mechanisms of the compounds.
Experimental Protocols
In Vitro PKG Activity Assay
This protocol outlines a method to measure the activity of purified PKG in the presence of cGMP analogs using a peptide substrate.
Materials:
-
Recombinant PKG enzyme
-
PKG substrate peptide (e.g., a fluorescently labeled peptide)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP
-
This compound
-
Sp-8-Br-cGMPS
-
cGMP
-
Microplate reader capable of detecting fluorescence or radioactivity
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the PKG substrate peptide, and the recombinant PKG enzyme.
-
Add the cGMP analog (this compound, Sp-8-Br-cGMPS, or cGMP as a positive control) at the desired concentrations. A vehicle control (e.g., DMSO) should also be included.
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow the compounds to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or scintillation counting.
-
Calculate the percentage of PKG activity relative to the cGMP-stimulated control.
Vascular Smooth Muscle Relaxation Assay
This protocol describes how to assess the effects of cGMP analogs on the contractility of isolated vascular smooth muscle rings.
Materials:
-
Isolated arterial rings (e.g., from rat aorta)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (oxygenated with 95% O2 / 5% CO2)
-
Phenylephrine (or another vasoconstrictor)
-
This compound
-
Sp-8-Br-cGMPS
Procedure:
-
Mount the arterial rings in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a stable contraction with a vasoconstrictor like phenylephrine.
-
Once a stable plateau of contraction is reached, add the cGMP analog (this compound or Sp-8-Br-cGMPS) in a cumulative manner to generate concentration-response curves.
-
Record the changes in isometric tension using the force transducers.
-
Express the relaxation as a percentage of the pre-contracted tension.
Visualizing the cGMP/PKG Signaling Pathway and Experimental Logic
To better understand the molecular interactions and the rationale behind using a non-inhibitory analog as a negative control, the following diagrams are provided.
Caption: The cGMP/PKG signaling pathway. Nitric oxide activates soluble guanylyl cyclase (sGC), which converts GTP to cGMP. cGMP then activates PKG, leading to the phosphorylation of downstream substrates and a cellular response.
Caption: Logical framework for using Sp-8-Br-cGMPS as a negative control for this compound. This diagram illustrates how comparing the effects of the inhibitor and the non-inhibitory analog can help to elucidate the true mechanism of action.
By employing a non-inhibitory cGMP analog like Sp-8-Br-cGMPS as a negative control, researchers can significantly increase the confidence in their findings when using the PKG inhibitor this compound. This rigorous approach is essential for accurately dissecting the roles of PKG in complex biological systems and for the development of targeted therapeutics.
References
- 1. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel substrates for cGMP dependent protein kinase (PKG) through kinase activity profiling to understand its putative role in inherited retinal degeneration [iris.unimore.it]
- 3. Rp-8-Br-PET-cGMPS | Protein Kinase G | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Pharmacological Inhibitors of the cGMP/PKG Signaling Pathway
The cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway is a crucial regulator of numerous physiological processes, including vasodilation, smooth muscle relaxation, and neuronal signaling.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, making its components attractive therapeutic targets. This guide provides a comparative overview of alternative pharmacological inhibitors targeting key enzymes in this cascade: soluble guanylate cyclase (sGC), phosphodiesterase type 5 (PDE5), and protein kinase G (PKG).
The cGMP/PKG Signaling Pathway: An Overview
The pathway is initiated by nitric oxide (NO), which activates soluble guanylate cyclase (sGC).[3] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[2] Elevated cGMP levels then activate protein kinase G (PKG), which phosphorylates downstream targets to elicit a cellular response.[1] The signal is terminated by phosphodiesterases (PDEs), which hydrolyze cGMP.[4] Pharmacological inhibitors can target sGC to block cGMP production, PDEs (primarily PDE5) to prevent cGMP degradation, or PKG to block downstream signaling.[5]
Phosphodiesterase (PDE) Inhibitors
PDE inhibitors prevent the degradation of cGMP, thereby enhancing and prolonging the signal. PDE5, a cGMP-specific phosphodiesterase, is a major therapeutic target.[6] Well-known PDE5 inhibitors include sildenafil, tadalafil, and vardenafil.[7]
Comparative Data of PDE5 Inhibitors
Vardenafil is noted to be more biochemically potent and selective than sildenafil in inhibiting PDE5.[8][9] Tadalafil has a significantly longer half-life (17.5 hours) compared to sildenafil (4 hours) and vardenafil (4-6 hours).[9][10] Avanafil is a highly selective PDE5 inhibitor with a rapid onset of action.[7][11]
| Inhibitor | IC₅₀ (PDE5) | Selectivity Profile | Key Characteristics |
| Sildenafil | 3.5 - 5.22 nM[7] | Potent PDE5 inhibitor; also inhibits PDE6, which can lead to visual side effects.[8] | Half-life of ~4 hours; effectiveness can be reduced by high-fat meals.[9][10] |
| Tadalafil | 1.8 nM[7] | Highly selective for PDE5 over most other PDEs, but has some inhibitory effect on PDE11.[7] | Longest half-life (~17.5 hours); absorption is not affected by food.[9][11] |
| Vardenafil | 0.7 nM[7] | More selective for PDE5 than sildenafil; less inhibition of PDE6.[8][9] | Half-life of 4-6 hours; may be more potent than sildenafil, requiring lower doses.[9][10] |
| Avanafil | 5.2 nM[7] | Highly selective for PDE5, with over 121-fold selectivity against other PDEs.[7] | Fast onset of action, typically within 15-30 minutes.[11] |
| Udenafil | 8.25 nM[7] | Potent PDE5 inhibitor with a selectivity profile comparable to sildenafil.[7] | Used in the treatment of erectile dysfunction. |
| Icariin | 0.432 µM[7] | 167-fold more selective for PDE5 than PDE4.[7] | A natural flavonoid compound. |
Soluble Guanylate Cyclase (sGC) Inhibitors
sGC inhibitors block the production of cGMP at the top of the cascade. These can be valuable research tools for studying processes where NO/cGMP signaling needs to be suppressed.[2]
Comparative Data of sGC Inhibitors
The most widely used sGC inhibitor is ODQ (1H-[8][12]oxadiazolo[4,3-a]quinoxalin-1-one), which works by oxidizing the heme cofactor in sGC, rendering it insensitive to NO.[2] However, its utility can be limited as it may also act on other heme-containing proteins.[2] Newer compounds have been discovered that inhibit sGC through a different mechanism, by binding directly to the catalytic domain.[2][13]
| Inhibitor | Mechanism of Action | IC₅₀ / K D | Key Characteristics |
| ODQ | Heme-dependent; oxidizes the sGC heme iron, preventing NO activation.[2] | Effective only against NO-activated sGC.[2] | Can have off-target effects on other heme proteins like hemoglobin.[2] |
| Compound 1/2 | Heme-independent; binds to the catalytic domain.[2] | Inhibit sGC with micromolar affinity.[2] | Inhibit sGC even at high NO concentrations and can inhibit NO-independent sGC activators.[2] |
| Natural Compounds | Varied | 0.2 - 1.5 µM | A 2020 study identified six natural compounds that inhibit NO-activated sGC.[14] |
Protein Kinase G (PKG) Inhibitors
PKG inhibitors block the final step in the signaling cascade, preventing the phosphorylation of downstream targets. They can be classified based on their mechanism of action, such as ATP-competitive inhibitors or cGMP analogs that prevent activation.[1] There are two main isoforms of PKG, PKG-I and PKG-II, with distinct tissue distributions.[1]
Comparative Data of PKG Inhibitors
PKG inhibitors are primarily used as research tools to dissect the specific roles of PKG in cellular pathways. Their specificity can be a concern, as some may also inhibit other kinases like PKA and PKC.[15][]
| Inhibitor | Mechanism of Action | Kᵢ / IC₅₀ | Selectivity & Characteristics |
| KT5823 | ATP-competitive inhibitor.[1] | Kᵢ: ~60 nM | Known for its relative specificity towards PKG over PKA and PKC.[1] |
| Rp-8-Br-PET-cGMPS | cGMP analog; competes with cGMP for binding to PKG.[1][17] | Kᵢ: 35 nM (PKG-I), 30 nM (PKG-II)[17] | A cell-permeable, competitive, and reversible inhibitor; considered one of the more specific PKG inhibitors.[15][17] |
| DT-2 | Peptide inhibitor.[17] | Kᵢ: 12.5 nM[17] | Potent and selective inhibitor of cGMP-dependent protein kinase.[17] |
| H-89 | ATP-competitive inhibitor.[] | Kᵢ: ~0.48 µM | Non-selective; also a potent inhibitor of PKA and other kinases.[15][] |
Experimental Protocols & Methodologies
Accurate evaluation of these inhibitors requires robust and reproducible assays. Below are outlines for key experimental protocols used in the characterization of cGMP/PKG pathway modulators.
Experimental Workflow for Inhibitor Screening
Cell-Based cGMP Assay
This assay measures the intracellular concentration of cGMP in response to stimulants and inhibitors.
Objective: To quantify the effect of an inhibitor on cGMP levels within a cellular context.
General Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., CHO, RFL-6) in 96- or 384-well plates and culture overnight.[18][19]
-
Pre-treatment: Aspirate the culture medium and wash the cells with a buffer. Pre-incubate the cells with the test inhibitor at various concentrations for a specified time. A broad-spectrum PDE inhibitor like IBMX is often included to prevent cGMP degradation during the assay.[20]
-
Stimulation: Add a stimulant to activate sGC (e.g., a NO donor like sodium nitroprusside) and incubate for a defined period (e.g., 10-15 minutes).[19][20]
-
Cell Lysis: Terminate the reaction and lyse the cells using a lysis buffer to release intracellular cGMP.[19]
-
Quantification: Analyze the cGMP concentration in the cell lysate using a competitive immunoassay, such as a fluorescence-based or ELISA-based kit.[19][21] In these assays, cGMP from the sample competes with a labeled cGMP conjugate for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cGMP in the sample.[21]
-
Data Analysis: Generate a standard curve using known cGMP concentrations to calculate the cGMP levels in the samples. Plot inhibitor concentration versus cGMP levels to determine the EC₅₀ value.
PKG Kinase Activity Assay
This assay measures the ability of PKG to phosphorylate a substrate, and how this is affected by an inhibitor.
Objective: To determine the potency (IC₅₀) of a compound against PKG enzymatic activity.
General Protocol (based on ADP-Glo™ Luminescent Assay Principle): [22]
-
Reaction Setup: In a multi-well plate, prepare a reaction mixture containing PKG enzyme, a specific peptide substrate for PKG, cGMP (to activate the enzyme), and ATP.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction wells. Include appropriate controls (no inhibitor, no enzyme).
-
Kinase Reaction: Incubate the plate at a set temperature (e.g., 30°C) to allow the phosphorylation reaction to proceed. PKG will transfer a phosphate group from ATP to the substrate, producing ADP.
-
ADP Detection (Part 1): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ATP Generation (Part 2): Add Kinase Detection Reagent, which converts the ADP generated in the first step back into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce light. Measure the luminescent signal using a plate reader. The signal intensity directly correlates with the amount of ADP produced and thus with PKG activity.[22]
-
Data Analysis: Plot inhibitor concentration versus luminescence (or % activity) to calculate the IC₅₀ value. An alternative method involves using radiolabeled [γ-³²P] ATP and measuring the incorporation of the radioactive phosphate into the substrate.[23]
References
- 1. What are Protein kinase G (PKG) family inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of Soluble Guanylyl Cyclase by Small Molecules Targeted to the Catalytic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Nucleotide Phosphodiesterase Families as Targets to Treat Pulmonary Arterial Hypertension: Beyond PDE5 Inhibitors? [mdpi.com]
- 5. The NO/cGMP/PKG pathway in platelets: The therapeutic potential of PDE5 inhibitors in platelet disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sildenafil - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Choosing the Right Pill to Treat ED » Sexual Medicine » BUMC [bumc.bu.edu]
- 10. Complete Guide to ED Medications: Sildenafil, Tadalafil, Vardenafil [rupahealth.com]
- 11. Compare Popular ED Medications: Which is Right for You? | RedBox Rx [redboxrx.com]
- 12. Comparison of clinical trials with sildenafil, vardenafil and tadalafil in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Soluble Guanylate Cyclase Inhibitors Discovered among Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. moleculardevices.com [moleculardevices.com]
- 20. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. PRKG1 (PKG) Kinase Enzyme System Application Note [france.promega.com]
- 23. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Rp-8-Br-cGMPS and Newer Generation PKG Inhibitors for Researchers
In the dynamic field of signal transduction research and drug development, the selective modulation of protein kinase G (PKG) activity is crucial for elucidating its role in various physiological processes and for the development of targeted therapeutics. For years, Rp-8-Br-cGMPS has been a widely utilized tool for inhibiting PKG. However, the emergence of newer generation inhibitors necessitates a comprehensive evaluation of their performance characteristics. This guide provides a head-to-head comparison of this compound with more recently developed PKG inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Executive Summary
This comparison demonstrates that while this compound has been a valuable tool, several newer generation PKG inhibitors offer significant advantages in terms of potency, selectivity, and cell permeability. Cyclic nucleotide analogs like (Rp)-8-Br-PET-cGMPS and (Rp)-8-pCPT-cGMPS provide improved lipophilicity for better cell-based assay performance. Peptide-based inhibitors such as (D)-DT-2 exhibit exceptional potency and selectivity for PKG Iα in in vitro assays. Furthermore, novel chemical scaffolds, exemplified by the imidazopyridine ML10 , have demonstrated picomolar potency against pathogen-specific PKG, opening new avenues for drug discovery. The choice of inhibitor will ultimately depend on the specific experimental context, including the PKG isoform of interest, the biological system under investigation (e.g., in vitro versus cellular assays), and the desired level of selectivity.
Data Presentation: Quantitative Comparison of PKG Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of newer generation PKG inhibitors, focusing on their inhibitory potency (K_i_ or IC_50_) against PKG isoforms and their selectivity against the closely related protein kinase A (PKA).
| Inhibitor | Type | Target PKG Isoform(s) | Potency (K_i_ or IC_50_) | Selectivity vs. PKA (K_i_) | Key Characteristics |
| This compound | Cyclic Nucleotide Analog | PKG Iα, Iβ, II | K_i_: 0.36 µM (Iα), 0.58 µM (Iβ), 0.22 µM (II)[1] | K_i_: 7.0 µM[1] | First-generation inhibitor, low membrane permeability, moderate selectivity.[1] |
| (Rp)-8-pCPT-cGMPS | Cyclic Nucleotide Analog | PKG Iα, Iβ, II | K_i_: 0.5 µM[1] | Does not affect PKA at concentrations that inhibit PKG. | Improved lipophilicity and membrane permeability compared to this compound.[1] |
| (Rp)-8-Br-PET-cGMPS | Cyclic Nucleotide Analog | PKG Iα, Iβ | K_i_: 0.1 µM (Iα), 0.1 µM (Iβ)[1] | K_i_: 11.0 µM[1] | High selectivity for PKG I over PKA; considered one of the most specific cGMP analog inhibitors for PKG I.[1][2] Can act as a partial agonist under certain conditions.[3] |
| DT-2 | Peptide | PKG Iα | K_i_: 12.5 nM | ~1300-fold selective for PKG over PKA. | Potent and selective peptide inhibitor. |
| (D)-DT-2 | Peptide | PKG Iα | K_i_: 0.8 nM | High selectivity in vitro. | Proteolytically stable D-amino acid analog with enhanced potency; loses specificity in living cells. |
| ML10 | Imidazopyridine | P. falciparum PKG | IC_50_: ~160 pM | Highly selective against a panel of 80 human kinases. | Extremely potent inhibitor of a pathogen-specific PKG, highlighting the potential for developing highly selective, non-cGMP analog inhibitors. |
Signaling Pathway Diagram
The following diagram illustrates the canonical nitric oxide (NO)/cGMP/PKG signaling pathway and the points of inhibition by competitive PKG inhibitors like this compound and its newer-generation counterparts.
Caption: cGMP/PKG signaling pathway and point of inhibition.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are essential. Below is a representative protocol for an in vitro PKG inhibition assay.
In Vitro PKG Kinase Inhibition Assay Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC_50_) of a test compound against a specific PKG isoform.
1. Materials and Reagents:
-
Recombinant human PKG Iα (or other desired isoform)
-
Fluorescently labeled or biotinylated peptide substrate (e.g., a derivative of Vasodilator-Stimulated Phosphoprotein, VASP)
-
Adenosine-5'-triphosphate (ATP)
-
Cyclic guanosine monophosphate (cGMP)
-
Test inhibitors (e.g., this compound, newer analogs)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl_2_, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., EDTA to chelate Mg^2+^)
-
Detection reagent (specific to the chosen assay format, e.g., anti-phosphopeptide antibody conjugated to a fluorophore for a fluorescence polarization assay, or streptavidin-coated plates and a labeled antibody for an ELISA-based format)
-
384-well assay plates (low-volume, non-binding surface)
-
Plate reader capable of detecting the chosen signal (e.g., fluorescence polarization, luminescence, or absorbance)
2. Experimental Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the test inhibitor in kinase assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent effects.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant PKG to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a solution of the peptide substrate and cGMP in kinase assay buffer. The cGMP is required to activate the PKG.
-
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the serially diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add the PKG enzyme solution (e.g., 5 µL) to all wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the substrate/cGMP/ATP solution (e.g., 10 µL). The ATP concentration should ideally be at or near the K_m_ for the specific PKG isoform to accurately determine the potency of competitive inhibitors.
-
-
Incubation and Termination:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop the reaction by adding the stop solution.
-
-
Detection:
-
Add the detection reagent according to the manufacturer's instructions for the specific assay format being used.
-
Incubate for the recommended time to allow the detection signal to develop.
-
Read the plate on a compatible plate reader.
-
3. Data Analysis:
-
Calculate Percent Inhibition:
-
The raw data from the plate reader is used to calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - [(Signal_inhibitor_ - Signal_no enzyme_) / (Signal_no inhibitor_ - Signal_no enzyme_)])
-
-
Determine IC_50_ Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC_50_ value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
4. Determination of K_i_ (Inhibition Constant):
-
To determine the K_i_ for competitive inhibitors, the IC_50_ can be converted using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + ([S] / K_m_)) Where [S] is the concentration of the substrate (ATP) and K_m_ is the Michaelis constant of the enzyme for that substrate.
Logical Workflow for Inhibitor Selection
The selection of an appropriate PKG inhibitor is a critical step in experimental design. The following workflow outlines a logical approach to this process.
Caption: Workflow for selecting a suitable PKG inhibitor.
This guide provides a foundational understanding for researchers to critically evaluate and select the most suitable PKG inhibitor for their specific research needs, moving beyond historical reliance on this compound to leverage the advantages of newer, more potent, and selective compounds.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The photoreceptor protective cGMP-analog Rp-8-Br-PET-cGMPS interacts with cGMP-interactors PKGI, PDE1, PDE6, and PKAI in the degenerating mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
Safety Operating Guide
Navigating the Safe Disposal of Rp-8-Br-cGMPS: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides essential safety and logistical information for the proper disposal of Rp-8-Br-cGMPS, a cGMP analog used in signaling pathway research. While the substance is not classified as hazardous, adherence to proper disposal protocols is paramount to maintaining laboratory safety and environmental responsibility.
Immediate Safety and Handling
Before proceeding with disposal, it is crucial to be familiar with the general safety precautions for handling this compound. According to available safety data for the closely related compound Rp-8-Br-PET-cGMPS, it is not considered a hazardous substance or mixture.[1] However, standard laboratory practices should always be observed. In case of accidental contact or spillage, the following first aid measures are recommended:
-
Eye Contact: Immediately flush eyes with copious amounts of water, separating the eyelids to ensure thorough rinsing. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Contaminated clothing and shoes should be removed, and a physician should be consulted.[1]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical advice.[1]
For spills, it is advised to use personal protective equipment, ensure adequate ventilation, and prevent the substance from entering drains or water courses. Spills can be absorbed with a liquid-binding material like diatomite, and surfaces can be decontaminated by scrubbing with alcohol.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with all applicable federal, state, and local environmental regulations. The following is a general procedural guide:
-
Consult Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department and review local and national guidelines for chemical waste disposal. Regulations can vary significantly by region.
-
Waste Collection:
-
Collect waste this compound, including any contaminated solutions or materials, in a designated and clearly labeled waste container.
-
The container should be compatible with the chemical properties of the substance and its solvent.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's disposal protocols. Segregation is key to safe and compliant disposal.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "Rp-8-Bromoguanosine 3',5'-cyclic monophosphorothioate, Rp-isomer" and any other identifiers required by your institution.
-
-
Storage Pending Disposal:
-
Arrange for Pickup:
-
Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and a related compound.
| Property | This compound | Rp-8-Br-PET-cGMPS |
| Molecular Weight | 462.15 Da[2] | 562.27 Da |
| Purity | >98%[2] | ≥98%[4] |
| Solubility in Water | Up to 50 mM[2] | Up to 20 mM[4] |
| Solubility in DMSO | Not specified | Up to 40 mM[4] |
| Storage Temperature | -20°C[2] | -20°C[3][4] |
Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Rp-8-Br-cGMPS
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Rp-8-Br-cGMPS, a valuable cGMP analog used in signaling pathway research. Adherence to these procedural steps will help ensure the safety of laboratory personnel and the integrity of your experiments.
Immediate Safety and Handling Protocol
Personal Protective Equipment (PPE)
The minimum recommended PPE for handling this compound is outlined below. A laboratory-specific hazard assessment should be conducted to determine if additional protection is required.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes. A face shield should be worn over safety glasses or goggles if there is a significant risk of splashing.[1][2][3] |
| Hand Protection | Nitrile Gloves | Provides protection against incidental chemical contact.[1][3] For prolonged contact, consult the glove manufacturer's compatibility chart. |
| Body Protection | Laboratory Coat | To protect skin and clothing from spills.[1][2][3] |
| Foot Protection | Closed-toe Shoes | To protect feet from spills and falling objects.[1] |
Engineering Controls and Work Practices
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store this compound at -20°C under desiccating conditions.
Operational Plan: Step-by-Step Handling Workflow
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
